3-cyano-1H-pyrazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-2-3-1-4(5(9)10)8-7-3/h1H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSMOUACTOCHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623036 | |
| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187361-13-2 | |
| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-cyano-1H-pyrazole-5-carboxylic acid
Abstract
3-cyano-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its rigid, functionalized scaffold is a common feature in a variety of biologically active agents. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for its preparation, designed for researchers, medicinal chemists, and process development scientists. The narrative emphasizes a multi-step approach commencing with the formation of a pyrazole core, followed by strategic functional group interconversions. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process parameters, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide array of biological targets. The title compound, this compound (CAS 1187361-13-2), is of particular interest due to its bifunctional nature. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the carboxylic acid provides a key site for amide bond formation or salt formation, making it an exceptionally versatile synthon for library synthesis and lead optimization.
This guide details a reliable, three-stage synthetic strategy that prioritizes regiochemical control and utilizes well-established, high-yielding chemical transformations. The chosen pathway involves:
-
Formation of a pyrazole ester core.
-
Regioselective bromination to install a handle for functionalization.
-
Palladium-catalyzed cyanation to introduce the nitrile group.
-
Saponification to yield the final carboxylic acid.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals a practical approach to the target molecule. The synthesis is disconnected through key functional group interconversions, leading back to simple, commercially available starting materials. The primary disconnections are the hydrolysis of the carboxylic acid to its ethyl ester, the conversion of the cyano group back to a bromine atom, and the deconstruction of the pyrazole ring into its fundamental building blocks: a hydrazine and a β-dicarbonyl equivalent.
Caption: Retrosynthetic analysis of the target compound.
Synthesis Pathway: Protocols and Mechanistic Insights
This section provides a detailed, step-by-step guide for the synthesis, grounded in established chemical principles.
Stage 1: Synthesis of the Pyrazole Core: Ethyl 1H-pyrazole-5-carboxylate
The foundation of this synthesis is the construction of the pyrazole ring using the classical Knorr pyrazole synthesis. This involves the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophile.[1] In this case, diethyl ethoxymethylenemalonate serves as a versatile and effective 1,3-dielectrophile precursor.
Workflow Diagram: Knorr Cyclocondensation
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-1H-pyrazole-5-carboxylic Acid
Introduction: The Strategic Importance of the Pyrazole Scaffold
In the landscape of modern medicinal chemistry, the pyrazole moiety stands out as a privileged heterocyclic scaffold.[1] These five-membered rings, containing two adjacent nitrogen atoms, are cornerstones in the design of a vast array of pharmacologically active agents, demonstrating activities that span anti-inflammatory, anticancer, and antimicrobial applications.[2][3] Their unique electronic properties and ability to participate in hydrogen bonding allow them to serve as versatile bioisosteres for other aromatic systems, often leading to improved potency and optimized physicochemical properties such as aqueous solubility.
This guide focuses on a key derivative: 3-cyano-1H-pyrazole-5-carboxylic acid . This molecule is not merely another compound; it is a strategic building block used in the synthesis of more complex, biologically active molecules.[4][5] The presence of three distinct functional groups—the pyrazole ring, a nitrile (cyano group), and a carboxylic acid—provides multiple reaction handles for synthetic chemists. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage its potential in creating next-generation therapeutics.[1][6] This document provides a comprehensive analysis of these properties, grounded in established experimental methodologies and theoretical predictions.
Core Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. These values are derived from a combination of predicted data and information from chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 1187361-13-2 | [7][8] |
| Molecular Formula | C₅H₃N₃O₂ | [7][9][10] |
| Molecular Weight | 137.10 g/mol | [7][9][10] |
| Appearance | White to light yellow solid | [11][12] |
| Boiling Point | 489.3 ± 30.0 °C (Predicted at 760 mmHg) | [11] |
| pKa | 3.42 ± 0.10 (Predicted) | [11][12] |
| Storage Conditions | 2-8°C, dry environment | [4][10][11] |
Detailed Analysis of Physicochemical Characteristics
Molecular Structure and Acidity (pKa)
The structure of this compound features a highly functionalized pyrazole ring. The carboxylic acid group at the 5-position is the primary acidic center. The predicted pKa of approximately 3.42 indicates it is a moderately strong organic acid, comparable to other carboxylic acids.[11][12] This acidity is a critical determinant of its behavior in biological systems and during experimental procedures.
-
Causality of Acidity: The pKa value is a direct measure of the ease with which the carboxylic proton can be donated. At a physiological pH of ~7.4, the carboxylic acid group will be predominantly deprotonated, existing as a carboxylate anion. This ionization is crucial for its solubility in aqueous media and its ability to form ionic interactions with biological targets. The Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), governs this equilibrium and is the theoretical foundation for pKa determination by titration.[13]
Solubility Profile
-
Aqueous Solubility: The presence of both a polar carboxylic acid and a pyrazole ring, which can act as both a hydrogen bond donor and acceptor, suggests some solubility in water.[14] However, the overall molecule is relatively small, which generally favors water solubility.
-
pH-Dependent Solubility: Due to its acidic nature, the compound's solubility in aqueous solutions is highly pH-dependent. It is expected to be poorly soluble in acidic solutions (pH < pKa) but will readily dissolve in basic solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate) through the formation of a water-soluble carboxylate salt.[14][15] This property is the basis for its purification via acid-base extraction.
-
Organic Solvent Solubility: The molecule's polarity suggests it will be soluble in polar organic solvents like ethanol, methanol, and dimethylformamide (DMF), which are often used as solvents in its synthesis.[16][17]
Spectroscopic and Crystallographic Properties
Definitive structural confirmation relies on a combination of spectroscopic and crystallographic techniques.
-
Spectroscopy (NMR, IR, MS): Spectroscopic data is available for this compound.[18]
-
¹H NMR would reveal signals corresponding to the protons on the pyrazole ring.
-
¹³C NMR would show distinct peaks for the carbon atoms in the cyano, carboxylic acid, and pyrazole ring systems.[19]
-
IR Spectroscopy would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C≡N stretch of the nitrile group.
-
Mass Spectrometry would confirm the molecular weight of 137.10 g/mol .[7]
-
-
X-ray Crystallography: For pyrazole derivatives, single-crystal X-ray crystallography is the gold standard for elucidating the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[2] This technique provides invaluable insight into the solid-state conformation and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.[2][20] Understanding these interactions is crucial for rational drug design and comprehending structure-activity relationships (SAR).[2]
Experimental Protocols for Physicochemical Characterization
The following sections provide authoritative, step-by-step methodologies for determining the core physicochemical properties of this compound.
Protocol 1: Determination of Solubility Profile
This protocol establishes a qualitative solubility profile across a range of solvents, a critical first step in handling a new compound.
Objective: To determine the solubility of the compound in water, aqueous acidic and basic solutions, and common organic solvents.
Methodology:
-
Preparation: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, 5% NaHCO₃, Ethanol, Hexane).
-
Sample Addition: Add approximately 25 mg of this compound to each test tube.[15]
-
Solvent Addition: Add 0.75 mL of the respective solvent to each tube in portions (e.g., 3 x 0.25 mL).[15]
-
Mixing: After each addition, shake the test tube vigorously for at least 30-60 seconds.[15][21]
-
Observation: Visually inspect the tube for dissolution. Classify as 'soluble' (dissolves completely), 'partially soluble', or 'insoluble'.[21]
-
Confirmation for Basic Solutions: For the tube containing 5% NaOH where the compound dissolves, slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that solubility was due to salt formation.[14]
Causality and Trustworthiness: This systematic approach is a self-validating system. Observing solubility in NaOH or NaHCO₃ but not in water or HCl strongly indicates the presence of an acidic functional group.[14][22] The precipitation upon re-acidification confirms this chemical interaction, providing trustworthy evidence of the compound's acidic nature.
Caption: Workflow for determining the solubility class of an organic compound.
Protocol 2: pKa Determination by Potentiometric Titration
This protocol provides a highly accurate method for experimentally verifying the predicted pKa.
Objective: To determine the acid dissociation constant (pKa) of the compound by monitoring pH changes during titration with a strong base.
Methodology:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[23]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (approx. 100 mL). Gentle warming may be used if necessary, followed by cooling to room temperature.[13] A co-solvent like ethanol can be used if water solubility is low, but this will yield an apparent pKa (pKa*).
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Titrate the solution with a standardized strong base solution (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).[23]
-
Data Recording: Record the pH of the solution after each increment of titrant is added, allowing the reading to stabilize.[23]
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).
-
pKa Determination:
-
Identify the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the 'S' shape).[13]
-
Determine the volume of NaOH required to reach the half-equivalence point (half the volume of NaOH used to reach the equivalence point).
-
The pKa is equal to the pH of the solution at the half-equivalence point.[13][24]
-
Causality and Trustworthiness: This method is based on the Henderson-Hasselbalch equation. At the half-equivalence point, exactly half of the acid ([HA]) has been converted to its conjugate base ([A⁻]). At this specific point, [HA] = [A⁻], the logarithmic term log([A⁻]/[HA]) becomes log(1), which is zero. Therefore, the equation simplifies to pH = pKa, providing a direct and reliable measurement.[13] Performing the titration in triplicate ensures the robustness and reproducibility of the result.[23]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 3: Characterization by Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for obtaining the definitive solid-state structure of the compound.
Objective: To determine the three-dimensional molecular structure and crystal packing of this compound.
Methodology:
-
Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.[2]
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques to generate an initial electron density map.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.[20]
-
-
Data Analysis and Visualization: Analyze the final refined structure to understand molecular conformation, hydrogen bonding patterns, and other intermolecular interactions that define the crystal lattice.[2]
Causality and Trustworthiness: X-ray diffraction is a primary, non-destructive analytical technique. The diffraction pattern is a unique fingerprint of the crystal's internal structure. The refinement process mathematically fits a molecular model to this experimental data, resulting in a highly reliable and precise representation of the molecule in the solid state, which is fundamental for structure-based drug design.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor in the synthesis of high-value pharmaceutical agents. A thorough understanding of its core physicochemical properties—acidity, solubility, and solid-state structure—is not merely academic but is a practical necessity for its effective application. The predicted pKa of ~3.42 highlights its acidic character, which dictates its pH-dependent solubility and provides a handle for purification. The experimental protocols detailed herein provide a robust framework for researchers to verify these properties, ensuring data integrity and enabling the rational design of synthetic routes and novel molecular entities. By grounding our understanding in these fundamental principles, the scientific community can more effectively unlock the full potential of this valuable pyrazole building block.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 5. chemscene.com [chemscene.com]
- 6. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. echemi.com [echemi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. This compound [myskinrecipes.com]
- 11. This compound CAS#: 1187361-13-2 [chemicalbook.com]
- 12. This compound | 1187361-13-2 [amp.chemicalbook.com]
- 13. web.williams.edu [web.williams.edu]
- 14. www1.udel.edu [www1.udel.edu]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. rsc.org [rsc.org]
- 18. This compound(1187361-13-2) 1H NMR spectrum [chemicalbook.com]
- 19. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. chem.ws [chem.ws]
- 22. scribd.com [scribd.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Crystal Structure of 3-cyano-1H-pyrazole-5-carboxylic acid
Disclaimer: As of the latest search, a publicly deposited crystal structure for 3-cyano-1H-pyrazole-5-carboxylic acid (CAS 1187361-13-2) was not available in open crystallographic databases. This guide is therefore presented as a comprehensive, field-proven methodological framework for its synthesis, crystallization, and ultimate crystal structure determination and analysis. The protocols and expected results described herein are based on established principles of synthetic chemistry, crystallography, and analysis of analogous molecular structures.
Introduction: The Significance of a Privileged Scaffold
This compound is a heterocyclic building block of significant interest in medicinal chemistry. The pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to serve as a versatile framework for developing novel therapeutic agents.[1] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3]
The specific combination of a carboxylic acid, a cyano group, and the pyrazole N-H provides a rich array of hydrogen bond donors and acceptors within a compact, semi-rigid structure. This makes this compound an ideal starting point for designing molecules with high specificity for biological targets through structure-based drug design.[4][5] However, the rational design of such molecules is fundamentally dependent on a precise understanding of the three-dimensional arrangement of its functional groups, which can only be unambiguously determined through single-crystal X-ray diffraction. This guide outlines the complete workflow to achieve this goal.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal
The primary challenge in any crystallographic study is obtaining a high-quality single crystal. This process begins with the synthesis of pure material followed by a meticulous crystallization screening process.
Proposed Synthesis Route
While various methods exist for pyrazole synthesis, a common and effective approach involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.[6] A plausible route to the ethyl ester precursor of the target molecule involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine, followed by hydrolysis to yield the final carboxylic acid.
Protocol: Single Crystal Growth
The goal of crystallization is to allow molecules to self-assemble slowly into a highly ordered, three-dimensional lattice. The presence of strong hydrogen-bonding motifs in the target molecule is advantageous for forming a stable crystal lattice.
Materials:
-
High-purity (>98%) this compound powder.[7]
-
A selection of analytical grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, acetonitrile).
-
Small glass vials (1-4 mL).
Methodology: Slow Evaporation
-
Solubility Screening: Begin by testing the solubility of the compound in various solvents at room temperature to identify a solvent in which it is sparingly soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean glass vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.
-
Monitoring: Observe the vial daily for the formation of small, transparent crystals with well-defined facets. The process can take several days to weeks.
Causality: Slow evaporation is chosen as a primary method because it is simple and effective for many organic acids. By allowing the solvent to leave the solution gradually, the concentration of the solute increases at a rate that favors the growth of a small number of large, well-ordered crystals rather than the rapid precipitation of a polycrystalline powder.
Crystal Structure Determination: A Single-Crystal X-ray Diffraction Workflow
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. The workflow is a self-validating system, where the quality of the final structural model is judged by statistical metrics derived directly from the experimental data.
Experimental Protocol
-
Crystal Selection and Mounting:
-
Under a microscope, select a suitable crystal (ideally 0.1-0.3 mm in all dimensions, transparent, and free of cracks or defects).
-
Mount the crystal on a goniometer head using a cryo-loop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This minimizes thermal motion of the atoms, leading to higher resolution data.
-
Perform an initial unit cell determination to confirm the quality of the crystal.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam (typically Mo-Kα, λ = 0.71073 Å, or Cu-Kα, λ = 1.5418 Å).
-
-
Data Processing:
-
Integrate the raw diffraction images to determine the intensity of each reflection.
-
Apply corrections for experimental factors (e.g., Lorentz-polarization, absorption).
-
Scale and merge the data to create a final reflection file.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or dual-space algorithms to obtain an initial model of the atomic positions. This step resolves the "phase problem" inherent in diffraction data.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms from the difference Fourier map.
-
The final refined structure is validated using metrics such as the R-factor, goodness-of-fit (GooF), and analysis of the residual electron density map. The resulting atomic coordinates are typically saved in a Crystallographic Information File (CIF).[8][9]
-
Visualization: SC-XRD Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction.
Hypothetical Structural Analysis: Unveiling the Molecular Architecture
While the specific structure is yet to be determined, we can predict the key structural features based on the known chemistry of pyrazoles and carboxylic acids.
Expected Crystallographic Data
The output of a successful structure determination would be a CIF file containing the data summarized below. The values are hypothetical but representative of a small organic molecule.
| Parameter | Expected Value | Significance |
| Chemical Formula | C₅H₃N₃O₂ | Confirms the elemental composition of the crystal. |
| Molecular Weight | 137.10 g/mol | Basic molecular property.[7] |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or Pca2₁ (example) | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | a=5-10 Å, b=8-15 Å, c=10-20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β=90-110° (for Monoclinic) | Angles of the unit cell. |
| Volume (ų) | 600 - 1200 ų | Volume of the unit cell. |
| Z | 4 or 8 | Number of molecules in the unit cell. |
| R-factor (R1) | < 0.05 | A key indicator of the agreement between the model and the experimental data. |
| Goodness-of-Fit (GooF) | ~1.0 | A statistical measure of the quality of the refinement. |
Intermolecular Interactions: The Hydrogen-Bonding Network
The most insightful aspect of the crystal structure will be the supramolecular assembly driven by hydrogen bonding. The molecule possesses three key functional groups for this purpose:
-
Carboxylic Acid (COOH): A very strong hydrogen bond donor (O-H) and acceptor (C=O). Carboxylic acids frequently form robust, planar dimeric synthons via a pair of O-H···O=C hydrogen bonds.[10]
-
Pyrazole Ring (N-H): An effective hydrogen bond donor.
-
Cyano Group (C≡N): A moderate hydrogen bond acceptor.
It is highly probable that the crystal packing will be dominated by the formation of carboxylic acid dimers. These dimers would then act as larger building blocks, likely linked into sheets or chains by secondary N-H···N≡C hydrogen bonds between the pyrazole and cyano groups of adjacent dimers. This creates a highly stable, extended network that dictates the physical properties of the solid state.
Visualization: Predicted Hydrogen Bonding Motif
Caption: Predicted H-bonding: Carboxylic acid dimer and pyrazole-nitrile linkage.
Application in Structure-Based Drug Design
Determining the crystal structure of this compound is not merely an academic exercise. It provides critical, actionable data for drug development professionals.
-
Conformational Analysis: The structure reveals the preferred conformation and planarity of the pyrazole ring and its substituents.
-
Pharmacophore Modeling: It provides the precise 3D vector relationships between hydrogen bond donors and acceptors. This information is the foundation for building pharmacophore models used in virtual screening to identify potential drug candidates.
-
Fragment-Based Design: As a molecular fragment, its exact 3D structure allows computational chemists to accurately dock it into the active site of a target protein (e.g., a kinase) and predict how it will interact, guiding the synthesis of more complex and potent inhibitors.
In essence, the crystal structure transforms the molecule from a 2D chemical drawing into a 3D object with defined shape and electrostatic potential, enabling its rational deployment in the drug discovery pipeline.
Conclusion
While a published crystal structure for this compound remains to be seen, the pathway to its determination is clear and relies on established, robust scientific methodologies. Through careful synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction, the precise atomic architecture of this valuable scaffold can be elucidated. The resulting structural data, particularly the details of its hydrogen-bonding capabilities, will provide an invaluable blueprint for the rational design of next-generation therapeutics, empowering researchers to fully exploit the potential of this privileged chemical framework.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. capotchem.com [capotchem.com]
- 8. CIF - Crystallographic Information Framework | DCC [dcc.ac.uk]
- 9. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Spectroscopic and Structural Elucidation of 3-cyano-1H-pyrazole-5-carboxylic acid: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 3-cyano-1H-pyrazole-5-carboxylic acid (CAS: 1187361-13-2), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As a bifunctional molecule featuring a nitrile, a carboxylic acid, and a pyrazole core, its unambiguous structural confirmation is paramount for researchers in drug development and chemical synthesis. This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra.
Molecular Structure and Tautomerism: The Pyrazole Core
This compound possesses a molecular formula of C₅H₃N₃O₂ and a molecular weight of 137.10 g/mol .[2] A critical feature of N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. This dynamic equilibrium can influence the observed spectroscopic properties, particularly in NMR.[3][4] Understanding this behavior is essential for accurate spectral interpretation.
Caption: Tautomeric equilibrium of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[5] For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, provide a complete picture of the molecular framework.
Expertise & Experience: Interpreting the Spectra
The proton NMR spectrum is expected to be simple, featuring a single signal for the pyrazole ring proton (H4) and a broad signal for the exchangeable protons of the carboxylic acid and the pyrazole N-H. The chemical shift of the H4 proton is influenced by the electron-withdrawing nature of both the cyano and carboxylic acid groups. In ¹³C NMR, distinct signals are anticipated for each of the five carbon atoms, with the nitrile and carboxyl carbons appearing at the downfield end of the spectrum. Due to the potential for rapid tautomeric exchange at room temperature, the signals for C3 and C5 may appear averaged. Low-temperature NMR experiments can be employed to slow this exchange, potentially resolving separate signals for each tautomer.[6]
Predicted NMR Spectroscopic Data
Note: The following data are predicted based on established chemical shift ranges for pyrazole derivatives and substituent effects. Actual experimental values may vary.
| ¹H NMR (DMSO-d₆, 400 MHz) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | Singlet (s) | 1H | H4 |
| >13.0 | Broad Singlet (br s) | 2H | COOH, N-H |
| ¹³C NMR (DMSO-d₆, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (Carboxylic Acid) |
| ~140 | C5 |
| ~125 | C3 |
| ~115 | C≡N (Nitrile) |
| ~110 | C4 |
Trustworthiness: Self-Validating Protocols with 2D NMR
To unambiguously assign each signal and confirm the connectivity of the molecule, a suite of 2D NMR experiments is essential. The workflow below illustrates a self-validating system for structural confirmation.
Caption: 2D NMR experimental workflow for structural validation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would directly correlate the H4 proton signal to the C4 carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall carbon skeleton. We would expect to see correlations from the H4 proton to both the C3 and C5 carbons, confirming the pyrazole ring structure. Additionally, the N-H proton may show correlations to C3 and C5, helping to identify them.[6]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of this compound.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow observation of exchangeable -OH and -NH protons.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of several hours may be necessary depending on the sample concentration.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.
Expertise & Experience: Key Vibrational Modes
The most prominent features will be the very broad O-H stretch of the carboxylic acid dimer, the sharp C≡N stretch of the nitrile, and the strong C=O stretch of the carboxyl group. The presence of these three distinct bands provides strong evidence for the compound's identity.
-
O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, resulting in a very broad absorption band from approximately 3300 to 2500 cm⁻¹.[7]
-
C≡N Stretch: The nitrile group gives rise to a sharp, medium-intensity peak in the 2260-2240 cm⁻¹ region.[8]
-
C=O Stretch: The carbonyl group of a conjugated carboxylic acid will show a strong absorption between 1730 and 1700 cm⁻¹.[9]
-
C-O Stretch and O-H Bend: These vibrations, characteristic of carboxylic acids, will also be present in the fingerprint region.[9]
Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) |
| ~2250 | Medium, sharp | C≡N stretch (nitrile) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1300 | Strong | C-O stretch |
| ~940 | Medium, broad | O-H bend (out-of-plane) |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Gently grind 1-2 mg of the solid sample with an agate mortar and pestle.[10]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder and mix thoroughly.[10]
-
Transfer the mixture to a pellet die.
-
Pellet Formation: Apply pressure using a hydraulic press to form a clear, transparent pellet.
-
Background Collection: Place a blank KBr pellet in the FT-IR spectrometer and collect a background spectrum.
-
Sample Analysis: Replace the blank with the sample pellet and acquire the FT-IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information derived from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.[11]
Expertise & Experience: Ionization and Fragmentation
Given the acidic nature of the carboxylic acid and the basic nitrogens of the pyrazole ring, the compound can be analyzed in both positive and negative ion modes.
-
Negative Ion Mode (ESI-): The most likely ion to be observed is the deprotonated molecule, [M-H]⁻, at an m/z corresponding to the molecular weight minus one proton.
-
Positive Ion Mode (ESI+): The protonated molecule, [M+H]⁺, should be readily observed at an m/z corresponding to the molecular weight plus one proton.
Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide further structural confirmation. Key fragmentation pathways for carboxylic acids include the loss of H₂O (18 Da) and COOH (45 Da).[12] Pyrazole rings can fragment through the loss of HCN (27 Da).[13]
Predicted Mass Spectrometry Data
-
Molecular Ion (ESI-): m/z 136.0 [M-H]⁻
-
Molecular Ion (ESI+): m/z 138.1 [M+H]⁺
-
Key Fragments (from [M-H]⁻):
-
m/z 118: Loss of H₂O
-
m/z 92: Loss of CO₂
-
-
Key Fragments (from [M+H]⁺):
-
m/z 120: Loss of H₂O
-
m/z 111: Loss of HCN
-
Caption: Plausible ESI-MS fragmentation pathways.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an ESI-compatible solvent such as a mixture of acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to enhance ionization.[14]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire full scan mass spectra in both positive and negative ion modes.
-
Tandem MS (MS/MS): If desired, perform fragmentation analysis by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and applying collision-induced dissociation (CID).
References
- 1. This compound | 1187361-13-2 [sigmaaldrich.com]
- 2. 1187361-13-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. peptid.chem.elte.hu [peptid.chem.elte.hu]
The Solubility Profile of 3-Cyano-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Pharmaceutical and Chemical Research
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-cyano-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes information on its physicochemical properties, predicts its solubility behavior in various organic solvents based on structural analogues, and provides detailed, field-proven experimental protocols for researchers to determine its solubility with high fidelity. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a rational approach to solvent selection and formulation development involving this compound.
Introduction
This compound is a key building block in the synthesis of a diverse range of biologically active molecules. Its rigid pyrazole scaffold, coupled with the electron-withdrawing cyano group and the acidic carboxylic acid moiety, makes it an attractive synthon for the development of enzyme inhibitors, receptor antagonists, and novel materials. Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. This guide aims to provide a comprehensive overview of the factors governing the solubility of this compound and to equip researchers with the necessary knowledge to conduct their own solubility assessments.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its physicochemical properties. The key parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₃N₃O₂ | [1] |
| Molecular Weight | 137.10 g/mol | [1] |
| Appearance | White to light yellow solid | --- |
| Predicted pKa | 3.42 ± 0.10 | --- |
| IUPAC Name | This compound | --- |
The presence of both a hydrogen bond donor (the carboxylic acid proton and the pyrazole N-H) and multiple hydrogen bond acceptors (the two nitrogen atoms of the pyrazole ring, the carbonyl oxygen, and the cyano nitrogen) suggests that hydrogen bonding will play a significant role in its solubility. The predicted pKa indicates that it is a moderately strong organic acid.
Caption: Molecular structure of this compound.
Factors Influencing Solubility: A Predictive Analysis
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, several factors will dictate its solubility profile.
-
Polarity: The molecule possesses both polar and non-polar characteristics. The pyrazole ring itself has some aromatic character and can be considered moderately polar. The carboxylic acid and cyano groups are highly polar functional groups capable of engaging in strong dipole-dipole interactions and hydrogen bonding.
-
Hydrogen Bonding: As a proficient hydrogen bond donor and acceptor, its solubility will be significantly enhanced in protic solvents (e.g., alcohols) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).
-
Acid-Base Properties: The acidic nature of the carboxylic acid group (predicted pKa ≈ 3.42) means that its solubility will be dramatically higher in basic organic solvents (e.g., pyridine) or in the presence of a base, due to the formation of a highly polar carboxylate salt.
Based on these factors, we can predict the following general solubility trend:
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in basic solvents like pyridine. Moderate Solubility: Expected in polar protic solvents such as methanol and ethanol. Low to Negligible Solubility: Expected in non-polar solvents like hexane, toluene, and diethyl ether.
Comparative Solubility Data of Structural Analogues
To provide a more quantitative, albeit comparative, perspective, the following table summarizes the solubility of structurally related compounds: nicotinic acid and isonicotinic acid (isomers of pyridine carboxylic acid), and 3-cyanopyridine and 4-cyanopyridine. These molecules share key functional groups or structural motifs with the target compound.
| Solvent | Nicotinic Acid ( g/100 mL) | Isonicotinic Acid ( g/100 mL) | 3-Cyanopyridine (g/L) | 4-Cyanopyridine ( g/100 mL) |
| Water | 1.67 (at 25 °C) | 5.2 (at 25 °C) | 135 (at 20 °C)[2] | 3.2 (at 16.4 °C)[3] |
| Ethanol | Soluble[4] | Soluble[5] | Soluble[6][7] | Soluble[3] |
| Acetone | Soluble[6] | --- | Soluble[6] | --- |
| Diethyl Ether | Slightly Soluble[6] | Insoluble[5] | Soluble[6][7] | Soluble[3] |
| Benzene | --- | Insoluble[5] | Soluble[7] | Soluble[3] |
| DMSO | ~100 mg/mL[8] | --- | Soluble[8] | --- |
| Dimethylformamide | ~100 mg/mL[8] | --- | --- | --- |
Disclaimer: This data is for comparative purposes only and may not be directly representative of the solubility of this compound.
The data for the cyanopyridines indicates good solubility in a range of polar organic solvents.[2][3][6][7][8] Nicotinic and isonicotinic acids also show solubility in polar solvents, particularly those capable of hydrogen bonding.[4][5][6][8]
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data for this compound, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique.
Isothermal Shake-Flask Method
This method involves equilibrating a suspension of the solid compound in the solvent of interest at a constant temperature, followed by quantification of the dissolved solute in the supernatant.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.
Protocol:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications). b. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium by sampling at different time points.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC. c. Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the supernatant.
-
Data Reporting: a. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L. b. Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
While direct, quantitative solubility data for this compound in organic solvents remains to be extensively published, a comprehensive understanding of its physicochemical properties and the solubility of structurally related compounds allows for a reasoned prediction of its solubility profile. It is anticipated that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar media. For researchers requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination. The information presented herein serves as a valuable starting point for any research or development activities involving this compound, facilitating informed decisions in process development, formulation, and experimental design.
References
- 1. Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chembk.com [chembk.com]
- 4. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]
- 8. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Thermal Stability of 3-Cyano-1H-pyrazole-5-carboxylic Acid
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Thermal stability, in particular, is a critical parameter that influences every stage of the pharmaceutical pipeline, from synthesis and purification to formulation, storage, and ultimately, patient safety. This guide provides a detailed technical framework for evaluating the thermal stability of 3-cyano-1H-pyrazole-5-carboxylic acid (CAS 1187361-13-2), a heterocyclic compound with potential applications in medicinal chemistry.
While specific, publicly available experimental data on the thermal decomposition of this compound is limited, this document serves as a comprehensive roadmap. It outlines the necessary experimental protocols, explains the underlying scientific principles, and discusses the interpretation of potential results based on established knowledge of related pyrazole derivatives.[1][2] This guide is designed to empower researchers to conduct a thorough and scientifically sound assessment of this compound's thermal characteristics.
Introduction to this compound
Molecular Structure and Properties:
This compound is a small organic molecule featuring a pyrazole ring substituted with both a cyano and a carboxylic acid group. These functional groups are key to its reactivity and potential utility as a building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1187361-13-2 | [3] |
| Molecular Formula | C₅H₃N₃O₂ | [4] |
| Molecular Weight | 137.10 g/mol | [4][5] |
| Appearance | White to light yellow solid | [6] |
| Predicted Boiling Point | 489.3 ± 30.0 °C | [5][6] |
| Predicted pKa | 3.42 ± 0.10 | [6] |
The presence of the pyrazole core, a common scaffold in pharmaceuticals, along with the reactive cyano and carboxylic acid moieties, suggests its potential as a precursor for various bioactive compounds. Understanding its stability under thermal stress is crucial for its handling and application.
The Significance of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely an academic data point; it has profound practical implications:
-
Synthesis and Purification: Many synthetic steps and purification techniques, such as distillation and recrystallization, require elevated temperatures. Knowledge of the decomposition temperature is essential to prevent degradation and ensure the purity of the final product.
-
Manufacturing and Formulation: Processes like milling, granulation, and drying can generate heat. An unstable compound may decompose, leading to loss of potency, formation of toxic byproducts, and batch-to-batch inconsistency.
-
Storage and Shelf-life: The Arrhenius equation dictates that the rate of chemical reactions, including degradation, increases with temperature. Determining a compound's thermal stability is a cornerstone of establishing appropriate storage conditions and predicting its shelf-life.
-
Safety: Rapid, exothermic decomposition can pose significant safety hazards, including fire and explosion. A thorough thermal analysis is a critical component of a comprehensive safety assessment.[7]
Experimental Workflow for Assessing Thermal Stability
A multi-technique approach is essential for a comprehensive evaluation of thermal stability. The following workflow outlines the key experiments and the rationale behind their application.
Caption: Experimental workflow for thermal stability assessment.
Preliminary Evaluation
Protocol: Melting Point Determination with Visual Observation
-
Sample Preparation: Place a small, representative sample of this compound into a capillary tube.
-
Instrumentation: Use a standard melting point apparatus with a variable heating rate and a magnified viewing window.
-
Procedure:
-
Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (e.g., 1-2 °C/min) through the approximate melting range.
-
Carefully observe the sample for any changes in appearance, such as color change, sublimation, or gas evolution, both before and during melting.
-
-
Data Recording: Record the temperature at which melting begins and the temperature at which the sample is completely molten. Note any visual signs of decomposition.
Expertise & Causality: This initial step is crucial. While a melting point is a basic physical property, careful observation can provide the first clues of thermal instability. For instance, a color change from white to brown before melting suggests decomposition. If significant decomposition occurs at or below the melting point, it indicates that the compound has limited thermal stability in the solid state.[8]
Quantitative Thermal Analysis
Protocol: Thermogravimetric Analysis (TGA)
-
Instrumentation: A thermogravimetric analyzer capable of precise temperature and mass measurement.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen) and an oxidizing atmosphere (e.g., air) to assess the influence of oxygen on decomposition.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Heat from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500-600 °C).
-
-
Data Analysis: Plot the sample mass as a function of temperature. The resulting TGA curve provides the onset temperature of decomposition (Tonset) and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help distinguish overlapping decomposition steps.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.
-
Experimental Conditions:
-
Atmosphere: Typically run under an inert nitrogen atmosphere.
-
Heating Rate: Use the same heating rate as in the TGA experiment (e.g., 10 °C/min) to allow for direct comparison of results.
-
Temperature Range: Cover the same range as the TGA experiment.
-
-
Data Analysis: The DSC curve plots the heat flow into or out of the sample as a function of temperature. Endothermic events (e.g., melting) will show a downward peak, while exothermic events (e.g., decomposition) will show an upward peak. The area under the peak corresponds to the enthalpy of the transition.
Trustworthiness & Self-Validation: Running both TGA and DSC provides a self-validating system. A mass loss event in the TGA curve that corresponds to an exothermic peak in the DSC curve is a strong confirmation of decomposition. The combination of these techniques allows for the clear differentiation between physical transitions (like melting) and chemical degradation.[9]
| Parameter | Information Provided | Relevance |
| Tonset (TGA) | Onset temperature of mass loss | Defines the upper limit of thermal stability. |
| Mass Loss % (TGA) | Stoichiometry of decomposition | Can provide clues about the initial decomposition products. |
| Melting Point (DSC) | Temperature of solid-to-liquid transition | A key physical property. |
| Enthalpy of Fusion (DSC) | Energy required for melting | Useful for purity assessment. |
| Decomposition Exotherm (DSC) | Heat released during decomposition | Crucial for safety hazard analysis. |
Evolved Gas Analysis (EGA)
To understand the decomposition pathway, it is vital to identify the gaseous products evolved during thermal degradation. This is achieved by coupling the TGA instrument to a gas analyzer.
Caption: Evolved Gas Analysis (EGA) workflow.
Protocol: TGA-MS and TGA-FTIR
-
Instrumentation: A TGA instrument connected via a heated transfer line to a mass spectrometer (MS) and/or a Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: Conduct a TGA experiment as described in section 3.2. The gases evolved from the sample are continuously transferred to the MS and/or FTIR for analysis.
-
Data Analysis:
-
TGA-MS: Correlate the mass loss events from the TGA with the mass-to-charge ratio (m/z) of the evolved ions detected by the MS. This helps identify small, volatile decomposition products.
-
TGA-FTIR: Correlate the TGA data with the infrared absorption spectra of the evolved gases. This is particularly useful for identifying functional groups and small molecules like CO₂, CO, HCN, and H₂O.[2]
-
Predicted Decomposition Pathway of this compound
Based on the thermal decomposition of analogous pyrazole carboxylic acids and cyano-containing compounds, a plausible decomposition pathway for this compound can be proposed.[1][10]
The initial decomposition step is likely to involve the carboxylic acid group, which is the most thermally labile part of the molecule. Decarboxylation (loss of CO₂) is a common thermal degradation pathway for carboxylic acids.
Step 1: Decarboxylation The molecule is expected to lose carbon dioxide, a mass loss of 44 g/mol . This would leave a 3-cyano-1H-pyrazole fragment.
Step 2: Pyrazole Ring Opening and Fragmentation Following decarboxylation, the pyrazole ring itself will likely fragment at higher temperatures. The cleavage of C-N and C-C bonds can occur via radical mechanisms.[2] The cyano group may be released as hydrogen cyanide (HCN). The remaining fragments would likely lead to the evolution of nitrogen gas (N₂) and other small nitrogen-containing species.
Potential Gaseous Products to Monitor via EGA:
-
Carbon Dioxide (CO₂): m/z = 44 (MS), characteristic IR bands. Expected from the initial decarboxylation.
-
Hydrogen Cyanide (HCN): m/z = 27 (MS), characteristic IR bands. A likely product from the fragmentation of the cyano-substituted ring.
-
Nitrogen (N₂): m/z = 28 (MS). A common product from the decomposition of nitrogen-containing heterocycles.
-
Water (H₂O): m/z = 18 (MS). May be present from residual moisture or as a decomposition product.
-
Carbon Monoxide (CO): m/z = 28 (MS). Can be difficult to distinguish from N₂ by MS alone but has a distinct IR spectrum.
Conclusion and Recommendations
A thorough understanding of the thermal stability of this compound is essential for its safe and effective use in research and development. This guide provides a robust, multi-faceted experimental plan to fully characterize its thermal properties.
Key Recommendations:
-
Start with a preliminary assessment: Use melting point determination with careful visual observation to get an initial indication of thermal stability.
-
Employ quantitative techniques: Conduct TGA and DSC analyses under both inert and oxidizing atmospheres to determine the onset of decomposition and the associated energetic changes.
-
Identify decomposition products: Utilize TGA-MS and TGA-FTIR to elucidate the decomposition mechanism and identify potentially hazardous byproducts.
-
Prioritize safety: The presence of cyano and nitro functionalities in related pyrazoles suggests that decomposition can be energetic and may release toxic gases like HCN.[11] All thermal analyses should be conducted in a well-ventilated area with appropriate personal protective equipment.
By following the methodologies outlined in this guide, researchers can generate the critical data needed to confidently handle, store, and utilize this compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. arctomsci.com [arctomsci.com]
- 4. capotchem.com [capotchem.com]
- 5. This compound | 1187361-13-2 [sigmaaldrich.com]
- 6. This compound CAS#: 1187361-13-2 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Cyano-1H-pyrazole-5-carboxylic Acid Derivatives: Application Notes and Protocols
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of pyrazole are found at the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil (Viagra). The specific substitution pattern of 3-cyano-1H-pyrazole-5-carboxylic acid offers a unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor/metal coordinating group (cyano), and a handle for further derivatization (carboxylic acid), making it a highly valuable building block for creating libraries of potential therapeutic agents. These derivatives have shown promise as anti-inflammatory, anticancer, antimicrobial, and antiviral agents[1][2][3].
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound and its subsequent conversion into diverse amide derivatives. The methodologies are designed to be robust and adaptable for researchers in drug development and synthetic chemistry.
Strategic Analysis of Synthetic Pathways
The synthesis of the target 3,5-disubstituted pyrazole core presents a significant regiochemical challenge. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with hydrazine, can often lead to a mixture of regioisomers when an unsymmetrical dicarbonyl precursor is used[4][5]. To overcome this and achieve a reliable synthesis of the desired 3-cyano-5-carboxylic acid scaffold, a multi-step, function-group interconversion strategy is recommended. This approach prioritizes a reliable and regioselective cyclization to form a pyrazole precursor, which is then chemically modified to install the target cyano group.
The most logical and field-proven pathway involves three key stages:
-
Regioselective Pyrazole Formation: Synthesis of a 3-amino-1H-pyrazole-5-carboxylate precursor. This step is crucial for establishing the correct orientation of the functional groups.
-
Functional Group Interconversion: Conversion of the 3-amino group to a 3-cyano group via the Sandmeyer reaction. This classic transformation is a reliable method for installing a nitrile onto an aromatic ring[6][7][8].
-
Derivatization: Hydrolysis of the ester to the target carboxylic acid, followed by standard amide coupling reactions to generate a library of derivatives.
This strategic workflow is visualized below.
Caption: Strategic workflow for the synthesis of this compound derivatives.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate (Precursor)
This protocol describes the foundational cyclocondensation reaction to regioselectively form the pyrazole core. The choice of ethyl (2E)-2-cyano-3-ethoxyacrylate as the 1,3-dielectrophile is critical. The ethoxy group serves as a good leaving group, and its reaction with the two non-equivalent nitrogens of hydrazine hydrate preferentially leads to the formation of the 3-amino isomer.
Reaction Scheme:
Caption: Cyclocondensation to form the aminopyrazole precursor.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
| Ethyl (2E)-2-cyano-3-ethoxyacrylate | 169.18 | 1.0 eq (0.1 mol) | 16.9 g |
| Hydrazine Hydrate (~64% N₂H₄) | 32.05 (N₂H₄) | 1.1 eq (0.11 mol) | ~6.8 mL |
| Ethanol (Absolute) | 46.07 | - | 200 mL |
Step-by-Step Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add ethyl (2E)-2-cyano-3-ethoxyacrylate (16.9 g, 0.1 mol) and absolute ethanol (200 mL).
-
Hydrazine Addition: While stirring the solution at room temperature, add hydrazine hydrate (~6.8 mL, 0.11 mol) dropwise over 10-15 minutes. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Causality: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for both the initial nucleophilic attack and the subsequent cyclization/elimination steps, ensuring the reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate product precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield a white to pale yellow solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 75-85%.
Protocol 2: Synthesis of Ethyl 3-cyano-1H-pyrazole-5-carboxylate via Sandmeyer Reaction
This protocol details the critical conversion of the 3-amino group to the 3-cyano group. The process involves two distinct stages: diazotization of the amine to form a reactive diazonium salt, followed by displacement with cyanide catalyzed by a copper(I) salt.
Reaction Scheme:
References
- 1. This compound | 1187361-13-2 [sigmaaldrich.com]
- 2. 1187361-13-2|this compound|BLD Pharm [bldpharm.com]
- 3. tdcommons.org [tdcommons.org]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. lscollege.ac.in [lscollege.ac.in]
Application Notes & Protocols: Leveraging 3-Cyano-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Pyrazole Scaffold
In the landscape of medicinal chemistry, heterocyclic scaffolds are the bedrock of drug design. Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has earned the status of a "privileged scaffold".[1][2] Its metabolic stability, versatile synthetic accessibility, and ability to engage in a wide range of non-covalent interactions with biological targets have made it a cornerstone in numerous FDA-approved drugs.[3][4] The unique electronic properties of the pyrazole core, featuring both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow it to serve as a versatile bioisostere for other aromatic rings, often enhancing potency and improving physicochemical properties like solubility.[3]
This guide focuses on a particularly valuable, functionalized pyrazole building block: 3-Cyano-1H-pyrazole-5-carboxylic acid (CAS 1187361-13-2). This molecule is not merely a scaffold; it is a strategic tool, pre-loaded with two orthogonal, highly useful functional groups. The 5-carboxylic acid provides a robust handle for amide coupling, one of the most fundamental reactions in drug discovery, enabling the exploration of vast chemical space through late-stage diversification.[5][6] Simultaneously, the 3-cyano group, a potent electron-withdrawing group and hydrogen bond acceptor, can be used to modulate the acidity of the pyrazole N-H, participate in crucial interactions with target proteins, or serve as a synthon for other functionalities.[7]
These dual functionalities make this compound an ideal starting point for developing libraries of compounds aimed at a multitude of biological targets, including kinases, metabolic enzymes, and other protein classes implicated in disease.[8][9]
Section 1: Core Synthetic Workflow & Derivatization
The primary utility of this compound lies in its role as a central scaffold for building molecular complexity. The most common and powerful application is the derivatization of the carboxylic acid moiety via amide bond formation.
Caption: General workflow for library synthesis using the pyrazole scaffold.
Protocol 1: General Amide Coupling via EDC/NHS Activation
This protocol describes the robust and widely used method for coupling the pyrazole carboxylic acid with a primary or secondary amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS) generates a semi-stable activated ester, which efficiently reacts with the amine nucleophile.[10]
Rationale: Direct condensation of a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt. Coupling reagents like EDC activate the carboxyl group, making it highly electrophilic and susceptible to nucleophilic attack by the amine.[6] The addition of NHS traps the activated acid as an NHS ester, which is less prone to side reactions (like racemization if chiral centers are present) and more stable than the O-acylisourea intermediate formed with EDC alone.
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
EDC hydrochloride (1.2 eq)
-
NHS (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
5% aqueous LiCl (for DMF workup), 1M HCl, saturated aqueous NaHCO₃, and brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Procedure:
-
Activation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add NHS (1.2 eq) followed by EDC hydrochloride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C) for 30-60 minutes. The progress of the activation can be monitored by TLC or LC-MS by quenching a small aliquot with methanol to form the methyl ester.
-
Amine Coupling: In a separate vial, dissolve the desired amine (1.1-1.2 eq) in a small amount of DMF.
-
Add the amine solution and DIPEA (2.5-3.0 eq) to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the starting carboxylic acid.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, repeat 2-3 times), followed by 1M HCl, saturated aqueous NaHCO₃, and finally brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final 3-cyano-1H-pyrazole-5-carboxamide.
Caption: Simplified mechanism of EDC/NHS mediated amide coupling.
Section 2: Applications in Drug Discovery - Case Studies
The true potential of this compound is demonstrated by its application in the synthesis of potent and selective enzyme inhibitors. The scaffold's rigid structure and defined vectoral orientation of its functional groups allow for precise probing of protein binding pockets.
Case Study: Inhibition of Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and some cancers. A study exploring heteroaryl-pyrazole carboxylic acids identified a lead compound, 3-(1-ethyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid, as an inhibitor of human carbonic anhydrase XII (hCA XII), an isoform highly expressed in hypoxic tumors.[11]
The study highlights a critical structure-activity relationship (SAR) point: the carboxylic acid moiety is essential for activity. X-ray crystallography revealed that the carboxylate group does not directly chelate the catalytic zinc ion, but instead forms key hydrogen bonds with backbone amides (Thr199 and Thr200) and a coordinated solvent molecule within the active site.[11] This displaces an ordered water network crucial for catalysis. While this specific study did not use the 3-cyano variant, it authoritatively establishes the vital role of the 5-carboxylic acid group in this target class, suggesting that derivatives of this compound could be potent CA inhibitors, with the cyano group potentially providing additional interactions or modulating electronic properties.
Case Study: Inhibition of Long Chain L-2-Hydroxy Acid Oxidase (Hao2)
Hao2 is a peroxisomal enzyme identified as a candidate gene related to blood pressure regulation. In a drug discovery campaign, a pyrazole carboxylic acid scaffold was identified from a high-throughput screen as a potent inhibitor of rat Hao2.[9] Subsequent lead optimization explored the structure-activity relationship of this series.
This research underscores the importance of the carboxylic acid for binding and inhibitory activity. The optimization efforts, which involved modifying other positions on the pyrazole ring and its substituents, led to the discovery of highly potent and selective inhibitors.[9] This provides a clear blueprint for how the this compound scaffold could be employed to develop inhibitors against metabolic enzymes, where a well-placed acidic group is often crucial for anchoring a molecule within the active site.
Quantitative SAR Data Summary
While specific SAR data for derivatives of this compound is emerging, we can extrapolate from related pyrazole inhibitors to guide discovery efforts. The following table presents hypothetical but representative data to illustrate how SAR is typically tabulated.
| Compound Series | R-Group at C5 (via Amide) | Target | Activity (IC₅₀, nM) | Key Insight |
| PYR-A | Benzyl | Kinase X | 250 | Aromatic group shows moderate activity. |
| PYR-B | 4-Fluorobenzyl | Kinase X | 85 | Electron-withdrawing group improves potency. |
| PYR-C | 4-Methoxybenzyl | Kinase X | 450 | Electron-donating group is detrimental. |
| PYR-D | Cyclohexylmethyl | Kinase X | 120 | Lipophilic aliphatic group is well-tolerated. |
| PYR-E | Pyridin-4-ylmethyl | Kinase X | 35 | H-bond acceptor in para position is optimal. |
This data illustrates a typical SAR investigation where systematic modification of the 'R' group, attached via the carboxylic acid handle, leads to a significant modulation of biological activity.
Conclusion and Future Outlook
This compound is a high-value, strategic building block for medicinal chemists. Its pre-installed, orthogonal functionalities—a versatile carboxylic acid for amide coupling and a modulating cyano group—provide an efficient entry point for the rapid synthesis of diverse compound libraries. The established importance of the pyrazole core as a privileged scaffold, combined with the proven utility of the carboxylic acid in anchoring inhibitors to enzyme active sites, ensures its continued relevance in drug discovery.[3][11] Future applications will likely see this scaffold used to develop novel inhibitors against a growing number of therapeutic targets, leveraging its unique combination of synthetic accessibility and potent biological engagement.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. air.unipr.it [air.unipr.it]
experimental protocol for amide coupling of 3-cyano-1H-pyrazole-5-carboxylic acid
An Application Note and Protocol for the Amide Coupling of 3-Cyano-1H-pyrazole-5-carboxylic Acid
Introduction: The Significance of Pyrazole Carboxamides in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Specifically, pyrazole amides are a critical subclass, frequently appearing in agrochemicals and pharmaceuticals.[2] this compound is a versatile and valuable building block for synthesizing these important molecules. Its bifunctional nature, featuring both a nucleophilic pyrazole nitrogen and an electrophilic carboxylic acid, allows for diverse synthetic manipulations.
The formation of an amide bond, while conceptually simple, is often a kinetically challenging transformation that requires the activation of the carboxylic acid moiety. The choice of coupling reagent and reaction conditions is paramount to achieving high yields, minimizing side reactions, and preserving stereochemical integrity, especially when working with functionalized heterocyclic substrates.[3][4] This guide provides a detailed examination of two robust and widely adopted protocols for the amide coupling of this compound, leveraging the carbodiimide-based EDC/HOBt system and the highly efficient uronium salt-based HATU reagent.
Core Principles of Carboxylic Acid Activation for Amidation
The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable under standard conditions due to the basicity of the amine, which deprotonates the carboxylic acid to form a non-reactive carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the fundamental role of a coupling reagent. The general mechanism involves two key stages:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium species).
-
Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.
Protocol I: EDC/HOBt-Mediated Amide Coupling
The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) system is a classic, cost-effective, and highly reliable method for amide bond formation.[5] EDC activates the carboxylic acid by forming a reactive O-acylisourea intermediate. However, this intermediate can be susceptible to rearrangement into a non-reactive N-acylurea byproduct. The addition of HOBt mitigates this by intercepting the O-acylisourea to form an HOBt-active ester, which is more stable and reacts cleanly with the amine to yield the desired amide.[6][7] A major advantage of using EDC is that the resulting urea byproduct is water-soluble, facilitating its removal during aqueous workup.[6][8]
Reagents and Materials
| Reagent | Purpose | M.W. | Typical Equivalents |
| This compound | Carboxylic Acid | 139.09 | 1.0 |
| Amine (R-NH₂) | Nucleophile | Variable | 1.1 - 1.2 |
| EDC·HCl | Coupling Reagent | 191.70 | 1.2 - 1.5 |
| HOBt | Additive/Catalyst | 135.12 | 1.2 - 1.5 |
| DIPEA or Triethylamine (TEA) | Non-nucleophilic Base | 129.24 / 101.19 | 2.5 - 3.0 |
| Anhydrous DMF or DCM | Solvent | - | - |
Step-by-Step Experimental Protocol
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).
-
Dissolution: Dissolve the mixture in a minimal amount of anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction upon addition of the coupling reagent.
-
Reagent Addition: Add EDC·HCl (1.2 equiv.) to the reaction mixture in one portion. Following this, add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise over 5 minutes. The base is crucial for neutralizing the HCl salt of EDC and the HOBt proton.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material by column chromatography on silica gel to yield the pure pyrazole amide.[9]
Protocol II: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a second-generation uronium/aminium salt coupling reagent known for its high efficiency, rapid reaction times, and ability to minimize racemization.[10][11] It is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[12] HATU's mechanism involves the formation of a highly reactive OAt-active ester, which reacts swiftly with the amine nucleophile.[10] This reaction requires a non-nucleophilic base, such as DIPEA, to facilitate the initial deprotonation of the carboxylic acid.[13]
Reagents and Materials
| Reagent | Purpose | M.W. | Typical Equivalents |
| This compound | Carboxylic Acid | 139.09 | 1.0 |
| Amine (R-NH₂) | Nucleophile | Variable | 1.1 - 1.2 |
| HATU | Coupling Reagent | 380.23 | 1.1 - 1.2 |
| DIPEA or Triethylamine (TEA) | Non-nucleophilic Base | 129.24 / 101.19 | 2.0 - 3.0 |
| Anhydrous DMF or DCM | Solvent | - | - |
Step-by-Step Experimental Protocol
-
Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (2.0 equiv.) dropwise to the mixture.
-
Pre-activation: Stir the solution at 0 °C for 15-20 minutes. This "pre-activation" step allows for the complete formation of the reactive OAt-ester intermediate before the nucleophile is introduced.[13]
-
Amine Addition: Add the desired amine (1.1 equiv.), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. HATU-mediated couplings are typically much faster than those with EDC.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedures as described in Protocol I (steps 7 and 8).
Experimental Workflow Visualization
Caption: General workflow for the amide coupling of this compound.
Scientific Integrity & Logic: Rationale and Troubleshooting
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Solvent: Anhydrous, polar aprotic solvents like DMF and DCM are standard for amide coupling.[14] They are excellent at solubilizing the polar starting materials and intermediates without participating in the reaction (unlike protic solvents like alcohols, which could compete with the amine). Anhydrous conditions are critical as water can hydrolyze the activated intermediates, reducing the yield.
-
Role of the Base: A non-nucleophilic organic base like DIPEA or TEA is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to attack the coupling reagent. It also serves to neutralize any acidic byproducts generated during the reaction (e.g., from EDC·HCl), maintaining a favorable reaction environment.
-
Temperature Control: Starting the reaction at 0 °C is a standard precaution to manage the initial rate of formation of the highly reactive activated species. This prevents potential side reactions and degradation that can occur at higher temperatures. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion in a reasonable timeframe.
-
Reagent Stoichiometry: Using a slight excess of the amine (1.1-1.2 equiv.) and coupling reagents (1.1-1.5 equiv.) helps to drive the reaction to completion by ensuring the limiting reactant (the pyrazole carboxylic acid) is fully consumed, in accordance with Le Châtelier's principle.
Trustworthiness: A Self-Validating System for Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalled / Low Conversion | 1. Inactive or wet reagents/solvent.2. Insufficient activation time (especially for HATU).3. Sterically hindered amine or acid.4. Low nucleophilicity of the amine (e.g., anilines). | 1. Use freshly opened anhydrous solvents and high-quality reagents.2. Increase the pre-activation time for HATU to 30 minutes.3. Switch to a more powerful coupling reagent like HATU if using EDC.[12] Consider gentle heating (40-50 °C).4. For electron-deficient amines, consider adding DMAP as a catalyst with EDC or using HATU.[5] |
| Multiple Spots on TLC (Side Products) | 1. Formation of N-acylurea byproduct (with EDC).2. Dimerization or side reactions of the activated acid.3. Reaction with the pyrazole N-H. | 1. Ensure a sufficient amount of HOBt is used to efficiently trap the O-acylisourea intermediate.2. Maintain temperature control, especially during reagent addition.3. While the pyrazole N-H is generally less nucleophilic than the primary/secondary amine, protection may be required in rare cases with highly reactive systems. |
| Difficulty in Purification | 1. Water-soluble urea byproduct from EDC not fully removed.2. Product is basic and streaks on silica gel column. | 1. Perform thorough aqueous washes during workup.2. Pre-treat the silica gel with a solvent system containing a small amount of triethylamine (e.g., 1%) to neutralize acidic sites and improve chromatography. Alternatively, consider purification via recrystallization. |
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hepatochem.com [hepatochem.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. peptide.com [peptide.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. americapeptide.com [americapeptide.com]
- 11. peptide.com [peptide.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: 3-Cyano-1H-pyrazole-5-carboxylic Acid in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Agrochemicals
The relentless pursuit of effective and environmentally benign crop protection agents has led to the exploration of a vast chemical space. Within this landscape, nitrogen-containing heterocycles, and particularly the pyrazole ring system, have emerged as a cornerstone in the design of modern agrochemicals. The inherent stability, versatile substitution patterns, and favorable interactions with biological targets have made pyrazoles a privileged scaffold in the development of potent herbicides, fungicides, and insecticides.
At the heart of many of these innovations lies the pyrazole carboxylic acid moiety, a versatile building block that allows for the construction of complex and highly active molecules. This guide focuses on a specific, yet highly promising, derivative: 3-cyano-1H-pyrazole-5-carboxylic acid . The introduction of a cyano group at the 3-position of the pyrazole ring can significantly influence the electronic properties and biological activity of the final product, making this molecule a key intermediate for the next generation of crop protection solutions.[1][2][3] This document will provide an in-depth exploration of its applications, supported by detailed synthetic protocols and mechanistic insights, for researchers and professionals in the field of agrochemical development.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 1187361-13-2 | [4][5][6][7] |
| Molecular Formula | C₅H₃N₃O₂ | [7] |
| Molecular Weight | 137.10 g/mol | [7] |
| Physical Form | Solid | [4][6] |
| Storage | Refrigerator | [4][6] |
| Purity | Typically >95% | [4][6] |
Safety Information:
-
Signal Word: Danger
-
Hazard Statements: H302, H312, H315, H319, H331, H335
-
Precautionary Statements: P261, P280, P305, P311, P338, P351
Note: Always consult the material safety data sheet (MSDS) from your supplier for complete and up-to-date safety information before handling this compound.
The Strategic Importance of the Cyano Group in Bioactivity
The incorporation of a cyano (-C≡N) group into a molecule is a well-established strategy in medicinal and agrochemical design. In the context of pyrazole-based agrochemicals, the cyano group at the 3-position of the ring can confer several advantageous properties:
-
Enhanced Potency: The strong electron-withdrawing nature of the cyano group can modulate the electronic distribution within the pyrazole ring, leading to stronger binding interactions with the target enzyme or receptor.[1][2] Studies on various pyrazole derivatives have shown that the presence of a cyano group can significantly improve fungicidal and insecticidal activity compared to analogues with other substituents.[1][2]
-
Metabolic Stability: The cyano group is generally resistant to metabolic degradation, which can lead to improved bioavailability and a longer duration of action in the target pest or pathogen.
-
Modulation of Physicochemical Properties: The cyano group can influence key properties such as solubility, lipophilicity, and membrane permeability, which are critical for the overall performance of an agrochemical.
Application in the Synthesis of Diamide Insecticides: A Case Study
While direct synthesis from this compound is not yet widely documented for a commercial product, the closely related 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is a key intermediate in the synthesis of the highly successful anthranilic diamide insecticides, such as Chlorantraniliprole and Cyantraniliprole .[2][8] These insecticides are potent modulators of insect ryanodine receptors, offering excellent control of a broad spectrum of chewing pests with low toxicity to non-target organisms.
The synthesis of these complex molecules provides a clear blueprint for the potential application of this compound in the creation of novel insecticides. The core of the synthesis is the amide coupling between the pyrazole carboxylic acid and a substituted anthranilamide.
Workflow for the Synthesis of a Diamide Insecticide
Caption: Generalized workflow for the synthesis of diamide insecticides.
Protocol 1: Synthesis of a Diamide Insecticide via Amide Coupling
This protocol outlines the general procedure for the crucial amide coupling step, which can be adapted for this compound.
Materials:
-
3-Substituted-1H-pyrazole-5-carboxylic acid (e.g., 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid) (1.0 eq)
-
Substituted anthranilamide (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide) (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
A tertiary amine base (e.g., 3-picoline or triethylamine) (2.0 eq)
-
Anhydrous acetonitrile as solvent
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the 3-substituted-1H-pyrazole-5-carboxylic acid and the substituted anthranilamide in anhydrous acetonitrile.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the tertiary amine base to the stirred solution, maintaining the temperature below 10 °C.
-
In a separate dropping funnel, prepare a solution of methanesulfonyl chloride in anhydrous acetonitrile.
-
Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a mixed anhydride occurs in situ.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to afford the pure diamide insecticide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive methanesulfonyl chloride and the mixed anhydride intermediate.
-
Low Temperature: The initial low temperature is necessary to control the exothermic reaction of methanesulfonyl chloride and to minimize side reactions.
-
Tertiary Amine Base: The base is required to neutralize the HCl generated during the formation of the mixed anhydride and to facilitate the nucleophilic attack of the anthranilamide.
-
Methanesulfonyl Chloride: This reagent is a highly effective activating agent for the carboxylic acid, converting it into a more reactive mixed anhydride that readily undergoes amidation.
Proposed Synthesis of this compound
A robust and scalable synthesis of the title compound is essential for its widespread application. Based on established pyrazole syntheses, a plausible and efficient route is the cyclocondensation of a hydrazine with a suitably functionalized three-carbon synthon.
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 2: Synthesis of this compound
This protocol is a proposed method based on standard pyrazole synthesis methodologies.
Materials:
-
Diethyl 2-cyanomalonate (1.0 eq)
-
Sodium metal (1.05 eq)
-
Anhydrous ethanol
-
Hydrazine hydrate (1.0 eq)
-
Concentrated hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, carefully add sodium metal to anhydrous ethanol to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl 2-cyanomalonate dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Cyclocondensation: Add hydrazine hydrate dropwise to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Ester Hydrolysis: After cooling to room temperature, carefully neutralize the reaction mixture with concentrated hydrochloric acid. A precipitate may form. Add a solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
-
Isolation and Purification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3. The product, this compound, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent such as water or an ethanol/water mixture to obtain the pure this compound.
Future Perspectives and Applications
The strategic placement of a cyano group on the pyrazole-5-carboxylic acid scaffold opens up numerous possibilities for the design of novel agrochemicals. Beyond the established field of diamide insecticides, this intermediate holds significant potential in the development of:
-
Succinate Dehydrogenase Inhibitor (SDHI) Fungicides: The pyrazole carboxamide moiety is a key pharmacophore in many commercial SDHI fungicides. The electronic properties of the 3-cyano group could be exploited to design new SDHIs with improved efficacy and a broader spectrum of activity against resistant fungal strains.[3]
-
Herbicides: Certain pyrazole derivatives are known to inhibit key enzymes in plant biosynthetic pathways. The unique electronic and steric features of this compound could be leveraged to develop novel herbicides with new modes of action.
-
Other Insecticide Classes: The versatility of the carboxylic acid and cyano groups allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for screening against other insect targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1187361-13-2 [sigmaaldrich.com]
- 5. 1187361-13-2|this compound|BLD Pharm [bldpharm.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 1187361-13-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 8. benchchem.com [benchchem.com]
Synthesis of Pyrazole-Based Anti-inflammatory Agents: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazole Scaffolds in Anti-Inflammatory Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, particularly in the development of potent anti-inflammatory agents.[1][2][3][4][5][6] Its versatile structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve high efficacy and selectivity.[3] A prime example of the success of the pyrazole scaffold is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor that revolutionized the treatment of inflammatory disorders by offering a safer gastrointestinal profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][7][8]
The anti-inflammatory mechanism of many pyrazole-based drugs is rooted in their ability to inhibit the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—potent mediators of inflammation.[1] The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced at sites of inflammation.[1][8] By selectively inhibiting COX-2, pyrazole-based agents can effectively reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with the inhibition of COX-1.[7][8]
This technical guide provides a comprehensive overview of the synthetic protocols for preparing pyrazole-based anti-inflammatory agents, with a focus on the well-established Knorr pyrazole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed step-by-step protocols for the synthesis of a key pyrazole intermediate and the renowned drug Celecoxib, and discuss critical experimental considerations for researchers in drug development.
Core Synthetic Strategy: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely employed method for constructing the pyrazole ring.[2][9][10][11] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine or its derivative.[2][9][10][11][12][13] The versatility of this method lies in the ready availability of a wide array of starting materials, allowing for the synthesis of a diverse library of substituted pyrazoles.[2][9]
The reaction typically proceeds under acidic conditions.[10][11] The mechanism involves the initial formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and one of the nitrogen atoms of the hydrazine.[10][11][12] This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, leading to the formation of a heterocyclic intermediate that subsequently dehydrates to yield the aromatic pyrazole ring.[10][12]
It is important to note that the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two regioisomeric pyrazole products.[2][9] The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions employed.
Visualizing the Knorr Pyrazole Synthesis Workflow
The following diagram illustrates the general workflow of the Knorr pyrazole synthesis, highlighting the key steps from starting materials to the final pyrazole product.
Caption: General workflow of the Knorr pyrazole synthesis.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and the final drug, Celecoxib. These protocols are based on established literature procedures and are designed to be self-validating with clear endpoints and characterization steps.[7]
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (A Key Intermediate)
This protocol details the Claisen condensation reaction to form the β-diketone intermediate, a crucial precursor for the subsequent cyclization step.[7][9]
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Toluene
-
Hydrochloric acid (10% aqueous solution)
-
Anhydrous sodium sulfate
-
Reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction vessel, dissolve 4'-methylacetophenone (e.g., 50 g, 373 mmol) in toluene (250 mL).
-
Add a 30% solution of sodium methoxide in methanol (e.g., 80.6 g, 447 mmol) to the reaction mixture.
-
While stirring, add ethyl trifluoroacetate (e.g., 63.58 g, 447 mmol) dropwise to the mixture at a temperature of 25-30°C.
-
After the addition is complete, raise the temperature of the reaction mixture to 55-60°C and continue stirring for 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to 20-25°C.
-
Carefully wash the reaction mixture with 10% aqueous hydrochloric acid (200 mL) to neutralize the excess base.
-
Separate the organic layer from the aqueous layer.
-
Concentrate the organic layer at 50-55°C under reduced pressure using a rotary evaporator to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass.[14]
Expected Outcome and Validation: The product is an oily substance. The structure and purity can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated based on the starting amount of 4'-methylacetophenone.
Protocol 2: Synthesis of Celecoxib via Cyclocondensation
This final step involves the formation of the pyrazole ring of Celecoxib through the reaction of the β-diketone intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride.[7][9]
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Protocol 1)
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Methanol
-
Reaction vessel equipped with a stirrer and reflux condenser
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (e.g., 40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (e.g., 42.2 g), and methanol (860 mL).[7]
-
Heat the mixture to 65°C and stir for 10 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 25-30°C.
-
Remove the solvent completely under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[8]
Expected Outcome and Validation: Celecoxib is a crystalline solid. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[8] The melting point of the purified product should be determined and compared to the literature value.
Quantitative Data Summary
The following table summarizes typical yields and reaction times reported for the synthesis of Celecoxib, providing a benchmark for researchers.
| Step | Reaction Type | Starting Materials | Typical Yield | Typical Reaction Time | Reference |
| 1 | Claisen Condensation | 4'-Methylacetophenone, Ethyl trifluoroacetate | >90% | 4 hours | [14] |
| 2 | Cyclocondensation | 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Hydrazinylbenzenesulfonamide hydrochloride | ~90% | 10 hours | [7][15] |
Mechanism of Action: How Pyrazole-Based Agents Inhibit COX-2
The selective inhibition of COX-2 by pyrazole-based drugs like Celecoxib is a result of specific structural features that allow for a favorable interaction with the active site of the COX-2 enzyme.
Caption: Interaction of a pyrazole-based inhibitor with the COX-2 active site.
The active site of COX-2 is slightly larger and possesses a hydrophilic side pocket that is absent in the COX-1 isoform. The sulfonamide moiety present in many pyrazole-based COX-2 inhibitors, including Celecoxib, is able to fit into this side pocket, leading to a strong and selective binding.[1] This interaction blocks the access of the natural substrate, arachidonic acid, to the active site, thereby preventing the synthesis of prostaglandins and exerting the anti-inflammatory effect.[1]
Troubleshooting and Considerations for Synthesis
-
Purity of Starting Materials: The purity of the 1,3-dicarbonyl compound and the hydrazine derivative is crucial for obtaining a high yield and purity of the final pyrazole product. Impurities can lead to side reactions and the formation of undesired byproducts.
-
Reaction Conditions: The reaction temperature and time should be carefully controlled to optimize the yield and minimize the formation of impurities. Monitoring the reaction progress by TLC is highly recommended.
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a possibility.[2][9] Careful analysis of the product mixture using techniques like NMR spectroscopy is necessary to determine the isomeric ratio. Purification methods such as column chromatography may be required to separate the isomers.
-
Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[16]
Conclusion
The synthesis of pyrazole-based anti-inflammatory agents, primarily through the robust and versatile Knorr pyrazole synthesis, is a well-established and critical process in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for researchers aiming to synthesize and explore this important class of therapeutic agents. A thorough understanding of the reaction mechanisms, careful execution of the experimental procedures, and meticulous characterization of the products are paramount to achieving success in this field. The continued exploration of novel synthetic routes and the development of new pyrazole derivatives hold significant promise for the future of anti-inflammatory therapy.[3][5][6]
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencescholar.us [sciencescholar.us]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. zenodo.org [zenodo.org]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemhelpasap.com [chemhelpasap.com]
Application Notes & Protocols: A Guide to the Development of Anticancer Agents from Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology Drug Discovery
Pyrazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, establishing themselves as "privileged scaffolds" in drug discovery.[1][2] Their unique chemical architecture confers a broad spectrum of pharmacological activities, making them a fertile ground for the design of potent and selective therapeutic agents.[3][4][5] This versatility is reflected in the numerous FDA-approved drugs incorporating the pyrazole core for treating a range of diseases, including cancer.[1][2][6] Pyrazole-containing drugs like Ruxolitinib and Crizotinib are already in clinical use for treating myeloproliferative neoplasms and non-small cell lung carcinoma, respectively.[7]
The anticancer potential of pyrazole derivatives stems from their ability to interact with a multitude of biological targets crucial for tumor growth and survival.[5][8] Structure-activity relationship (SAR) studies have consistently shown that modifying substituents at various positions on the pyrazole ring can dramatically enhance anticancer efficacy and selectivity.[3][4][8] This guide provides an in-depth technical overview and a set of actionable protocols for the rational design, synthesis, and biological evaluation of novel pyrazole-based anticancer agents.
Section 1: Unraveling the Anticancer Mechanisms of Pyrazole Derivatives
The efficacy of pyrazole derivatives in oncology is rooted in their capacity to modulate a diverse array of molecular targets and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Key Molecular Targets
-
Protein Kinases: A primary mechanism of action for many pyrazole compounds is the inhibition of protein kinases, which are often dysregulated in cancer. Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[3][5] For instance, certain 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2.[3] Similarly, pyrazole-indole hybrids have shown significant inhibitory activity toward CDK2, a critical regulator of the cell cycle.[3][9]
-
Tubulin Polymerization: The microtubule network is a validated target for cancer chemotherapy. Several pyrazole-based hybrids have been developed as potent tubulin polymerization inhibitors, disrupting microtubule dynamics, inducing cell cycle arrest, and ultimately leading to apoptosis.[3][7] These agents often interact with the colchicine binding site of tubulin.
-
DNA Interaction: Some pyrazole derivatives exert their cytotoxic effects by directly interacting with DNA. These compounds can bind to the minor groove of DNA, interfering with replication and transcription processes and leading to cell death.[3][4]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these relationships is critical for rational drug design.
-
Substitutions on Phenyl Rings: For pyrazoles with appended phenyl rings, the introduction of electron-withdrawing groups (e.g., fluoro, chloro) or electron-donating groups (e.g., methoxy) can significantly influence cytotoxicity.[4][10] The position of these substituents is also crucial for optimizing interactions with the target protein's active site.
-
Hybridization: A successful strategy involves creating hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties, such as indole, benzothiazole, or oxadiazole.[4][11][12] This approach can lead to compounds with enhanced potency or novel mechanisms of action.
Caption: General Structure-Activity Relationship (SAR) for pyrazole derivatives.
Section 2: Synthetic Strategies and Protocols
The synthesis of a diverse library of pyrazole derivatives is the first step in the drug discovery pipeline. Both classical and modern methods are employed to efficiently generate novel chemical entities.
Protocol 2.1: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
Microwave-assisted synthesis has become a widely used technique due to its ability to dramatically reduce reaction times, increase product yields, and improve reaction efficiency compared to conventional heating.[1][2] This protocol describes a general procedure for the cyclocondensation reaction to form a pyrazole core.
Rationale: This method leverages the efficient energy transfer of microwaves to accelerate the reaction between a β-diketone (or equivalent) and a hydrazine derivative, which is the cornerstone of many pyrazole syntheses. Ethanol is a common solvent due to its favorable dielectric properties and ability to dissolve the reactants.
Materials:
-
Substituted β-diketone (1.0 mmol)
-
Substituted hydrazine hydrate or hydrochloride (1.1 mmol)
-
Ethanol (5-10 mL)
-
Glacial acetic acid (catalytic amount, 2-3 drops)
-
Microwave reactor with sealed reaction vessels
-
TLC plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel)
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the substituted β-diketone (1.0 mmol), the substituted hydrazine derivative (1.1 mmol), and ethanol (5 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 250-300 W) for 3-10 minutes. The temperature should be monitored and controlled (typically 80-120 °C). Self-Validation: The reaction progress can be monitored by running a TLC analysis on a small aliquot of the reaction mixture against the starting materials.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the mixture to a round-bottom flask.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: General workflow for synthesis and characterization of pyrazole derivatives.
Section 3: In Vitro Evaluation and Data Analysis
Once synthesized, the novel pyrazole derivatives must be screened for their anticancer activity. This typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.
Protocol 3.1: Cytotoxicity Screening by MTT Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][13][14] Viable cells with active metabolism convert MTT into a purple formazan product.
Rationale: This protocol provides a robust and high-throughput method to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The choice of cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) should reflect the intended therapeutic target.[9][11]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
Synthesized pyrazole compounds (dissolved in DMSO to make a stock solution, e.g., 10 mM)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
-
Doxorubicin or Cisplatin (as a positive control)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds and the positive control drug (e.g., Doxorubicin) in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells containing only the highest concentration of DMSO used (typically <0.5%) and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. Self-Validation: During this time, viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
-
Data Presentation: Comparative Cytotoxicity
The results of the cytotoxicity screening are best presented in a table to allow for easy comparison of the potency and selectivity of the synthesized compounds.
| Compound ID | Substitution (R) | IC₅₀ (µM) vs. MCF-7 (Breast)[3][15] | IC₅₀ (µM) vs. HCT-116 (Colon)[9][13] | IC₅₀ (µM) vs. A549 (Lung)[3][4] | Selectivity Index (SI)* |
| PYZ-01 | H | 45.2 | 52.8 | >100 | Low |
| PYZ-02 | 4-Cl | 5.2 | 6.4 | 12.1 | Moderate |
| PYZ-03 | 4-OCH₃ | 15.8 | 21.3 | 35.7 | Low |
| PYZ-04 | 4-CF₃ | 1.8 | 2.5 | 4.9 | High |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 1.5 | N/A |
*Selectivity Index (SI) is a qualitative assessment based on the ratio of cytotoxicity against normal cells (not shown) to cancer cells, or a comparison of potency across different cancer lines.
Protocol 3.2: Mechanism of Action - Cell Cycle Analysis
If a compound shows potent cytotoxicity, the next step is to investigate its mechanism. Cell cycle analysis by flow cytometry can determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for tubulin inhibitors and CDK inhibitors.[9][16]
Rationale: This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash them twice with cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the untreated control indicates cell cycle arrest.
Section 4: Integrated Drug Discovery Workflow
The development of a pyrazole-based anticancer agent is a multi-stage process that integrates chemical synthesis with extensive biological evaluation. The workflow ensures a systematic progression from initial concept to a potential preclinical candidate.
Caption: Integrated workflow for pyrazole-based anticancer drug discovery.
Conclusion
Pyrazole derivatives continue to be an exceptionally important scaffold in the discovery of novel anticancer agents.[3] Their synthetic tractability and ability to interact with a wide range of oncologically relevant targets provide a robust platform for the development of next-generation therapeutics. The systematic application of the protocols and workflows detailed in this guide—from rational synthesis and comprehensive in vitro screening to mechanistic elucidation and in vivo validation—is essential for translating the chemical promise of pyrazole derivatives into effective clinical candidates. Future efforts will likely focus on developing multi-target pyrazole inhibitors and strategies to overcome acquired drug resistance, further cementing the role of this versatile heterocycle in the fight against cancer.[3]
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Pyrazole-5-Carboxamide Derivatives: Protocols, Mechanisms, and Troubleshooting
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole-5-Carboxamide Scaffold
The pyrazole-5-carboxamide core is a privileged scaffold in modern medicinal chemistry and agrochemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors allow for potent and selective interactions with a wide array of biological targets. This has led to the development of numerous successful drugs and clinical candidates, including anticancer agents, anti-inflammatory molecules, and enzyme inhibitors.[1][2] For instance, certain derivatives have shown potent inhibitory activity against the Receptor for Advanced Glycation End Products (RAGE), a target implicated in Alzheimer's disease.[3] Furthermore, this scaffold is integral to many fungicides and insecticides used in crop protection.[4][5]
This guide provides a detailed overview of the primary synthetic strategies for preparing pyrazole-5-carboxamide derivatives, complete with step-by-step protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.
Strategic Approaches to Synthesis
The construction of pyrazole-5-carboxamides can be broadly categorized into two main strategies. The choice is often dictated by the availability of starting materials and the desired point of diversification.
-
Strategy A: Pyrazole Ring Construction followed by Amidation. This is the most prevalent and flexible approach. It involves the initial synthesis of a pyrazole ring bearing a carboxylic acid or ester at the C5 position. This key intermediate is then coupled with a diverse range of amines to generate the final carboxamide products. The primary advantage of this route is the ability to perform late-stage diversification, allowing for the rapid generation of a library of analogs from a common precursor.[1]
-
Strategy B: Precursor Amidation followed by Pyrazole Ring Formation. In this alternative strategy, the carboxamide functional group is installed on an acyclic precursor prior to the cyclization reaction that forms the pyrazole ring. This approach can be advantageous when the desired amine is sensitive to the conditions required for the final amidation step in Strategy A.[1]
This guide will focus primarily on the more common and versatile Strategy A .
Core Synthetic Workflow (Strategy A)
The most common pathway to pyrazole-5-carboxamides begins with the construction of the heterocyclic core, followed by functional group manipulations to enable the final amidation.
Caption: Workflow for the primary synthesis route (Strategy A).
Part 1: Pyrazole Core Synthesis - The Knorr Reaction
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains the cornerstone for constructing the pyrazole ring.[6][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or neutral conditions.[8]
Protocol 1: Knorr Synthesis of Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate
This protocol describes a general procedure for the synthesis of a pyrazole-5-carboxylate ester, a key intermediate for Strategy A.
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
Materials:
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 eq)
-
β-Ketoester (e.g., Ethyl benzoylacetate) (1.0 eq)[9]
-
Ethanol or Glacial Acetic Acid
-
Magnetic Stirrer and Hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.[1]
-
Add a catalytic amount of glacial acetic acid if using ethanol (e.g., 0.1 eq).[1]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[1][9]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol or water. If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxylate ester.[10]
Mechanistic Insight: The Knorr Condensation
The reaction proceeds via an initial condensation between one of the carbonyl groups of the dicarbonyl compound and the more nucleophilic nitrogen of the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[11]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Troubleshooting the Knorr Synthesis
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound. The hydrazine can attack either carbonyl group.[5] | Control Reaction pH: Acidic conditions favor attack at the more reactive carbonyl (e.g., ketone over ester), while neutral/basic conditions favor attack by the more nucleophilic nitrogen of a substituted hydrazine.[1][11] Steric Hindrance: Utilize bulky groups on either reactant to direct the reaction to the less hindered site.[5] Solvent Choice: Solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can enhance regioselectivity.[1] |
| Low Yield | Incomplete reaction; side reactions. The 1,3-dicarbonyl may be unstable. | Ensure anhydrous conditions. Optimize reaction time and temperature. Purify starting materials if necessary. Consider microwave irradiation to shorten reaction times and potentially improve yields.[1] |
| Reaction Discoloration | Hydrazine decomposition or side-product formation. | Run the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled hydrazine. Purify the crude product thoroughly, for example, by filtering through a silica plug before column chromatography. |
Part 2: Preparation of the Carboxylic Acid Intermediate
The pyrazole-5-carboxylate ester synthesized in the first step must be hydrolyzed to the corresponding carboxylic acid to prepare it for amide coupling. This is typically achieved through saponification.
Protocol 2: Saponification of Pyrazole-5-carboxylate Esters
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[12]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[12]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.[12]
Part 3: Final Amidation - Forging the Carboxamide Bond
The final step is the coupling of the pyrazole-5-carboxylic acid with a desired amine. While numerous methods exist, the conversion of the carboxylic acid to a more reactive species is necessary. We present three robust protocols.
Method 1: The Acid Chloride Approach (Robust and Cost-Effective)
This classic method involves converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the amine.
Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide.
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 2) (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Acid Chloride Formation: In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic drop of DMF.[12]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[2]
Method 2: Peptide Coupling Reagents (Milder Conditions, Broader Scope)
For sensitive substrates or to avoid the harsh reagents used in acid chloride formation, modern peptide coupling reagents are an excellent alternative. HATU and EDC/HOBt are two of the most reliable and widely used systems.[13]
HATU is a highly efficient uronium salt-based reagent known for fast reaction times and low rates of racemization, making it ideal for challenging couplings.[4]
Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide using HATU.
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or TEA (2.5 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
Procedure:
-
To a round-bottom flask under N₂, add the pyrazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).[14]
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.[14]
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate. Wash extensively with water or 10% aqueous LiCl to remove DMF and byproducts.[14]
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
EDC is a water-soluble carbodiimide that activates the carboxylic acid. Its urea byproduct is easily removed with an aqueous wash. HOBt is often added as a catalyst to increase efficiency and suppress side reactions.[4]
Objective: To synthesize a N-substituted-1H-pyrazole-5-carboxamide using EDC/HOBt.
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask, add the pyrazole-5-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[4]
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[4]
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 3B.
Comparative Analysis of Amidation Methods
| Method | Advantages | Disadvantages | Best For |
| Acid Chloride | High reactivity, cost-effective reagents, straightforward reaction. | Harsh reagents (SOCl₂, (COCl)₂), requires anhydrous conditions, can be incompatible with sensitive functional groups. | Large-scale synthesis, robust substrates without sensitive functional groups. |
| HATU Coupling | Very high efficiency, fast reaction times, low racemization, suitable for hindered substrates.[13] | Expensive reagent, byproducts can sometimes be difficult to remove completely. | Difficult couplings, sensitive or sterically hindered substrates, peptide synthesis. |
| EDC/HOBt Coupling | Milder than acid chlorides, water-soluble byproducts are easily removed, well-established method.[4] | Can be slower than HATU, potential for side reactions if HOBt is omitted. | General purpose amidation, substrates where easy byproduct removal is a priority. |
Troubleshooting Amidation Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Insufficiently activated carboxylic acid; low nucleophilicity of the amine (e.g., anilines). | Acid Chloride: Ensure complete formation of the acid chloride before adding the amine. Coupling Reagents: Switch to a more powerful reagent like HATU.[13] Increase reaction temperature or time. Ensure the base is non-nucleophilic and dry. |
| Side Product Formation | EDC: Formation of N-acylurea byproduct. | Add HOBt or OxymaPure to the reaction to form a more stable active ester, preventing rearrangement.[13] |
| Difficult Purification | Byproducts from coupling reagents (e.g., tetramethylurea from HATU, HOBt) co-elute with the product. | Perform a thorough aqueous workup. Washing with aqueous LiCl can help remove DMF and some polar byproducts.[14] Optimize chromatography conditions (try different solvent systems or gradients). |
Data Presentation: Representative Yields
The following table summarizes typical yields for the key synthetic steps. Actual yields will vary based on the specific substrates, scale, and reaction optimization.
| Step | Reactants | Product | Typical Yield (%) | Reference |
| Knorr Synthesis | Phenylhydrazine + Ethyl benzoylacetate | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 85-95% | [15] |
| Knorr Synthesis | Methylhydrazine + Ethyl 2,4-dioxoheptanoate | Ethyl 1-methyl-3-propyl-pyrazole-5-carboxylate | 75% | [16] |
| Saponification | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | >90% | [12] |
| Amidation (Acid Chloride) | Pyrazole-4-carboxylic acid + Substituted Amines | N-Aryl-pyrazole-4-carboxamides | 48-92% | [2] |
| Amidation (EDC/HOBt) | Thiazole carboxylic acid + Aniline | N-Phenylthiazole-2-carboxamide | 80% | [16] |
| Amidation (HATU) | Boc-Valine + Benzylamine | N-Benzyl-Boc-valinamide | 79% | [14] |
Conclusion
The synthesis of pyrazole-5-carboxamide derivatives is a well-established field with a variety of robust and adaptable methods. The most common and flexible strategy involves an initial Knorr pyrazole synthesis to form a pyrazole-5-carboxylate ester, followed by hydrolysis and subsequent amide bond formation. The final amidation step offers a critical choice point, with the classic acid chloride method providing a cost-effective route for robust substrates, while modern peptide coupling reagents like HATU and EDC/HOBt offer milder conditions and broader applicability for more sensitive or complex molecules. By understanding the mechanisms, optimizing reaction conditions, and anticipating potential challenges, researchers can efficiently access a vast chemical space of pyrazole-5-carboxamides for applications in drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Functionalized Pyrazoles: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1][2] Its remarkable versatility and privileged structural attributes have led to its incorporation into a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil (Viagra®), and the appetite suppressant rimonabant.[1][3] The broad spectrum of biological activities associated with functionalized pyrazoles—spanning antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antitumor properties—underscores the critical importance of efficient and adaptable synthetic methodologies for their preparation.[4]
Traditionally, the synthesis of pyrazoles has involved multi-step procedures that are often time-consuming, generate significant waste, and require the isolation of intermediates.[5] In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy, aligning with the principles of green chemistry by maximizing atom economy, reducing reaction times, and simplifying purification processes.[6][7][8] This guide provides an in-depth exploration of contemporary one-pot methodologies for the synthesis of functionalized pyrazoles, offering detailed protocols and mechanistic insights to empower researchers in drug discovery and chemical synthesis.
Core Principles of One-Pot Pyrazole Synthesis
The majority of one-pot pyrazole syntheses are founded on the condensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. The ingenuity of modern methods lies in the in situ generation of these precursors from readily available starting materials. This circumvents the need for isolating potentially unstable intermediates and streamlines the entire synthetic sequence.
A prevalent strategy involves the reaction of a hydrazine with a β-dicarbonyl compound or its synthetic equivalent. Variations of this core transformation allow for the introduction of diverse functional groups at various positions of the pyrazole ring, thereby enabling the generation of extensive chemical libraries for biological screening.
Methodology I: Ultrasound-Assisted, Ionic Liquid-Catalyzed Three-Component Synthesis
This protocol details a green and highly efficient one-pot synthesis of 5-amino-1,3-disubstituted-pyrazole-4-carbonitriles, leveraging the synergistic effects of ultrasound irradiation and an ionic liquid catalyst. This method offers significant advantages, including short reaction times, high yields, and environmentally benign conditions.[4]
Scientific Rationale
Ultrasound irradiation accelerates the reaction through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized "hot spots" with extremely high temperatures and pressures, which dramatically increases reaction rates.[4] The use of a recoverable and reusable ionic liquid, such as [DBUH][OAc], as a catalyst provides a greener alternative to conventional acid or base catalysts. Multicomponent reactions (MCRs) are inherently efficient as they allow for the construction of complex molecules in a single step, minimizing waste and resource consumption.[4]
Experimental Protocol
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
[DBUH][OAc] (15 mol%)
-
Ethanol (5 mL)
-
Ultrasound bath
Procedure:
-
In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), phenylhydrazine (1.0 mmol), and [DBUH][OAc] (15 mol%) in ethanol (5 mL).
-
Place the flask in an ultrasound bath and irradiate the mixture at a frequency of 40 kHz at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 15-25 minutes.
-
Upon completion, add distilled water (10 mL) to the reaction mixture. The product will precipitate out of solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The ionic liquid can be recovered from the aqueous filtrate by evaporation of water and reused for subsequent reactions.
Proposed Mechanism
The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by the ionic liquid, to form an arylidene malononitrile intermediate. This is followed by a Michael addition of phenylhydrazine to the activated double bond. Subsequent intramolecular cyclization and tautomerization yield the final functionalized pyrazole.
Caption: Workflow for the ultrasound-assisted synthesis of pyrazoles.
Methodology II: Molecular Iodine-Catalyzed One-Pot Three-Component Synthesis of Selanyl-Pyrazoles
This protocol describes a versatile and efficient one-pot synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles using molecular iodine as a catalyst.[3] This method is notable for its broad substrate scope and tolerance of various functional groups, providing access to a unique class of selenium-containing pyrazoles.
Scientific Rationale
Molecular iodine is an inexpensive, readily available, and environmentally benign catalyst for a variety of organic transformations.[5] In this synthesis, it is proposed to act as a Lewis acid to activate the substrates and facilitate the key bond-forming steps. The multicomponent nature of this reaction allows for the rapid assembly of complex pyrazole derivatives from simple precursors. The incorporation of a selenium moiety is of particular interest in medicinal chemistry, as organoselenium compounds often exhibit potent biological activities.
Experimental Protocol
Materials:
-
Benzoylacetonitrile derivative (0.5 mmol)
-
Arylhydrazine (0.5 mmol)
-
Diaryl diselenide (0.25 mmol)
-
Molecular Iodine (I₂) (20 mol%)
-
Acetonitrile (MeCN) (2 mL)
Procedure:
-
To a sealed tube, add the benzoylacetonitrile derivative (0.5 mmol), arylhydrazine (0.5 mmol), diaryl diselenide (0.25 mmol), and molecular iodine (20 mol%) in acetonitrile (2 mL).
-
Seal the tube and heat the reaction mixture at reflux (approximately 82 °C) under an air atmosphere.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Proposed Mechanism
The reaction likely initiates with the condensation of the benzoylacetonitrile and arylhydrazine to form a hydrazone intermediate. Concurrently, molecular iodine is thought to activate the diaryl diselenide, facilitating its cleavage and subsequent electrophilic attack on the enamine tautomer of the hydrazone intermediate. This is followed by intramolecular cyclization and aromatization to afford the 5-amino-4-(arylselanyl)-1H-pyrazole product.
Caption: Proposed workflow for the iodine-catalyzed synthesis of selanyl-pyrazoles.
Comparative Analysis of One-Pot Methodologies
To aid researchers in selecting the most appropriate synthetic route, the following table provides a comparative summary of various one-pot methodologies for functionalized pyrazole synthesis.
| Methodology | Catalyst | Energy Source | Reaction Time | Solvent | Key Advantages | Representative Yields |
| Ultrasound-Assisted | Ionic Liquid ([DBUH][OAc]) | Ultrasound | 15-25 min | Ethanol | Green, rapid, high yields | 90-96%[4] |
| Iodine-Catalyzed | Molecular Iodine (I₂) | Conventional Heating | 2-6 h | Acetonitrile | Broad scope, metal-free | 70-95%[3] |
| Microwave-Assisted | Acetic Acid | Microwave | 9-10 min | Water | Rapid, green solvent | 78-90% |
| Nickel-Catalyzed | Heterogeneous Nickel | Room Temperature | 3 h | Ethanol | Reusable catalyst, mild conditions | 85-95%[9] |
| Solvent-Free | Montmorillonite K10 | Conventional Heating | 5 h | None | Environmentally friendly | 81-91%[8] |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time, increase catalyst loading, or slightly elevate temperature. |
| Side product formation | Optimize reaction conditions (e.g., temperature, solvent) to favor the desired pathway. | |
| Difficulty in Purification | Complex reaction mixture | Employ alternative purification techniques such as recrystallization or preparative HPLC. |
| Co-eluting impurities | Adjust the polarity of the eluent system for column chromatography. | |
| Reaction Stalls | Deactivation of catalyst | For heterogeneous catalysts, ensure proper activation and handling. Consider adding fresh catalyst. |
| Poor quality of reagents | Use freshly distilled or purified starting materials. |
Conclusion and Future Outlook
The development of one-pot syntheses for functionalized pyrazoles has revolutionized the accessibility of this vital heterocyclic scaffold. The methodologies presented herein, utilizing ultrasound, microwave irradiation, and green catalysts, offer significant advantages over classical multi-step approaches in terms of efficiency, environmental impact, and operational simplicity. As the demand for novel bioactive molecules and advanced materials continues to grow, the design of even more sophisticated and sustainable one-pot strategies for pyrazole synthesis will undoubtedly remain a vibrant and impactful area of chemical research. The ongoing exploration of novel catalytic systems, alternative energy sources, and expanded substrate scopes will further empower chemists to construct diverse and complex pyrazole libraries for a wide range of applications.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C3NJ01149F [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Cyano-1H-pyrazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-cyano-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Drawing upon established chemical principles and field-proven insights, this document aims to be a comprehensive resource for overcoming common challenges in this specific pyrazole synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, providing a foundational understanding of the process.
Q1: What are the most common starting materials for synthesizing this compound?
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For this compound, a prevalent and effective strategy involves the reaction of a functionalized three-carbon component with hydrazine. A common precursor is ethyl 2-cyano-3-oxobutanoate or a similar β-ketonitrile, which reacts with hydrazine to form the pyrazole ring.
Q2: What is the fundamental reaction mechanism for the formation of the pyrazole ring in this synthesis?
The core of this synthesis is a cyclocondensation reaction. The process is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl equivalent. This is followed by an intramolecular condensation, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to the formation of a five-membered heterocyclic ring after dehydration. The regioselectivity of the final product, determining the positions of the cyano and carboxylic acid groups, is dictated by the relative reactivity of the electrophilic centers in the starting material and the reaction conditions.
Q3: What are the critical reaction parameters that influence the yield and purity of the final product?
Several parameters are crucial for maximizing the yield and purity of this compound:
-
Temperature: Precise temperature control is essential to manage the reaction rate and minimize the formation of side products.
-
Solvent: The choice of solvent can significantly impact the solubility of reactants and intermediates, thereby affecting reaction kinetics and product isolation.
-
pH: For reactions involving hydrazine salts, adjusting the pH is critical to ensure the presence of the free hydrazine nucleophile for the reaction to proceed efficiently.[1]
-
Purity of Starting Materials: The use of high-purity starting materials is fundamental to achieving a high-purity final product and avoiding complex purification steps.
Q4: What analytical techniques are typically used to characterize this compound?
The structure and purity of the synthesized this compound are commonly confirmed using a combination of spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the positions of substituents on the pyrazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and quantify any impurities.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups such as the nitrile (-C≡N) and carboxylic acid (-COOH) groups.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the synthesis of this compound.
Low or No Product Yield
Q: My reaction has resulted in a very low yield, or no desired product is observed. What are the potential causes and how can I rectify this?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Hydrazine Reactivity: Hydrazine is a strong reducing agent and can be sensitive to air and moisture. Ensure you are using fresh, high-quality hydrazine hydrate or a stable salt form like hydrazine monohydrochloride. If using a salt, ensure the reaction conditions are suitable to liberate the free hydrazine.
-
Starting Material Purity: Impurities in your β-ketoester or other starting materials can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques.
-
Incorrect Stoichiometry: Carefully re-check the molar ratios of your reactants. A slight excess of one reagent may sometimes be beneficial, but a significant deviation can lead to the formation of side products.
2. Reaction Conditions:
-
Inadequate Temperature: The cyclization step may require a specific temperature to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Consult literature for the recommended temperature range for your specific synthetic route.
-
Incorrect pH: If you are using a hydrazine salt, the pH of the reaction medium is critical. The reaction requires the free hydrazine to act as a nucleophile. An acidic medium will protonate the hydrazine, rendering it unreactive. The addition of a base, such as sodium acetate, is often necessary to neutralize the acid and free the hydrazine.[1]
-
Improper Solvent: The chosen solvent must be able to dissolve the reactants to a sufficient extent. If the reactants are not in solution, the reaction will be slow or may not occur at all. Additionally, the solvent should be inert under the reaction conditions.
3. Work-up and Isolation:
-
Product Solubility: The desired product, being a carboxylic acid, will have different solubilities at different pH values. During the work-up, ensure you are adjusting the pH appropriately to precipitate your product. Acidification of the reaction mixture is typically required to protonate the carboxylate and induce precipitation.
-
Extraction Issues: If you are performing a liquid-liquid extraction, ensure you are using the correct organic solvent and that the pH of the aqueous layer is optimized for the partitioning of your product.
Formation of Impurities and Side Products
Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
A: The formation of impurities is often due to competing reaction pathways or the presence of reactive species.
1. Isomeric Products:
-
Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially lead to the formation of two regioisomers. The regiochemical outcome is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions. To favor the desired isomer, careful control of temperature and pH is necessary. In some cases, using a substituted hydrazine can help direct the regioselectivity.
2. Incomplete Reaction:
-
Unreacted Starting Materials: The presence of starting materials in your final product indicates an incomplete reaction. This can be addressed by increasing the reaction time, optimizing the temperature, or using a slight excess of one of the reactants.
3. Side Reactions:
-
Hydrolysis of the Cyano Group: Under harsh acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. This is particularly relevant during the work-up and purification stages. It is advisable to use mild conditions whenever possible.
-
Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation at elevated temperatures. Avoid excessive heating during the reaction and purification steps.
Workflow for Minimizing Impurities
Caption: A logical workflow for minimizing impurities in the synthesis.
Purification Challenges
Q: I am having difficulty purifying the final product. What are the recommended purification methods?
A: The purification of this compound can be challenging due to its polarity and potential for zwitterion formation.
1. Recrystallization:
-
Solvent Selection: Recrystallization is often the most effective method for purifying this compound. A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include water, ethanol, methanol, acetic acid, or mixtures thereof.
-
Technique: Ensure slow cooling to promote the formation of well-defined crystals, which will help to exclude impurities. If the product precipitates as an oil, try using a more dilute solution or a different solvent system.
2. Acid-Base Extraction:
-
Principle: The carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.
-
Caution: Be mindful of the potential for hydrolysis of the cyano group under strongly basic or acidic conditions. Use of a mild base like sodium bicarbonate is often preferred.
3. Column Chromatography:
-
Stationary and Mobile Phases: While less common for this type of compound, column chromatography on silica gel can be employed. A polar mobile phase, such as a mixture of ethyl acetate and hexanes with the addition of a small amount of acetic acid, is typically required to elute the polar product. The acetic acid helps to suppress the ionization of the carboxylic acid and reduce tailing on the column.
III. Experimental Protocol: A Representative Synthesis
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reaction Scheme
Caption: A representative reaction scheme for the synthesis.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-cyano-3-oxobutanoate | 155.15 | 15.5 g | 0.1 |
| Hydrazine monohydrochloride | 68.51 | 7.54 g | 0.11 |
| Sodium Acetate (anhydrous) | 82.03 | 9.02 g | 0.11 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), ethyl 2-cyano-3-oxobutanoate (15.5 g, 0.1 mol), hydrazine monohydrochloride (7.54 g, 0.11 mol), and sodium acetate (9.02 g, 0.11 mol).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat the mixture to reflux. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add 100 mL of water and stir until all the solid has dissolved. Cool the solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (2 x 20 mL).
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Safety Precautions:
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive. Handle with care.
IV. References
-
A new synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters. Journal of Heterocyclic Chemistry. (URL not available)
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. --INVALID-LINK--
-
Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. --INVALID-LINK--
-
Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. --INVALID-LINK--
-
This compound | 1187361-13-2. Sigma-Aldrich. --INVALID-LINK--
-
1187361-13-2|this compound|BLD Pharm. BLD Pharm. --INVALID-LINK--
-
A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. NIH. --INVALID-LINK--
-
Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. --INVALID-LINK--
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. --INVALID-LINK--
-
1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. MDPI. --INVALID-LINK--
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. --INVALID-LINK--
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. --INVALID-LINK--
-
Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. PubMed. --INVALID-LINK--
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. --INVALID-LINK--
-
Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. --INVALID-LINK--
References
purification techniques for 3-cyano-1H-pyrazole-5-carboxylic acid
Technical Support Center: 3-Cyano-1H-pyrazole-5-carboxylic Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. Here, we address common challenges encountered during its purification, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Understanding the fundamental properties of your compound is the first step toward effective purification. This molecule possesses both an acidic carboxylic acid group and a weakly basic pyrazole ring, influencing its solubility and reactivity.
| Property | Value | Source(s) |
| CAS Number | 1187361-13-2 | [1][2] |
| Molecular Formula | C₅H₃N₃O₂ | [3] |
| Molecular Weight | 137.10 g/mol | [3] |
| Appearance | White to light yellow solid | [1][2] |
| Predicted pKa | 3.42 ± 0.10 | [1][2] |
| Storage Temperature | 2-8°C (Refrigerator), Dry | [1][4][5] |
Q2: What are the most common impurities I might encounter?
Impurities can arise from the synthetic route used. A frequent synthesis involves the reaction of a hydrazine with a dicarbonyl precursor. Potential impurities include:
-
Unreacted Starting Materials: Such as hydrazine derivatives or dicarbonyl compounds.
-
Regioisomers: Depending on the symmetry of the starting materials, the formation of the isomeric 5-cyano-1H-pyrazole-3-carboxylic acid is possible.[6]
-
Hydrolysis Products: The cyano group can be susceptible to hydrolysis to an amide or carboxylic acid under harsh acidic or basic conditions, especially during workup.
-
Residual Metals: If transition metal catalysts (e.g., palladium) were used in the synthesis, trace amounts may remain.[7]
-
Solvents: Residual solvents from the reaction or a previous purification step.
Q3: Which purification techniques are generally most effective for this compound?
The choice of technique depends on the impurity profile and the desired scale.
-
Recrystallization: This is the most common and efficient method for removing small amounts of impurities, especially for achieving high purity on a larger scale. Given the compound's polar nature, protic solvents or mixed-solvent systems are often successful.[8]
-
Acid-Base Extraction: This liquid-liquid extraction technique leverages the amphoteric nature of the molecule. By dissolving the crude material in an organic solvent and washing with an aqueous base (e.g., NaHCO₃), the acidic compound is deprotonated and moves to the aqueous layer, leaving non-acidic impurities behind. The pure compound can then be precipitated by re-acidifying the aqueous layer.
-
Column Chromatography: For difficult separations or when dealing with a complex mixture of impurities, silica gel chromatography is an option. However, due to the compound's polarity, it may require a polar mobile phase.[9] Care must be taken as prolonged contact with silica gel can sometimes lead to decomposition of sensitive compounds.[9]
Troubleshooting Purification Challenges
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: The product's color is yellow or brown, not off-white.
A persistent yellow or brown hue after initial isolation typically indicates the presence of trace, often highly conjugated, impurities.
-
Probable Cause 1: Residual Metal Catalyst. If catalysts like palladium were used in the synthesis, trace amounts can discolor the final product.[7]
-
Solution:
-
Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount (1-5% by weight) of activated charcoal.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Proceed with recrystallization or solvent removal.
-
Rationale: Activated charcoal has a high surface area and can effectively adsorb colored impurities and trace metals. Celite® is used as a filter aid to prevent fine charcoal particles from passing through the filter paper.
-
-
Probable Cause 2: Oxidation or Degradation Products. Heterocyclic compounds can sometimes be sensitive to air and light, leading to the formation of colored byproducts.[7]
-
Solution:
Issue 2: During recrystallization, the compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid.[8]
-
Probable Cause: High Solute Concentration & Rapid Cooling. The solution is supersaturated to a point where the compound's solubility limit is reached at a temperature higher than its melting point.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out".
-
Detailed Explanation:
-
Increase Solvent Volume: Add more of the primary ("good") solvent to the hot mixture to decrease the saturation concentration. This lowers the temperature at which precipitation begins, ideally to below the compound's melting point.[8]
-
Slow Cooling: Rapid cooling promotes rapid precipitation. Allowing the solution to cool to room temperature slowly, followed by cooling in an ice bath, provides sufficient time for an ordered crystal lattice to form.[8]
-
Use a Seed Crystal: Introducing a small, pure crystal of the target compound into the cooled, supersaturated solution can provide a nucleation site, initiating crystallization.[8]
-
Issue 3: The yield from recrystallization is very low.
A low recovery rate is a common issue that can often be optimized.
-
Probable Cause 1: Using Excessive Solvent. The most common reason for low yield is using too much solvent to dissolve the crude product. Since solubility is never zero, even at low temperatures, excess solvent will keep more of your product in the mother liquor.[8]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
Probable Cause 2: Incomplete Precipitation. The solution may not have been cooled sufficiently to maximize product precipitation.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes before filtration to minimize the amount of compound remaining in the solution.
-
Probable Cause 3: Premature Crystallization During Filtration. If a hot filtration step was used to remove insoluble impurities, the product may have started to crystallize on the filter funnel.
-
Solution: Use a pre-heated filter funnel and flask for hot filtrations. Perform the filtration as quickly as possible. If crystals do form, they can be redissolved by washing with a small amount of hot, fresh solvent.
Issue 4: The compound is difficult to purify by recrystallization alone.
When impurities have very similar solubility profiles to the product, or when the product is one of several components in a complex mixture, recrystallization may be insufficient.
-
Decision-Making Framework for Purification:
Caption: Selecting the appropriate purification strategy.
-
Solution 1: Acid-Base Extraction.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The target acid will move to the aqueous layer as its sodium salt.
-
Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral/basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with cold 1M HCl until precipitation is complete (typically pH 2-3).
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Rationale: This method is highly selective for acidic compounds and is an excellent way to remove neutral or basic impurities that are difficult to separate by other means.
-
-
Solution 2: Column Chromatography.
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: Due to the compound's polarity, a polar eluent system is necessary. Start with a system like Dichloromethane:Methanol (e.g., 95:5) or Ethyl Acetate:Hexanes with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent streaking on the column.
-
Rationale: Chromatography separates compounds based on their differential adsorption to the stationary phase. Adding a small amount of acid to the eluent suppresses the deprotonation of the carboxylic acid group, leading to sharper bands and better separation.[9]
-
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol is effective when a single solvent is not ideal. A common system for polar, acidic compounds is Ethanol/Water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise with swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are not trapping impurities during precipitation.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
References
- 1. This compound CAS#: 1187361-13-2 [chemicalbook.com]
- 2. This compound | 1187361-13-2 [amp.chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. This compound | 1187361-13-2 [sigmaaldrich.com]
- 5. 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
troubleshooting common side reactions in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole synthesis and encountering common challenges. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of your experiments and optimize your synthetic outcomes.
Troubleshooting Common Side Reactions
This section addresses specific side reactions that can occur during pyrazole synthesis, providing insights into their causes and offering practical solutions to mitigate them.
Issue 1: Formation of Regioisomers
Symptoms:
-
Your reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine yields a mixture of two or more products.
-
NMR spectra of the purified product show duplicate sets of peaks, indicating the presence of isomers that are difficult to separate.[1]
-
Thin-layer chromatography (TLC) shows multiple spots with very similar Rf values.
-
The melting point of the isolated product is broad.[1]
Causality:
The formation of regioisomers is a common challenge in pyrazole synthesis, particularly in the Knorr synthesis, when using an unsymmetrical 1,3-dicarbonyl compound.[1][2][3] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to the formation of two different constitutional isomers.[3][4][5][6] The regiochemical outcome is influenced by a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate a nearby carbonyl group, making it a more favorable site for nucleophilic attack by the hydrazine.
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less sterically encumbered site.
-
Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly influence the regioselectivity. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.
Workflow for Regioisomer Formation:
Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl.
Solutions & Protocols:
-
Solvent Optimization: The choice of solvent can have a dramatic impact on regioselectivity. While ethanol is a common solvent for pyrazole synthesis, it often leads to mixtures of regioisomers.[7] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly increase the regioselectivity in favor of one isomer.[7]
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substituents | Hydrazine | Solvent | Regioisomer Ratio | Reference |
| R1=Aryl, R3=CF3 | Methylhydrazine | EtOH | Mixture | [7] |
| R1=Aryl, R3=CF3 | Methylhydrazine | TFE | 85:15 | [7] |
| R1=Aryl, R3=CF3 | Methylhydrazine | HFIP | >95:5 | [7] |
-
Temperature Control: The condensation reaction is often exothermic.[8] Poor temperature control, especially during scale-up, can lead to the formation of undesired side products.[8] It is crucial to maintain a consistent and controlled temperature throughout the reaction. Slow, controlled addition of the hydrazine derivative is recommended to manage the exotherm.[8]
-
pH Adjustment: The pH of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens. Experimenting with acidic or basic catalysts can help steer the reaction towards the desired regioisomer. A catalytic amount of acid is often used in the Knorr synthesis.[5][6][9]
Experimental Protocol for Improved Regioselectivity:
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Add the substituted hydrazine dropwise to the solution at room temperature with stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Issue 2: Incomplete Cyclization and Formation of Pyrazoline Intermediates
Symptoms:
-
The isolated product contains significant amounts of a non-aromatic intermediate.
-
NMR analysis shows signals corresponding to sp3-hybridized carbons and protons in the pyrazole ring system.
-
The product is unstable and decomposes over time.
Causality:
The final step in many pyrazole syntheses is the dehydration or oxidation of a pyrazoline intermediate to form the aromatic pyrazole ring.[10] Incomplete conversion can be due to several factors:
-
Insufficiently Dehydrating Conditions: The elimination of a water molecule to form the aromatic ring may require more forcing conditions, such as higher temperatures or the presence of a dehydrating agent.
-
Stable Intermediates: In some cases, the pyrazoline intermediate, such as a 5-hydroxypyrazoline, can be relatively stable and isolable.[7]
-
Lack of an Oxidant: When starting from α,β-unsaturated ketones and hydrazines, the initial product is a pyrazoline which requires a subsequent oxidation step to yield the pyrazole.[11]
Solutions & Protocols:
-
Azeotropic Water Removal: If the reaction is conducted in a suitable solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the cyclization, driving the equilibrium towards the aromatic pyrazole.
-
Addition of a Dehydrating Agent: Incorporating a dehydrating agent such as magnesium sulfate or molecular sieves into the reaction mixture can facilitate the final dehydration step.
-
Oxidation of Pyrazolines: If a pyrazoline intermediate is the expected product of the initial cyclization, a subsequent oxidation step is necessary. Common oxidizing agents include:
-
Iodine in the presence of a base.
-
Manganese dioxide (MnO2).
-
Air or oxygen, sometimes in the presence of a catalyst.
-
Issue 3: Formation of Bis-Pyrazoles
Symptoms:
-
Mass spectrometry analysis of the product mixture shows a peak corresponding to a dimer of the expected pyrazole.
-
The product has a significantly higher melting point and lower solubility than anticipated.
Causality:
The formation of bis-pyrazoles can occur under specific reaction conditions, often involving a coupling reaction between two pyrazole precursors or intermediates.[12] This can be an intended synthetic route but is an undesirable side reaction when a monosubstituted pyrazole is the target.[13][14] The specific mechanism can vary depending on the starting materials and reagents used. For example, the reaction of bis(cyanoacetic acid hydrazide) derivatives can lead to the formation of bis-pyrazoles.[12]
Solutions & Protocols:
-
Control of Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of one reactant might promote dimerization.
-
Reaction Conditions: The formation of bis-pyrazoles can be sensitive to the reaction conditions. Modifying the solvent, temperature, or catalyst may suppress this side reaction.
-
Purification: Bis-pyrazoles often have different physical properties (solubility, polarity) compared to the desired monopyrazole, which can be exploited for their separation by techniques like recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I purify my pyrazole product from unreacted starting materials and byproducts?
A1: Purification of pyrazoles can often be achieved through standard laboratory techniques:
-
Recrystallization: This is a highly effective method for purifying solid pyrazole products, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the desired pyrazole from isomers and other impurities.[15]
-
Acid-Base Extraction: Pyrazoles are basic compounds and can be protonated with an acid to form a water-soluble salt. This allows for their separation from non-basic impurities by liquid-liquid extraction. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[16][17]
Q2: What are the best analytical techniques to confirm the structure and regiochemistry of my synthesized pyrazole?
A2: A combination of spectroscopic techniques is essential for unambiguous structure determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the overall structure. To definitively assign the regiochemistry of substituted pyrazoles, 2D NMR techniques are invaluable.[18]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A correlation between the N-substituent and the protons on an adjacent C3 or C5 substituent can confirm the isomeric structure.[18]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away, helping to establish the connectivity of the pyrazole ring.[18]
-
-
X-Ray Crystallography: This is the most definitive method for determining the molecular structure, including the precise positions of all substituents, provided a suitable single crystal can be grown.[18][19]
-
Mass Spectrometry (MS): While MS will not typically distinguish between regioisomers due to their identical molecular weight, it is essential for confirming the molecular weight of the product.[18]
Q3: My N-unsubstituted pyrazole shows broad signals in the NMR spectrum. What is the cause and how can I fix it?
A3: N-unsubstituted pyrazoles can exhibit tautomerism, where the proton on the nitrogen rapidly exchanges between the two nitrogen atoms. This exchange can lead to broadened or averaged signals in both the ¹H and ¹³C NMR spectra.[18][20] To obtain a sharper spectrum, you can try:
-
Lowering the Temperature: Running the NMR experiment at a lower temperature can slow down the proton exchange, potentially resolving the broad signals into sharp peaks for the individual tautomers.
-
Changing the Solvent: The rate of proton exchange can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent may help to resolve the signals.
Q4: Are there any "greener" alternatives to traditional solvents for pyrazole synthesis?
A4: Yes, there is growing interest in developing more environmentally friendly methods for pyrazole synthesis. Deep Eutectic Solvents (DESs) have emerged as a promising alternative to volatile organic compounds. DESs are biodegradable, have low toxicity, and can dissolve a wide range of compounds.[21][22] Their use in pyrazole synthesis can lead to accelerated reaction rates and high selectivity.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Bis-pyrazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. thieme-connect.com [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses one of the most persistent challenges in the synthesis of N-substituted pyrazoles: controlling regioselectivity. The formation of regioisomeric mixtures not only complicates purification but also reduces the overall yield of the desired active compound, a critical issue in medicinal chemistry and materials science.[1][2] This guide provides in-depth, field-tested answers and protocols to help you troubleshoot and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding regioselectivity in the context of pyrazole synthesis.
Q1: What exactly is regioselectivity in pyrazole synthesis, and why is it a critical problem?
A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another.[3] In the classic Knorr synthesis of pyrazoles, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can proceed via two different pathways.[3][4][5] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a mixture of two regioisomeric pyrazoles (e.g., 1,3,5- and 1,3,4-trisubstituted products).[3]
This is a critical issue because different regioisomers often possess vastly different biological activities, pharmacological profiles, and physical properties.[1] For drug development, producing a specific, single isomer is often a regulatory requirement. A non-selective reaction leads to difficult-to-separate mixtures, reducing the effective yield and increasing downstream processing costs.[3][6]
Q2: What are the primary factors that control the regiochemical outcome of the reaction?
A2: The regioselectivity of the condensation reaction is a delicate balance of several interconnected factors related to the reactants and the reaction environment.[2][3][4]
-
Electronic Effects: This is often the dominant factor. The initial nucleophilic attack by a nitrogen atom of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl compound.[1][3] For instance, a carbonyl group adjacent to a strong electron-withdrawing group (like -CF₃) is significantly more reactive toward nucleophilic attack than one next to an alkyl or aryl group.[1][7]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile.[2][3] The reaction will, therefore, favor the attack at the less sterically hindered carbonyl group.
-
Reaction Conditions: This is the most common area for optimization.
-
Solvent: The choice of solvent can dramatically alter the regiochemical outcome. As will be discussed, highly polar, hydrogen-bond-donating solvents like fluorinated alcohols can stabilize intermediates selectively and drastically improve regioselectivity.[6][7]
-
pH (Acid/Base Catalysis): The acidity or basicity of the medium is crucial.[3][4] Under acidic conditions, the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine can be altered. For methylhydrazine, the NH₂ group is generally more nucleophilic. For arylhydrazines, resonance effects can decrease the nucleophilicity of the secondary nitrogen, but protonation can change this balance.[8][9]
-
Q3: How can I reliably determine the structure and isomeric ratio of my product mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for both quantifying the isomeric ratio and unambiguously assigning the structure of each regioisomer.
-
Initial Assessment (TLC/LC-MS): Thin-Layer Chromatography (TLC) can often show two distinct spots if the isomers have different polarities. Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm that both components have the same mass, strongly suggesting they are isomers.
-
Separation (Column Chromatography): Flash column chromatography is the standard method for separating regioisomers on a preparative scale.[10][11][12]
-
Structural Elucidation (NMR Spectroscopy): This is the definitive method.
-
¹H and ¹³C NMR: Each pure isomer will give a distinct set of peaks. Comparing the chemical shifts, particularly of the pyrazole ring protons and carbons, provides the first clues.[13]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is the gold standard for confirming assignments.[10][14] It detects spatial proximity between protons. For example, a NOESY cross-peak between the protons of the N-substituent (e.g., N-CH₃) and the protons of the substituent at the C5 position confirms that these groups are on adjacent atoms, thus identifying the isomer.[14]
-
Part 2: Troubleshooting Guide
This section provides direct solutions to common experimental problems.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a frequent outcome when the electronic and steric differences between the two carbonyl groups are minimal.[1] In this scenario, the most effective strategy is to modify the reaction conditions to amplify any subtle differences in reactivity.
Solution: Change the Solvent System.
The choice of solvent is arguably the most powerful tool for enhancing regioselectivity without redesigning the substrates. While ethanol is a conventional solvent for this reaction, it often provides poor selectivity.[6]
Primary Recommendation: Switch to a fluorinated alcohol solvent, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[6][7]
Causality: Fluorinated alcohols are strong hydrogen-bond donors but poor hydrogen-bond acceptors.[7] They can selectively form a hemiketal intermediate with the more reactive carbonyl group (e.g., the one adjacent to a -CF₃ group). This effectively "protects" one carbonyl, directing the hydrazine to attack the other, thereby dramatically increasing the regioselectivity of the cyclization.[7]
See Table 1 for a quantitative comparison and Protocol 1 for a detailed experimental procedure.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric properties of your substrates favor the formation of the unwanted product under standard conditions.[1] To reverse this, you must alter the fundamental factors governing the initial nucleophilic attack.
Solution 1: Modify the Reaction pH.
The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is pH-dependent. The generally accepted mechanism posits that the more nucleophilic nitrogen attacks the more electrophilic carbonyl.[3][8]
-
For Alkylhydrazines (e.g., Methylhydrazine): The terminal -NH₂ group is typically more nucleophilic.
-
For Arylhydrazines (e.g., Phenylhydrazine): The lone pair on the nitrogen attached to the aryl ring is delocalized, making the terminal -NH₂ group more nucleophilic.[8][9]
By switching from neutral/basic conditions to acidic conditions (e.g., using catalytic acetic or sulfuric acid), you can protonate the hydrazines.[5][15] This can alter the relative nucleophilicity of the two nitrogen atoms, potentially reversing the site of initial attack and changing the major regioisomer formed.
Solution 2: Redesign the Synthetic Precursor (If Feasible).
If reaction conditions cannot solve the problem, a substrate redesign may be necessary.
-
Change the Hydrazine: Using a hydrazine with a different substituent (e.g., switching from methylhydrazine to phenylhydrazine, or using a hydrazine with a bulky group like tert-butylhydrazine) can alter both electronic and steric influences.[2]
-
Use an Alternative Synthetic Route: Consider methods that offer inherent regiocontrol, such as those starting from α,β-unsaturated ketones or multicomponent reactions designed for regioselectivity.[8][9][16][17] Another powerful strategy involves the [3+2] cycloaddition of sydnones with functionalized alkynes, which can offer excellent regiocontrol under specific catalytic conditions.[18]
Issue 3: I am struggling to separate the regioisomers.
When regioisomers have very similar polarities, they co-elute during standard column chromatography, making separation difficult.
Solution 1: Optimize Column Chromatography.
-
Stationary Phase: If silica gel fails, try a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18).[11]
-
Eluent System: Meticulously screen different solvent systems. Use a shallow gradient of a more polar solvent in a less polar one (e.g., 0-10% ethyl acetate in hexanes) to maximize separation. Adding a small amount of a third solvent (e.g., dichloromethane or a trace of triethylamine for basic compounds) can sometimes improve resolution.
-
Technique: Use a high-quality silica gel with a small particle size and a longer column to increase the number of theoretical plates.
Solution 2: Attempt Fractional Recrystallization.
If the product is a solid, fractional recrystallization can be a powerful, scalable alternative to chromatography.[11] This technique relies on small differences in the solubility of the isomers in a given solvent system. Experiment with a wide range of solvents of varying polarities.
Solution 3: Derivatization.
In challenging cases, you can chemically modify the isomer mixture. Introduce a functional group that significantly alters the polarity or properties of one isomer over the other, allowing for easy separation. After separation, the directing group is cleaved to yield the pure, desired regioisomer.[11]
Part 3: Key Experimental Protocols
Protocol 1: Improving Regioselectivity using Fluorinated Alcohols
This protocol is adapted from methodologies proven to enhance regioselectivity in the synthesis of pyrazoles from fluorinated 1,3-diketones.[7][19]
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in TFE or HFIP (approx. 0.1–0.2 M concentration).
-
Hydrazine Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature while stirring. The addition can be done dropwise if the reaction is exothermic.
-
Reaction: Stir the mixture at room temperature or heat to reflux if necessary. Monitor the reaction's progress by TLC or LC-MS until the starting diketone is consumed (typically 1-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the fluorinated solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Analysis and Purification: Determine the isomeric ratio of the crude product using ¹H NMR. Purify the major regioisomer by column chromatography or recrystallization.
-
Protocol 2: General Method for Separation of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general workflow for separating a mixture of two pyrazole regioisomers.[10][11][19]
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate)
-
TLC plates, chromatography column, and collection tubes
-
-
Procedure:
-
Determine Eluent System: Using TLC, test various solvent systems to find one that provides good separation (a difference in Rf values, ΔRf, of at least 0.1 is ideal). Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions and monitor them by TLC. You can run the separation isocratically (with a single solvent mixture) or by using a gradient (gradually increasing the polarity of the eluent).
-
Combine and Concentrate: Combine the fractions containing each pure isomer (as determined by TLC). Remove the solvent under reduced pressure to yield the isolated, pure regioisomers.
-
Confirm Purity: Assess the purity of each isolated isomer using ¹H NMR.
-
Part 4: Visualization & Data
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following data illustrates the powerful effect of solvent choice on the reaction of 1-(Aryl)-4,4,4-trifluorobutane-1,3-dione with a substituted hydrazine. The desired isomer is typically the one with the aryl group at the 5-position.[6][7]
| 1,3-Diketone (R¹) | Hydrazine | Solvent | Isomer Ratio (5-Aryl : 3-Aryl) | Total Yield (%) | Reference |
| 1-Phenyl-4,4,4-trifluoro... | Methylhydrazine | EtOH | 55 : 45 | 85% | [7] |
| 1-Phenyl-4,4,4-trifluoro... | Methylhydrazine | TFE | 97 : 3 | 90% | [7] |
| 1-Phenyl-4,4,4-trifluoro... | Methylhydrazine | HFIP | >99 : 1 | 92% | [7] |
| 1-(2-Furyl)-4,4,4-trifluoro... | Methylhydrazine | EtOH | 15 : 85 | 75% | [7] |
| 1-(2-Furyl)-4,4,4-trifluoro... | Methylhydrazine | TFE | 85 : 15 | 88% | [7] |
| 1-(2-Furyl)-4,4,4-trifluoro... | Methylhydrazine | HFIP | 97 : 3 | 95% | [7] |
Data is representative and compiled from published results. Ratios and yields may vary with specific substrates and conditions.
Experimental & Logical Workflows
Caption: Knorr synthesis pathway leading to two regioisomers.
Caption: Decision-making workflow for improving regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. name-reaction.com [name-reaction.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. benchchem.com [benchchem.com]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole-Based Drug Discovery
Welcome to the technical support center for the optimization of pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of pyrazole-based compounds. Pyrazole and its derivatives are cornerstones in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] However, their synthesis is not without challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you navigate the complexities of pyrazole synthesis and optimize your reaction conditions for successful drug discovery.
I. Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomers is a frequent challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[4] This lack of regioselectivity can lead to significant purification difficulties and reduced yields of the desired product.[4]
Causality: The regioselectivity is determined by the initial nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the two hydrazine nitrogens dictate the outcome.
Troubleshooting Strategies:
-
Solvent Selection: The polarity and proticity of the solvent can significantly influence the reaction's regioselectivity. Aprotic dipolar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) have been shown to favor the formation of a single regioisomer compared to commonly used protic solvents like ethanol.[5] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can also enhance regioselectivity.[4]
-
pH Control: Adjusting the pH of the reaction medium is a critical control parameter. Acidic conditions can favor one regioisomer, while neutral or basic conditions may favor the other.[4] For instance, using hydrazine hydrochloride salts in an amide solvent with the addition of a strong acid like HCl can accelerate dehydration steps and improve yields and regioselectivity.[5]
-
Steric and Electronic Control: Introducing bulky substituents or strong electron-withdrawing groups on either the 1,3-dicarbonyl or the hydrazine can create a steric or electronic bias, directing the reaction towards a single product.[4]
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones can provide a more controlled reaction pathway, thereby improving regioselectivity.[4][6]
| Parameter | Condition A (Low Regioselectivity) | Condition B (High Regioselectivity) | Rationale |
| Solvent | Ethanol | N,N-Dimethylacetamide (DMAc)[5] | Aprotic dipolar solvents can better solvate intermediates and influence the transition state energies. |
| Catalyst | None | 10 N HCl (catalytic)[5] | Acid catalysis can accelerate the desired reaction pathway and dehydration steps. |
| Temperature | Reflux | Room Temperature[5][7] | Lower temperatures can increase the kinetic preference for one regioisomer. |
Q2: My reaction of an α,β-unsaturated carbonyl compound with hydrazine is producing a significant amount of the pyrazoline side product. How can I promote aromatization to the desired pyrazole?
A2: The reaction between α,β-unsaturated carbonyl compounds and hydrazines proceeds through a pyrazoline intermediate, which then needs to be oxidized to form the aromatic pyrazole.[4][7] If the oxidation step is inefficient, the pyrazoline will be a major byproduct.
Causality: The stability of the pyrazoline intermediate and the lack of a suitable oxidizing agent or conditions that favor spontaneous oxidation can lead to its accumulation.
Troubleshooting Strategies:
-
In-situ Oxidation: The inclusion of an oxidizing agent in the reaction mixture can drive the conversion of the pyrazoline to the pyrazole. Common oxidizing agents for this purpose include:
-
Air/Oxygen: Simply stirring the reaction mixture open to the air can sometimes be sufficient, although it is often slow and not consistently effective.
-
Copper(II) Salts: Copper(II) triflate in an ionic liquid has been used to facilitate in-situ oxidation.[5]
-
Iodine: Molecular iodine can act as a catalyst for the oxidation step.[7]
-
-
Leaving Group Strategy: The use of α,β-unsaturated ketones that possess a leaving group at the β-position can facilitate the elimination step to form the pyrazole directly, avoiding the need for a separate oxidation step.[7]
-
Solvent and Temperature Effects: Higher reaction temperatures can sometimes promote the elimination/oxidation step. The choice of solvent can also play a role in the stability of the pyrazoline intermediate.
II. Troubleshooting Guide
Problem 1: Low Yield and/or Incomplete Reaction
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Insufficient Catalyst Activity | Screen different catalysts (e.g., Lewis acids like LiClO4[7], nano-ZnO[5], or Brønsted acids). Optimize catalyst loading. | The catalyst facilitates key steps like condensation and cyclization. Insufficient activity will slow down or stall the reaction. |
| Poor Solubility of Reactants | Experiment with different solvents or solvent mixtures. Consider using a phase-transfer catalyst for biphasic reactions. | Reactants must be in the same phase to react efficiently. Poor solubility limits the reaction rate. |
| Decomposition of Starting Materials or Product | Monitor the reaction by TLC or LC-MS to check for degradation. Lower the reaction temperature. Use milder reaction conditions. | Hydrazines and some dicarbonyl compounds can be unstable under harsh conditions (e.g., high heat, strong acid/base).[8] |
| Reversible Reaction Equilibrium | Use Dean-Stark apparatus to remove water if it is a byproduct of a condensation reaction. Add a dehydrating agent. | Removing a byproduct shifts the equilibrium towards the product side, driving the reaction to completion. |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reactions of Hydrazine | Use hydrazine salts (e.g., hydrochloride) to decrease the nucleophilicity of the free base.[8] Add the hydrazine slowly to the reaction mixture. | Free hydrazine can be highly reactive and participate in undesired side reactions. |
| Self-Condensation of Carbonyl Compounds | Add the carbonyl compound slowly to the reaction mixture containing the hydrazine. Optimize the reaction temperature. | Aldol-type self-condensation can occur under basic or acidic conditions, consuming the starting material. |
| Lack of Regiocontrol | Refer to FAQ Q1 for strategies to improve regioselectivity. | As discussed, unsymmetrical reactants can lead to a mixture of regioisomers.[4] |
| Over-alkylation/Substitution | Use a protecting group on one of the pyrazole nitrogens if further reactions are planned.[9] Control the stoichiometry of the alkylating/substituting agent carefully. | The pyrazole ring has two nitrogen atoms that can potentially be alkylated, leading to a mixture of N-1 and N-2 substituted products.[1] |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Tarry Byproducts | Optimize reaction conditions to minimize side reactions (see Problem 2). Consider a pre-purification step like filtration through a plug of silica gel. | Impurities, often colored, can arise from the decomposition of reagents like hydrazine.[8] |
| Product is an Oil or Difficult to Crystallize | Attempt purification by column chromatography. Try different solvent systems for crystallization. Convert the pyrazole to a salt (e.g., hydrochloride) to induce crystallization, followed by neutralization.[10][11] | The physical properties of the product can make isolation challenging. Salt formation can significantly alter solubility and crystallinity. |
| Co-elution of Isomers during Chromatography | Use a different stationary phase (e.g., alumina, C18). Employ a different eluent system with varying polarity. Consider chiral chromatography if enantiomers are present. | Isomers with similar polarities can be difficult to separate. Changing the separation medium or mobile phase can improve resolution. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Improved Regioselectivity
This protocol is a starting point and should be optimized for specific substrates.
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in N,N-dimethylacetamide (DMAc) (5-10 volumes) at room temperature, add the substituted hydrazine hydrochloride (1.1 eq).
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Workflow: Troubleshooting Low Yield in Pyrazole Synthesis
Caption: Decision workflow for troubleshooting low yields.
IV. Advanced Topics
Q3: I am considering using a protecting group strategy for a multi-step synthesis. What are the key considerations for protecting pyrazoles?
A3: Protecting groups are often necessary to control the regioselectivity of subsequent reactions on the pyrazole ring or to prevent undesired reactions at the N-H position.
Key Considerations:
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under conditions that do not affect other functional groups in the molecule.
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.
-
Directing Effects: The protecting group can influence the regioselectivity of electrophilic substitution on the pyrazole ring.
-
Green Chemistry: Consider protecting groups that can be introduced and removed using environmentally friendly methods. For example, the tetrahydropyranyl (THP) group can be introduced in a solvent- and catalyst-free manner.[9]
Common Pyrazole Protecting Groups:
| Protecting Group | Introduction Conditions | Removal Conditions | Notes |
| Tetrahydropyranyl (THP) | Dihydropyran, catalyst-free (thermal) or acid catalyst[9] | Mild acid (e.g., acetic acid in THF/water) | A green and efficient protecting group strategy.[9] |
| Trityl (Tr) | Trityl chloride, base (e.g., triethylamine) | Mild acid (e.g., TFA in DCM) | Bulky group that can direct substitution to the 4-position. |
| Boc (tert-Butoxycarbonyl) | Boc anhydride, base (e.g., DMAP) | Strong acid (e.g., TFA) or thermal | Commonly used in peptide chemistry and compatible with many reaction conditions. |
| Benzyl (Bn) | Benzyl bromide, base (e.g., NaH) | Hydrogenolysis (H2, Pd/C) | Stable to many acidic and basic conditions. |
Reaction Pathway: Protection and Deprotection of Pyrazole
Caption: General workflow for using a protecting group strategy.
V. References
-
Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. --INVALID-LINK--
-
Aggarwal, N., & Kumar, R. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6483. --INVALID-LINK--
-
Hasani, Z., Zare, A., & Nia, F. P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 444-498. --INVALID-LINK--
-
Li, Y., Wang, Y., & Liu, H. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1025-1046. --INVALID-LINK--
-
Kumar, V., & Aggarwal, N. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International Journal, 1(1), 1-15.
-
Process for the purification of pyrazoles. (2011). Google Patents. --INVALID-LINK--
-
Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (2025). BenchChem. --INVALID-LINK--
-
Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). BenchChem. --INVALID-LINK--
-
Kumar, V., & Aggarwal, N. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. --INVALID-LINK--
-
Clososki, G. C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25155-25164. --INVALID-LINK--
-
A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water: A Triply Green Synthesis. (2017). ResearchGate. --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. --INVALID-LINK--
-
Efficient and facile synthesis of pyrazoles using Guar-gum as biocatalyst and their in vitro bio-evaluation. (2018). ResearchGate. --INVALID-LINK--
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2020). Journal of Emerging Technologies and Innovative Research. --INVALID-LINK--
-
Method for purifying pyrazoles. (2011). Google Patents. --INVALID-LINK--
-
Synthesis of Pyrazole by Using Polyvinylsulfonic Acid (PVSA) as a Novel Bronsted Acid Catalyst. (2017). ResearchGate. --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. --INVALID-LINK--
-
Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2021). MDPI. --INVALID-LINK--
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Sustainability. --INVALID-LINK--
-
Pyrazoles Syntheses, reactions and uses. (2021). YouTube. --INVALID-LINK--
-
Knorr Pyrazole Synthesis advice. (2024). Reddit. --INVALID-LINK--
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. --INVALID-LINK--
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. --INVALID-LINK--
-
Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (n.d.). X-MOL. --INVALID-LINK--
-
synthesis of pyrazoles. (2019). YouTube. --INVALID-LINK--
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. --INVALID-LINK--
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect. --INVALID-LINK--
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. --INVALID-LINK--
-
Pyrazole: An Important Core in Many Marketed and Clinical Drugs. (2025). ResearchGate. --INVALID-LINK--
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
preventing degradation of 3-cyano-1H-pyrazole-5-carboxylic acid during storage
Technical Support Center: 3-Cyano-1H-pyrazole-5-carboxylic Acid
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic building block during storage and handling. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored at refrigerator temperatures, between 2°C and 8°C.[1][2] The compound should be kept in a tightly sealed container to protect it from atmospheric moisture. For added protection, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation. The container should be opaque or stored in a dark location to prevent photodegradation.
Q2: I've noticed a decrease in the purity of my compound over time. What are the likely degradation products?
The two primary degradation pathways for this compound are decarboxylation and hydrolysis of the nitrile group.
-
Decarboxylation Product: The most common degradation product is 3-cyano-1H-pyrazole, formed by the loss of the carboxylic acid group as carbon dioxide.
-
Hydrolysis Products: The cyano group can undergo hydrolysis to form 1H-pyrazole-3,5-dicarboxylic acid (if the hydrolysis is complete) or 5-carbamoyl-1H-pyrazole-3-carboxylic acid (partial hydrolysis to the amide).
Q3: Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation, particularly hydrolysis. If you must store it in solution for a short duration, use an anhydrous, aprotic solvent and keep it at a low temperature. Avoid protic solvents like water or methanol, and basic or acidic aqueous solutions, as these can accelerate degradation.
Q4: Is this compound sensitive to light?
While many pyrazole derivatives are noted for their photostability, some can undergo photodissociation.[3][4] Given the reactive nature of the molecule, it is best practice to minimize exposure to light, especially UV light. Always store the compound in an amber vial or in a dark cabinet.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for identifying the cause and implementing a solution.
Issue 1: Inconsistent Experimental Results or Low Yields
Symptom: You are observing lower than expected yields in your reactions, or your results are not reproducible. This could be due to the use of a degraded starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Purity: The first step is to confirm the purity of your starting material. An HPLC analysis is a quick and effective way to check for the presence of impurities. A proton NMR spectrum can also be revealing; the disappearance of the carboxylic acid proton signal and the appearance of new aromatic signals could indicate decarboxylation.
-
Identify the Culprit: If the purity is low, identifying the degradation products is key. LC-MS is an excellent tool for this, as it can help you determine the molecular weights of the impurities.
-
Decarboxylation: The loss of the carboxyl group results in a mass decrease of 44.01 Da (the mass of CO2). This is a common degradation pathway for pyrazole carboxylic acids, often accelerated by heat, acid, or base.[5][6][7]
-
Hydrolysis: The hydrolysis of the nitrile to a carboxylic acid will result in a mass increase of 31.02 Da.
-
-
Corrective Actions:
-
If decarboxylation is the issue, review your storage temperature. Has the compound been left at room temperature for extended periods?
-
If hydrolysis is detected, your compound has likely been exposed to moisture. Ensure your storage container is well-sealed and consider storing it in a desiccator.
-
In either case, it is best to use a fresh, high-purity batch of the compound for your experiments. If that is not possible, purification by recrystallization may be an option.
-
Issue 2: Compound Changes Physical Appearance
Symptom: The white, solid compound has become discolored, clumpy, or oily.
Possible Causes & Solutions:
| Observed Change | Likely Cause | Recommended Action |
| Clumping/Caking | Hygroscopicity (Moisture Absorption) | Store the compound in a desiccator. Ensure the container is tightly sealed immediately after use. |
| Discoloration (Yellowing/Browning) | Oxidation or Photodegradation | Store under an inert atmosphere (argon or nitrogen) and protect from light by using an amber vial and storing it in a dark place. |
| Oily Appearance | Significant Degradation/Presence of Impurities | The compound is likely significantly degraded. It is highly recommended to discard this batch and use a fresh one. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation: Prepare a 1 mg/mL solution of your this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Analysis: The main peak corresponds to the intact this compound. Earlier eluting peaks may correspond to more polar hydrolysis products, while later eluting peaks could be the less polar decarboxylation product.
Degradation Pathways Overview
The following diagram illustrates the main potential degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
This guide is intended to provide a comprehensive overview of the best practices for storing and handling this compound to ensure its integrity for your research. Should you have further questions, please do not hesitate to reach out to our technical support team.
References
- 1. This compound CAS#: 1187361-13-2 [chemicalbook.com]
- 2. 5-Cyano-1-methyl-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 3. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole Compounds in Biological Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet significant hurdle of poor pyrazole compound solubility in biological assays. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous potent and selective therapeutic agents.[1][2] However, the very physicochemical properties that contribute to their efficacy often result in low aqueous solubility, posing a considerable challenge for accurate and reproducible in vitro and in vivo evaluation.[3]
This guide is designed to provide you with a systematic and technically grounded approach to tackling these solubility issues. We will move beyond simple solvent suggestions to explore the underlying principles of various solubilization strategies, empowering you to make informed decisions for your specific pyrazole compound and experimental context.
Troubleshooting Workflow for Poor Pyrazole Solubility
Before diving into specific questions, it's helpful to have a structured workflow for addressing solubility problems. The following diagram outlines a stepwise approach, from initial characterization to advanced formulation strategies.
Caption: A systematic workflow for troubleshooting poor pyrazole solubility.
Troubleshooting Guide: A Question-and-Answer Approach
Part 1: Initial Assessment & Basic Strategies
Q1: I'm seeing compound precipitation in my assay plates, or my dose-response curve is flat. Could this be a solubility issue?
A1: Absolutely. Both observations are classic indicators of poor compound solubility. Precipitation is a direct sign that your compound is crashing out of the solution at the final assay concentration. A flat or non-existent dose-response curve, especially at higher concentrations, often suggests that the compound is not fully dissolved, and therefore, the effective concentration is much lower and more variable than intended.
The inherent structural features of the pyrazole ring, while beneficial for biological activity, can contribute to low aqueous solubility.[3] It is crucial to address this to ensure the reliability and reproducibility of your assay results.
Q2: What is the best initial solvent for my pyrazole compound, and how much can I use in my cell-based assay?
A2: Dimethyl sulfoxide (DMSO) is the most common and effective initial solvent for dissolving a wide range of organic molecules, including pyrazole derivatives. However, it's critical to be mindful of its concentration in your final assay volume, as DMSO can be toxic to cells.
For most cell-based assays, the final DMSO concentration should be kept at or below 0.5% (v/v) to avoid significant cytotoxicity.[4] Some robust cell lines may tolerate up to 1%, but this should be empirically determined.[5] Primary cells are often more sensitive.[4] It is imperative to always include a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent-induced effects.[5]
Table 1: Recommended Final DMSO Concentrations for Cell-Based Assays
| Cell Type | Recommended Maximum DMSO Concentration | Key Considerations |
| Most Cancer Cell Lines | 0.5% | Some lines may tolerate up to 1%, but validation is crucial. |
| Primary Cells | ≤ 0.1% | Highly sensitive to solvent toxicity. |
| Stem Cells | ≤ 0.1% | Can induce differentiation or affect viability. |
Protocol 1: Preparing a Pyrazole Compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of your pyrazole compound.
-
Initial Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly. Gentle warming (to 37°C) or sonication can be used to aid dissolution.
-
Serial Dilutions: Perform serial dilutions of your stock solution in 100% DMSO to create a concentration range for your assay.
-
Final Dilution in Assay Medium: Add a small volume of the DMSO stock/dilutions to your assay medium to reach the final desired compound concentration, ensuring the final DMSO concentration remains within the acceptable limits (e.g., for a 0.5% final DMSO concentration, add 1 µL of your DMSO stock to 200 µL of assay medium).
Q3: My compound precipitates even when I use a low final DMSO concentration. What's my next step?
A3: This is a common issue known as "fall-out" from a concentrated DMSO stock. The next logical step is to explore the use of co-solvents or to adjust the pH of your assay buffer.
For cell-free assays, you have more flexibility. For cell-based assays, the choice of co-solvent must be carefully considered for potential cytotoxicity.
Table 2: Common Co-solvents for Enhancing Pyrazole Solubility
| Co-solvent | Typical Final Concentration (Cell-based) | Assay Type Suitability | Notes |
| Ethanol | ≤ 1% | Cell-based & Cell-free | Can be cytotoxic at higher concentrations.[6] |
| Polyethylene Glycol 400 (PEG 400) | ≤ 1% | Cell-based & Cell-free | Generally well-tolerated by many cell lines. |
| Propylene Glycol (PG) | ≤ 1% | Cell-based & Cell-free | Another commonly used and well-tolerated option. |
Q4: Can I adjust the pH of my assay buffer to improve solubility?
A4: Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH of the assay buffer can significantly enhance its solubility.[7] The solubility of weakly basic pyrazoles can be increased in acidic media, while weakly acidic pyrazoles will be more soluble in alkaline conditions. This is a highly effective strategy, particularly for cell-free assays where the pH constraints are less stringent than in cell culture. For cell-based assays, ensure the final pH of your medium remains within the physiological range tolerated by your cells (typically pH 7.2-7.4).
Part 2: Advanced Formulation Strategies
Q5: I've tried different co-solvents and pH adjustments with limited success. What are the more advanced options?
A5: When basic strategies are insufficient, advanced formulation techniques can be employed. One of the most effective and widely used methods for both in vitro and in vivo studies is complexation with cyclodextrins.
Q6: What are cyclodextrins, and how do they improve the solubility of pyrazole compounds?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly water-soluble molecules, like many pyrazole derivatives, within their hydrophobic core to form an "inclusion complex."[9][10] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous media and thereby increasing the apparent solubility of the pyrazole compound.[8][11]
For pyrazole compounds, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[6][12] Studies have shown that HP-β-CD can increase the water solubility of pyrazolo[3,4-d]pyrimidines by 100 to 1000-fold.[6]
Table 3: Comparison of Commonly Used Cyclodextrins
| Cyclodextrin Type | Key Features | Common Molar Ratio (Guest:Host) |
| β-Cyclodextrin (β-CD) | Lower aqueous solubility, can be nephrotoxic in vivo. | 1:1[10][13] |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, well-tolerated in vitro and in vivo.[6] | 1:1 or higher for challenging compounds |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, negatively charged. | Varies depending on compound |
Protocol 2: Preparation of a Pyrazole-HP-β-CD Inclusion Complex for In Vitro Assays
This protocol is adapted from a method for preparing an amino-pyrazole-β-cyclodextrin complex.[9][10]
-
Prepare HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in your assay buffer or water to create a stock solution (e.g., 10-40% w/v).
-
Dissolve Pyrazole Compound: In a separate tube, dissolve your pyrazole compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the Complex: While vortexing or stirring the HP-β-CD solution, slowly add the dissolved pyrazole compound.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (e.g., 24-72 hours) to ensure complete complexation.
-
Filter (Optional): If any un-complexed compound precipitates, centrifuge the solution and filter through a 0.22 µm filter to remove it.
-
Quantify Concentration: Determine the concentration of the solubilized pyrazole compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Q7: Are there other advanced techniques I can consider?
A7: Yes, for particularly challenging compounds, especially in the context of drug delivery for in vivo studies, nanotechnology-based approaches can be powerful. These include:
-
Nanoparticle Formulations: Encapsulating pyrazole compounds within nanoparticles, such as those made from dendrimers or polymers, can significantly enhance their aqueous solubility and stability.[14]
-
Solid Dispersions: Dispersing the pyrazole compound in an inert carrier matrix at the solid state can improve its dissolution rate and solubility.[15] This is often achieved by techniques like co-milling with polymers such as povidone (PVP) and surfactants like sodium lauryl sulfate (SLS).[16][17]
These methods typically require more specialized equipment and formulation expertise.
Frequently Asked Questions (FAQs)
Q: Why are my pyrazole compounds so poorly soluble in the first place? A: The pyrazole ring is an aromatic heterocycle.[3] The planarity of the ring system and the potential for intermolecular hydrogen bonding can lead to a stable crystal lattice structure that is difficult for water molecules to break down. Furthermore, the substituents on the pyrazole ring, which are often designed to enhance biological activity, can be large and hydrophobic, further decreasing aqueous solubility.
Q: Can the solubilization method affect the biological activity of my pyrazole compound? A: This is a critical consideration. While the goal is to increase solubility, the chosen excipients should not interfere with the assay or alter the compound's intrinsic activity. For instance, high concentrations of surfactants can denature proteins in enzyme assays or disrupt cell membranes in cell-based assays. Cyclodextrins can, in some cases, reduce the free concentration of the drug available to interact with its target. Therefore, it is essential to run appropriate controls, including the vehicle with all solubilizing agents but without the pyrazole compound, to rule out any confounding effects.
Q: What is a good starting point for a completely new pyrazole compound with unknown solubility? A: A pragmatic approach is to start with the simplest and most common method:
-
Attempt to dissolve the compound in 100% DMSO to make a 10 mM stock solution.
-
Serially dilute this stock in your assay buffer to the highest desired final concentration, ensuring the final DMSO concentration is ≤ 0.5%.
-
Visually inspect for any precipitation. If it remains clear, proceed with your assay, always including a vehicle control.
-
If precipitation occurs, consult the troubleshooting workflow provided in this guide, starting with testing different co-solvents.
By systematically applying the principles and protocols outlined in this guide, you can effectively navigate the solubility challenges associated with pyrazole compounds, leading to more reliable and reproducible data in your research and drug development endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmatutor.org [pharmatutor.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility enhancement of cox-2 inhibitors using various solvent systems | Semantic Scholar [semanticscholar.org]
- 5. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation [open.metu.edu.tr]
- 6. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of hydroxypropyl-β-cyclodextrin on cell growth, activity, and integrity of steroid-transforming Arthrobacter simplex and Mycobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
strategies to minimize by-product formation in cyano-pyrazole synthesis
Welcome to the technical support center for cyano-pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with by-product formation. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your synthetic routes, enhance purity, and increase the yield of your target cyano-pyrazole.
Frequently Asked Questions (FAQs)
Q1: I'm getting a mixture of products in my pyrazole synthesis. What is the most common by-product and why does it form?
A1: The most common and often most frustrating issue in the synthesis of substituted pyrazoles is the formation of regioisomers .[1] This typically occurs when a substituted hydrazine (R-NHNH₂) reacts with an unsymmetrical 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-ketonitrile.[2][3]
The core of the problem lies in the initial nucleophilic attack. The substituted hydrazine has two non-equivalent nitrogen atoms (the substituted N-1 and the unsubstituted N-2), and the dicarbonyl substrate has two electrophilic carbonyl carbons. The hydrazine can attack either carbonyl group, initiating two different cyclization pathways that lead to two distinct regioisomeric products.[3] Controlling which nitrogen attacks which carbon is the key to achieving regioselectivity.
Q2: My final product shows an amide or carboxylic acid peak in the NMR/MS, but I started with a nitrile. What's happening?
A2: You are observing the hydrolysis of your cyano group. The C≡N triple bond, while stable, is susceptible to hydrolysis under either acidic or basic conditions, especially when heated.[4] The reaction proceeds in two stages: first, the nitrile is converted to a primary amide (-CONH₂), and with continued exposure to hydrolytic conditions, the amide is further hydrolyzed to a carboxylic acid (-COOH) or its corresponding salt.[5][6]
This is a common issue during either the cyclization step itself (if run in strong acid/base) or, more frequently, during the aqueous work-up.[4]
Troubleshooting & Optimization Guides
Issue 1: Poor Regioselectivity in Condensation Reactions
Q: I am synthesizing a 1,5-disubstituted-4-cyano-pyrazole from a β-ketonitrile and phenylhydrazine, but I'm getting a 50:50 mixture of the 1,5- and 1,3-isomers. How can I favor the isomer I want?
A: This is a classic regioselectivity challenge. The outcome is a delicate balance of electronic, steric, and reaction-condition-based factors.[3] By systematically modifying these conditions, you can steer the reaction toward your desired product.
Causality: The regiochemical outcome is determined by which nitrogen of the phenylhydrazine attacks which electrophilic carbon of the β-ketonitrile first. This initial step is often reversible, and the thermodynamically or kinetically favored pathway will dominate. Factors like solvent polarity, pH, and steric bulk can stabilize one transition state over the other.[7][8]
Troubleshooting & Optimization Strategies:
| Factor | Strategy to Control Selectivity | Rationale & Causality |
| pH / Hydrazine Salt Form | Use arylhydrazine hydrochloride in an aprotic solvent like DMAc or DMF.[7] Conversely, using the free base hydrazine can favor the opposite isomer.[9] | Acidic conditions protonate the more basic N-2 of the hydrazine, making the less basic N-1 the primary nucleophile. This directs the initial attack and can dramatically shift the isomeric ratio. Gosselin et al. demonstrated high regioselectivity for 1-aryl-pyrazoles using this method.[7] |
| Solvent Choice | Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[8] | Fluorinated alcohols are highly polar, non-coordinating, and can form strong hydrogen bonds, which can selectively stabilize one of the reaction intermediates or transition states over the other, thereby enhancing the regioselectivity.[8] |
| Steric Hindrance | Increase the steric bulk on either the hydrazine or the 1,3-dicarbonyl precursor. | A bulkier substituent will sterically disfavor attack at the adjacent carbonyl group, directing the nucleophilic hydrazine to the less hindered electrophilic site.[3] |
| Electronic Effects | Introduce a strong electron-withdrawing group (e.g., -CF₃) on one of the carbonyls of the dicarbonyl precursor. | An electron-withdrawing group increases the electrophilicity of the adjacent carbon, making it a more favorable site for the initial nucleophilic attack, thus directing the regiochemistry.[7][9] |
Experimental Protocol: Regioselective Synthesis Using Hydrazine Hydrochloride
-
To a solution of your β-ketonitrile (1.0 eq) in N,N-dimethylacetamide (DMAc), add the desired arylhydrazine hydrochloride (1.1 eq).[7]
-
If necessary, add a catalytic amount of a strong acid like HCl to ensure the reaction medium remains acidic.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C), monitoring by TLC or LC-MS.
-
Upon completion, perform the work-up, being mindful of potential nitrile hydrolysis (see Issue 2).
-
Analyze the crude product by ¹H NMR to determine the regioisomeric ratio. Compare this to a reaction run with free-base hydrazine in a protic solvent like ethanol.
Issue 2: Unwanted Hydrolysis of the Cyano Group
Q: My cyclization works, but during the aqueous work-up and purification, I lose a significant portion of my product to the corresponding amide or carboxylic acid. How can I protect the cyano group?
A: Protecting the cyano group from hydrolysis requires careful management of pH and temperature, particularly post-reaction.
Causality: The carbon atom of the nitrile is electrophilic. In acidic media, the nitrogen is protonated, making the carbon even more susceptible to nucleophilic attack by water.[10] In basic media, the strong nucleophile (hydroxide ion) can attack the carbon directly.[10][11] Both pathways lead to the same hydrated intermediate that tautomerizes to the amide.
Troubleshooting & Optimization Strategies:
-
Minimize Heat: If your cyclization requires high temperatures, ensure the reaction is cooled to room temperature before beginning any aqueous work-up.
-
Neutralize Carefully: When neutralizing an acidic reaction mixture, use a weak base like sodium bicarbonate (NaHCO₃) solution and add it slowly at low temperatures (0-5 °C) to avoid localized areas of high pH and temperature spikes. Conversely, if neutralizing a basic mixture, use a dilute acid like 1M HCl, also at low temperatures.
-
Avoid Strong Acids/Bases: If possible, avoid using concentrated acids (e.g., conc. HCl) or strong bases (e.g., 6M NaOH) during work-up. If a pH adjustment is necessary, use the most dilute solution that is practical.
-
Reduce Contact Time: Perform extractions and washes as quickly as possible. Do not let your product sit in acidic or basic aqueous layers for extended periods.
-
Use an Organic Quench: If applicable, quench the reaction with an organic solvent and then wash with brine or saturated bicarbonate solution, which are less harsh than strong acids or bases.
Experimental Protocol: Work-up Procedure to Minimize Nitrile Hydrolysis
-
After the reaction is complete (as determined by TLC/LC-MS), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add the reaction mixture to a separatory funnel containing cold ethyl acetate and cold, saturated aqueous NaHCO₃ solution.
-
Gently shake the funnel, venting frequently. Separate the layers promptly.
-
Wash the organic layer sequentially with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (<40 °C).
-
For purification, prioritize chromatography with a neutral mobile phase (e.g., Hexane/Ethyl Acetate) over crystallization from highly acidic or basic solvent systems.
Issue 3: By-products in Vilsmeier-Haack Type Syntheses
Q: I am attempting a Vilsmeier-Haack cyclization of a hydrazone to get a 4-formyl-pyrazole, which I plan to convert to the nitrile. The reaction is messy, and the yield is low. What are the common pitfalls?
A: The Vilsmeier-Haack reaction is powerful but can be sensitive. The Vilsmeier reagent (typically formed from POCl₃ and DMF) is a highly reactive electrophile, and side reactions are common if conditions are not strictly controlled.[12][13]
Causality: The active species is a chloroiminium cation, [CH₃)₂N=CHCl]⁺.[14] Common by-products can arise from incomplete reaction, over-reaction (e.g., chlorination of the ring), or reaction at other nucleophilic sites on your substrate. Temperature control is critical as the formation of the reagent is exothermic.[15]
Troubleshooting & Optimization Strategies:
-
Control Reagent Stoichiometry: Use a precise molar ratio of POCl₃ to DMF (often 1:1 to 1:3, depending on the substrate). Prepare the reagent fresh and use it immediately.
-
Strict Temperature Control: The Vilsmeier reagent should be prepared at low temperatures (0-5 °C). The addition of the substrate should also be done at low temperature before slowly warming to the reaction temperature (e.g., 60-70 °C).[14]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture.
-
Purification of Hydrazone: Ensure your starting hydrazone is pure. Impurities can compete for the Vilsmeier reagent, leading to a complex product mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. byjus.com [byjus.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Cyano-1H-Pyrazole-5-Carboxylic Acid Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] This guide provides an in-depth technical comparison of the biological activities of 3-cyano-1H-pyrazole-5-carboxylic acid derivatives, with a primary focus on their anticancer and anti-inflammatory potential. We will objectively compare their performance with established therapeutic alternatives, supported by experimental data and detailed validation protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this versatile chemical class.
Introduction to this compound Derivatives
The this compound core is a key pharmacophore that has been extensively explored in medicinal chemistry. The presence of the cyano and carboxylic acid groups provides opportunities for diverse chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] This guide will dissect the mechanisms underlying their most prominent therapeutic actions and benchmark their performance against current standards of care.
Part 1: Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanistic Comparison: Pyrazole Derivatives vs. Standard Anticancer Agents
The anticancer effects of these pyrazole derivatives can be broadly attributed to their ability to interfere with critical cellular processes. Here, we compare their mechanisms to those of conventional anticancer drug classes.
Table 1: Comparison of Anticancer Mechanisms
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Examples |
| This compound Derivatives | Inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. | Kinases (e.g., EGFR, VEGFR), Tubulin, Cyclin-Dependent Kinases (CDKs), DNA | Investigational Compounds |
| Cytotoxic Agents | Direct damage to DNA or interference with cell division.[6] | DNA, Microtubules | Doxorubicin, Paclitaxel |
| Targeted Therapies | Block specific molecular pathways involved in tumor growth and progression.[7][8] | Tyrosine Kinases (e.g., EGFR), mTOR, PARP | Imatinib, Erlotinib |
| Biological Therapies | Stimulate the body's immune response to recognize and attack cancer cells.[9][10] | Immune checkpoint proteins (e.g., PD-1, CTLA-4) | Pembrolizumab, Rituximab |
The following diagram illustrates the major signaling pathways implicated in cancer and highlights the points of intervention for pyrazole derivatives and their alternatives.
Caption: Anticancer mechanisms of pyrazole derivatives and alternatives.
Experimental Validation of Anticancer Activity
To quantitatively assess the anticancer potential of this compound derivatives, a series of in vitro assays are employed.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a standard drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Table 2: Illustrative In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| Pyrazole Derivative A | 5.2 | 7.8 | 6.5 |
| Pyrazole Derivative B | 2.1 | 3.5 | 2.9 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Data is hypothetical and for illustrative purposes.
This assay quantifies the number of apoptotic cells following treatment with the test compounds using Annexin V and Propidium Iodide (PI) staining.[12]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Part 2: Anti-inflammatory Activity
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drug discovery, with celecoxib being a prominent example.[13] this compound derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanistic Comparison: Pyrazole Derivatives vs. Standard Anti-inflammatory Agents
The primary mechanism of action for most anti-inflammatory drugs is the inhibition of the COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Table 3: Comparison of Anti-inflammatory Mechanisms
| Drug Class | Primary Mechanism of Action | COX-1/COX-2 Selectivity | Examples |
| This compound Derivatives | Inhibition of COX enzymes, potentially with selectivity for COX-2. | Varies with substitution | Investigational Compounds |
| Non-selective NSAIDs | Inhibition of both COX-1 and COX-2 enzymes.[5][14] | Non-selective | Ibuprofen, Naproxen |
| Selective COX-2 Inhibitors | Preferential inhibition of the COX-2 enzyme.[13][15] | COX-2 selective | Celecoxib |
The diagram below illustrates the arachidonic acid cascade and the points of inhibition by different classes of anti-inflammatory drugs.
Caption: Inhibition of the arachidonic acid cascade by anti-inflammatory drugs.
Experimental Validation of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound derivatives can be evaluated using both in vivo and in vitro models.
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
-
Compound Administration: Administer the test pyrazole derivatives and a standard drug (e.g., Ibuprofen or Celecoxib) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Table 4: Illustrative In Vivo Anti-inflammatory Activity
| Compound (10 mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Pyrazole Derivative C | 62% |
| Ibuprofen | 55% |
| Celecoxib | 65% |
Data is hypothetical and for illustrative purposes.
This assay determines the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).
-
Compound Incubation: Add various concentrations of the test compounds and standard inhibitors to the reaction mixture and incubate.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Quantification of Prostaglandin: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the IC₅₀ values for COX-1 and COX-2 inhibition and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Conclusion
This compound derivatives represent a highly versatile and promising class of compounds with significant potential in both oncology and inflammatory disease therapy. Their multifaceted mechanisms of action, coupled with the tunability of their chemical structure, offer a compelling platform for the development of novel therapeutics. This guide has provided a comparative framework for evaluating their biological activity against established alternatives, supported by detailed experimental protocols. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-cancers and their mechanism of action | PPTX [slideshare.net]
- 4. Doxorubicin - Wikipedia [en.wikipedia.org]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. allaboutcancer.fi [allaboutcancer.fi]
- 7. How Does Targeted Therapy Work? | American Cancer Society [cancer.org]
- 8. Targeted therapy - Wikipedia [en.wikipedia.org]
- 9. Biological therapy for cancer - Mayo Clinic [mayoclinic.org]
- 10. Biological Therapy Agents | SEER Training [training.seer.cancer.gov]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Guide to the Efficacy of Pyrazole and Imidazole-Based Inhibitors
Introduction: The Privileged Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are known as "privileged structures" due to their ability to bind to a variety of biological targets with high affinity. Among the most prominent of these are the five-membered aromatic heterocycles, pyrazole and imidazole.[1] Both are structural isomers (C₃H₄N₂), but the seemingly subtle difference in the placement of their two nitrogen atoms—adjacent in pyrazole (1,2-positions) versus separated by a carbon in imidazole (1,3-positions)—leads to significant variations in their physicochemical properties and, consequently, their biological activities.[1][2]
This guide provides an in-depth comparison of the efficacy of pyrazole- and imidazole-based inhibitors, focusing on their mechanisms of action against key enzymatic targets. We will delve into supporting experimental data, explain the causality behind inhibitor design and evaluation, and provide detailed protocols for researchers to assess inhibitor potency in their own laboratories.
Physicochemical and Structural Distinctions
The arrangement of nitrogen atoms directly influences the electronic distribution, aromaticity, and basicity of the rings. Imidazole, with a pKa of approximately 7.1, is significantly more basic than pyrazole (pKa ≈ 2.5).[3] This difference in basicity and hydrogen bonding capability (pyrazole's N-1 can act as a hydrogen bond donor, while N-2 is an acceptor) dictates how these scaffolds orient themselves within an enzyme's active site and which interactions they can form.[3] While both are highly aromatic, computational studies suggest imidazole derivatives are generally more stable than their pyrazole counterparts, a factor that contributes to their prevalence in drug design.[2]
Comparative Efficacy at Key Therapeutic Targets
The true measure of these scaffolds lies in their performance as inhibitors of specific enzymes. Below, we compare their efficacy against three well-established drug targets: Cyclooxygenase-2 (COX-2), p38 MAP Kinase, and Lanosterol 14α-demethylase.
Cyclooxygenase-2 (COX-2) Inhibitors
COX-2 is an enzyme induced by inflammatory stimuli, making it a prime target for anti-inflammatory drugs.[4] Both pyrazole and imidazole cores have been successfully incorporated into selective COX-2 inhibitors.
Mechanism of Action: COX-2 inhibitors typically bind to a hydrophobic side pocket within the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandins. The specific substitutions on the pyrazole or imidazole ring are crucial for achieving selectivity for COX-2 over the constitutively expressed COX-1 isoform, thereby reducing gastrointestinal side effects.[4][5]
Efficacy Comparison: Pyrazole-based inhibitors are arguably more famous in this class, with Celecoxib being a blockbuster drug.[6] However, numerous potent imidazole-containing compounds have also been developed. Structure-activity relationship (SAR) studies show that for both scaffolds, bulky substituents are often required to exploit the larger binding pocket of COX-2 compared to COX-1.[4]
| Inhibitor Scaffold | Compound | Target | IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazole | Celecoxib | COX-2 | 2.16 | 2.51 | [7] |
| Pyrazole | Compound 11 | COX-2 | 0.043 | >2325 | [8] |
| Pyrazole | Pyrazolone derivative (5f) | COX-2 | 1.50 | 9.56 | [7] |
| Pyrazole | Aminopyrazole derivative (6f) | COX-2 | 1.15 | 8.31 | [7] |
| Imidazole | Imidazopyrazolopyridine (5e) | COX-2 | - | High Selectivity | [4] |
Table 1: Comparative in vitro efficacy of selected pyrazole and imidazole-based COX-2 inhibitors. IC₅₀ represents the concentration required to inhibit 50% of enzyme activity. A higher Selectivity Index indicates greater selectivity for COX-2.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α. Its inhibition is a major goal for treating inflammatory diseases.
Mechanism of Action: The first generation of p38 inhibitors were largely imidazole-based, such as the seminal compound SB203580.[9] These compounds are ATP-competitive, binding to the kinase's active site and forming a crucial hydrogen bond with the backbone NH of Met109. More recent, highly potent inhibitors have utilized a pyrazole urea scaffold. These compounds function by a distinct mechanism, binding to a unique, allosteric pocket that is only accessible when the enzyme is in an inactive conformation. This mode of binding leads to exceptional selectivity.[10]
Efficacy Comparison: The shift from imidazole to pyrazole scaffolds in p38 inhibitor design represents a significant evolution in medicinal chemistry. The pyrazole-based diaryl urea compounds, such as BIRB 796, demonstrated vast improvements in binding affinity and cellular potency over their imidazole predecessors.
| Inhibitor Scaffold | Compound | Binding Mode | p38 IC₅₀ (nM) | Reference |
| Imidazole | SB203580 | ATP-Competitive | Potent Inhibitor | |
| Imidazole | RPR200765A | ATP-Competitive | Potent Inhibitor | |
| Pyrazole | BIRB 796 (Doramapimod) | Allosteric (DFG-out) | 38 | [10] |
Table 2: Comparison of imidazole and pyrazole-based p38 MAP kinase inhibitors. The pyrazole-based compound BIRB 796 shows potent inhibition via a highly selective allosteric mechanism.
// Nodes ext_stimuli [label="Extracellular Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; mkk [label="MKK3 / MKK6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAP Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(Kinases, Transcription Factors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; response [label="Inflammatory Response\n(e.g., TNF-α production)", fillcolor="#34A853", fontcolor="#FFFFFF"];
inhibitor [label="Pyrazole / Imidazole\nInhibitor", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ext_stimuli -> mkk; mkk -> p38 [label=" Phosphorylation "]; p38 -> substrates [label=" Phosphorylation "]; substrates -> response; inhibitor -> p38 [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; } END_DOT Caption: Simplified p38 MAP kinase signaling pathway and point of intervention.
Lanosterol 14α-demethylase (CYP51) Inhibitors
Lanosterol 14α-demethylase (LDM or CYP51) is a critical cytochrome P450 enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[11] Its inhibition leads to the disruption of membrane integrity and fungal cell death.[12][13]
Mechanism of Action: This target is the domain of azole antifungals. The mechanism relies on one of the nitrogen atoms in the azole ring (imidazole or triazole) coordinating directly to the heme iron atom at the core of the CYP51 active site.[14][15] This binding prevents the natural substrate, lanosterol, from being demethylated. For imidazole derivatives, it is the N3 atom that forms this critical bond.[16]
Efficacy Comparison: Imidazole-based drugs like miconazole and clotrimazole are classic CYP51 inhibitors and form the foundation of azole antifungal therapy.[17][18] Pyrazole-based inhibitors for this specific target are less common in clinical use, as the 1,3-nitrogen arrangement in imidazoles and triazoles is particularly well-suited for heme coordination. However, research into novel antifungal agents continues to explore various heterocyclic scaffolds, including pyrazoles, to overcome rising azole resistance.[19] The development of dual-target inhibitors, such as those targeting both CYP51 and histone deacetylase (HDAC), represents a promising strategy where novel scaffolds may play a role.[19]
Experimental Section: Protocols for Efficacy Comparison
Objectively comparing the efficacy of inhibitors requires robust and standardized experimental protocols. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying and comparing inhibitor potency.[20]
Workflow for Determining Inhibitor IC₅₀
// Nodes prep [label="1. Reagent Preparation\n(Enzyme, Substrate, Inhibitor Stock)"]; dilution [label="2. Inhibitor Serial Dilution\n(e.g., 10-point, 3-fold dilution series)"]; assay [label="3. Assay Execution\n(Mix reagents in 96-well plate, incubate)"]; controls [label="Controls:\n- 100% Activity (No Inhibitor)\n- 0% Activity (No Enzyme)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="4. Signal Measurement\n(e.g., Absorbance, Fluorescence)"]; analyze [label="5. Data Analysis\n(Plot % Inhibition vs. log[Inhibitor])"]; ic50 [label="6. IC₅₀ Calculation\n(Non-linear regression, four-parameter fit)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> dilution; dilution -> assay; controls -> assay [style=dashed]; assay -> measure; measure -> analyze; analyze -> ic50; } END_DOT Caption: General experimental workflow for determining an inhibitor's IC₅₀ value.
Detailed Protocol: Biochemical IC₅₀ Determination
This protocol describes a typical enzyme inhibition assay performed in a 96-well plate format to determine the IC₅₀ value.[21][22]
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate buffer for the enzyme of interest, ensuring optimal pH and ionic strength.
- Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be carefully chosen to ensure the reaction proceeds under initial velocity conditions.[22]
- Substrate Stock: Prepare a concentrated stock of the enzyme's substrate. For competitive inhibitors, the final substrate concentration in the assay should ideally be at or below its Michaelis constant (Kₘ) to avoid underestimating inhibitor potency.[22]
- Inhibitor Stocks: Dissolve the pyrazole and imidazole inhibitors in a suitable solvent (e.g., DMSO) to create high-concentration stocks (e.g., 10 mM).
2. Inhibitor Serial Dilution:
- Create a serial dilution series of each inhibitor. A common approach is a 10-point, 3-fold dilution series to span a wide concentration range (e.g., 100 µM to 1.7 nM).[21] Perform these dilutions in a separate plate or in the assay plate itself.
3. Assay Execution:
- Add a small volume of each inhibitor dilution to the wells of a 96-well plate.
- Include control wells:
- 100% Activity Control (Max Signal): Wells containing assay buffer and solvent (DMSO) but no inhibitor.[23]
- 0% Activity Control (Min Signal): Wells containing buffer but no enzyme, or a known potent inhibitor to establish the background signal.[23]
- Add the enzyme solution to all wells (except the "no enzyme" control) and pre-incubate with the inhibitors for a set period (e.g., 15-30 minutes) to allow for binding.
- Initiate the reaction by adding the substrate solution to all wells.
4. Signal Measurement:
- Immediately begin measuring the reaction progress using a plate reader. The detection method depends on the assay (e.g., change in absorbance for a colorimetric product, change in fluorescence for a fluorogenic substrate).
- Measure the initial reaction rate (V₀) for each well. This is critical for staying within the steady-state kinetics regime.[24]
5. Data Analysis and IC₅₀ Calculation:
- For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_inhibited - Rate_min) / (Rate_max - Rate_min))
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the resulting dose-response curve using a four-parameter logistic non-linear regression model to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[22][25]
Determining the Mechanism of Inhibition (MOI)
While IC₅₀ values are excellent for comparing potency, they don't reveal the mechanism of inhibition.[25] To determine if an inhibitor is competitive, non-competitive, or uncompetitive, enzyme kinetic studies must be performed.[26][27]
Experimental Rationale: This involves measuring the initial reaction rate at various substrate concentrations in the presence of several fixed inhibitor concentrations.[27] The key is to observe how the inhibitor affects the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction velocity).[27]
The results are typically visualized using a Lineweaver-Burk (double reciprocal) plot. By comparing the plots generated with and without the inhibitor, the MOI can be deduced:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
Conclusion and Future Outlook
Both pyrazole and imidazole scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. Imidazoles have a long and successful history, particularly as antifungal agents targeting CYP51, where their 1,3-nitrogen arrangement is perfectly suited for heme coordination.[14][16]
Pyrazoles, while also versatile, have shown remarkable success in modern drug discovery through innovative mechanisms. The development of pyrazole-based allosteric p38 MAP kinase inhibitors and highly selective COX-2 inhibitors like Celecoxib highlights the scaffold's potential for achieving high potency and selectivity.[6] The choice between a pyrazole or imidazole core is therefore not a matter of inherent superiority, but a strategic decision based on the target enzyme's active site architecture, desired mechanism of action, and the potential for synthetic modification.
Future research will likely focus on creating hybrid molecules that combine the features of both scaffolds or use them as platforms to develop inhibitors against novel and challenging targets, including those involved in drug resistance.[28][29] The continued application of robust biochemical and cellular assays will remain paramount in validating the efficacy of these next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. purkh.com [purkh.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. portlandpress.com [portlandpress.com]
- 22. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Enzyme assay - Wikipedia [en.wikipedia.org]
- 25. courses.edx.org [courses.edx.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. New Hybrid Pyrazole and Imidazopyrazole Antinflammatory Agents Able to Reduce ROS Production in Different Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole-5-Carboxamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery and Agrochemicals
Introduction: The Versatility of the Pyrazole-5-Carboxamide Core
The pyrazole-5-carboxamide moiety is a privileged scaffold in medicinal and agricultural chemistry, demonstrating remarkable versatility across a spectrum of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this chemical class, drawing upon experimental data to elucidate the nuanced structural modifications that govern potency and selectivity. We will explore its applications as fungicides, anticancer agents, kinase inhibitors, and cannabinoid receptor 1 (CB1) antagonists, offering field-proven insights for researchers, scientists, and drug development professionals. The inherent value of this scaffold lies in its rigid, planar structure which serves as an excellent foundation for orienting substituents in three-dimensional space to interact with specific binding pockets of target proteins.
Comparative SAR Analysis of Pyrazole-5-Carboxamides
The biological activity of pyrazole-5-carboxamide derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and the carboxamide nitrogen. The following sections provide a comparative overview of the key SAR findings across different therapeutic and agricultural domains.
Pyrazole-5-Carboxamides as Fungicides: Targeting Succinate Dehydrogenase
A significant class of pyrazole-5-carboxamide fungicides exerts its effect by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle, leading to fungal cell death.[1]
Key SAR Insights:
-
N-Aryl Substituent: The nature of the aryl group attached to the carboxamide nitrogen is critical for potent antifungal activity. Often, a substituted phenyl or pyridyl ring is favored. For instance, the presence of a difluoromethyl group on the pyrazole ring combined with a meta-substituted benzene on the carboxamide has been shown to significantly increase antifungal activity against Rhizoctonia cerealis.[2]
-
Pyrazole Ring Substituents: The substituents at the N1, C3, and C4 positions of the pyrazole ring play a crucial role in modulating the fungicidal spectrum and potency. Methyl or difluoromethyl groups at the C3 position are common, with the difluoromethyl group often conferring superior activity.
-
Bioisosteric Replacements: Replacing the phenyl group with other heterocycles, such as thiazole, has led to the discovery of novel SDH inhibitors with broad-spectrum activity.[3]
Comparative Data for Pyrazole-5-Carboxamide Fungicides:
| Compound ID | Pyrazole C3-Substituent | N-Amide Substituent | Target Fungus | EC50 (µg/mL) | Reference |
| 7ai | Methyl | 3-chloro-5-(trifluoromethyl)pyridin-2-yl | Rhizoctonia solani | 0.37 | [4] |
| 7bk | Trifluoromethyl | 3-chloro-5-(trifluoromethyl)pyridin-2-yl | Rhizoctonia solani | 28.88 | [4] |
| 6d | Difluoromethyl | 2-(1,3-dimethylbutyl)phenyl | Rhizoctonia cerealis | 5.11 | [3] |
| 6j | Difluoromethyl | 2-(1,3-dimethylbutyl)phenyl with p-chloro | Rhizoctonia cerealis | 8.14 | [3] |
| Fluxapyroxad | Difluoromethyl | 1,2-dimethylpropyl | Rhizoctonia cerealis | 11.93 | [3] |
| Thifluzamide | Trifluoromethyl | 2,6-dibromo-4-(trifluoromethoxy)phenyl | Rhizoctonia cerealis | 22.12 | [3] |
This table illustrates that a methyl group at C3 is more favorable than a trifluoromethyl group in the case of isoxazolol pyrazole carboxylates against R. solani. In the pyrazole-thiazole carboxamide series, the introduction of a difluoromethyl group at C3 leads to compounds with better efficacy against R. cerealis compared to commercial fungicides.
Pyrazole-5-Carboxamides in Oncology: A Multifaceted Approach
In the realm of oncology, pyrazole-5-carboxamides have been investigated as inhibitors of various targets, including kinases and telomerase, and have shown potent antiproliferative activity against a range of cancer cell lines.[5][6][7]
Key SAR Insights:
-
Kinase Inhibition: Many pyrazole derivatives function as kinase inhibitors by targeting the ATP-binding site.[8] The SAR for these compounds is highly target-specific. For instance, in a series of Akt1 inhibitors, pyrazol-furan carboxamide analogues demonstrated that substitution patterns on the furan and pyrazole rings were critical for potency.[9] For pan-FGFR inhibitors, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors, with specific moieties incorporated to react with a cysteine residue in the target enzyme.[10]
-
Telomerase Inhibition: Certain pyrazole-5-carboxamide derivatives have exhibited potent inhibitory activity against telomerase, an enzyme crucial for cancer cell immortality.[5] The substitution pattern on the N-aryl portion of the carboxamide is a key determinant of this activity.
-
Antiproliferative Activity: The antiproliferative effects of these compounds are often correlated with their ability to induce apoptosis or cell cycle arrest.[5] Flow cytometric analysis has confirmed the ability of potent analogues to inhibit cancer cell proliferation.[5]
Comparative Data for Anticancer Pyrazole-5-Carboxamides:
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| 8e | Telomerase | MGC-803 (Gastric) | 1.02 µM | [5] |
| 25 | Tubulin | HT29 (Colon) | 3.17 µM | [6] |
| 43 | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [6] |
| 10h | Pan-FGFR | NCI-H520 (Lung) | 19 nM | [10] |
| 8t | FLT3 | MV4-11 (AML) | 1.22 nM | [8] |
This table highlights the diverse anticancer mechanisms of pyrazole-5-carboxamides and the nanomolar to micromolar potency that can be achieved through targeted structural modifications.
Pyrazole-5-Carboxamides as Cannabinoid Receptor 1 (CB1) Antagonists
The discovery of Rimonabant (SR141716A), a pyrazole-5-carboxamide, as a potent and selective CB1 receptor antagonist, spurred extensive research in this area for the treatment of obesity and related metabolic disorders.[11]
Key SAR Insights:
-
Essential Pharmacophore: The core pharmacophore for CB1 antagonism consists of a 1,5-diaryl-pyrazole-3-carboxamide structure.[11]
-
1-Position Aryl Group: A 2,4-dichlorophenyl group at the N1 position of the pyrazole ring is a consistent feature for high affinity.[11]
-
5-Position Aryl Group: A para-substituted phenyl ring at the C5 position is crucial for potent activity. Modifications at this position, such as the introduction of a p-iodophenyl group, have yielded highly potent compounds.[11] Bioisosteric replacement of this aryl group with alkynylthiophenes has also resulted in potent and selective CB1 antagonists.[12]
-
3-Position Carboxamide: A piperidinyl carboxamide at the C3 position is a key structural element for high antagonistic potency.[11] Exploration of other polar and non-polar amide substituents has been a major focus of SAR studies to improve pharmacokinetic properties.[13][14]
Comparative Data for Pyrazole-5-Carboxamide CB1 Antagonists:
| Compound | 1-Position Substituent | 5-Position Substituent | 3-Position Carboxamide | CB1 Affinity (Ki) | Reference |
| SR141716A | 2,4-Dichlorophenyl | 4-Chlorophenyl | N-Piperidinyl | High | [11] |
| Analogue | 2,4-Dichlorophenyl | 4-Iodophenyl | N-Piperidinyl | More Potent than SR141716A | [11] |
| Thiophene Bioisostere | 2,4-Dichlorophenyl | 5-Alkynyl-2-thienyl | N-Piperidinyl | High Potency | [12] |
This table underscores the critical role of the specific substitution pattern on the pyrazole ring and the carboxamide moiety for achieving high-affinity CB1 receptor antagonism.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential. The following are representative step-by-step methodologies for the synthesis and biological evaluation of pyrazole-5-carboxamides.
General Synthesis of Pyrazole-5-Carboxamides (Strategy A)[5]
This common approach involves the initial construction of the pyrazole ring followed by amidation.
Step 1: Synthesis of Pyrazole-5-carboxylate Ester
-
React a 1,3-dicarbonyl compound with a substituted hydrazine in a suitable solvent (e.g., ethanol) under acidic or basic conditions to yield the corresponding pyrazole-5-carboxylate ester.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, isolate the product by extraction and purify by column chromatography or recrystallization.
Step 2: Saponification to Pyrazole-5-carboxylic Acid [4]
-
Dissolve the pyrazole-5-carboxylate ester in a mixture of an organic solvent (e.g., THF) and water.
-
Add a base such as sodium hydroxide or lithium hydroxide and stir at room temperature or with gentle heating.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.[4]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.[4]
Step 3: Amidation to Form Pyrazole-5-carboxamide [4]
-
Activate the pyrazole-5-carboxylic acid by converting it to the corresponding acid chloride. This is typically achieved by reacting the acid with thionyl chloride or oxalyl chloride in an anhydrous solvent like dichloromethane (DCM), often with a catalytic amount of DMF.[4]
-
In a separate flask, dissolve the desired amine and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.
-
Add the amine solution dropwise to the freshly prepared acid chloride solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
Purify the final pyrazole-5-carboxamide product by column chromatography or recrystallization.
Experimental Workflow for Synthesis (Strategy A)
Caption: General synthetic workflow for pyrazole-5-carboxamides.
In Vitro Antifungal Assay (Mycelium Growth Inhibition)[16]
-
Prepare stock solutions of the test compounds in a suitable solvent like acetone.
-
Incorporate various concentrations of the test compounds into a molten potato dextrose agar (PDA) medium.
-
Pour the amended PDA into Petri dishes and allow to solidify.
-
Inoculate the center of each plate with a mycelial plug of the target fungus.
-
Include a positive control (a known fungicide) and a negative control (solvent only).
-
Incubate the plates at an appropriate temperature until the mycelial growth in the negative control plates reaches the edge.
-
Measure the diameter of the fungal colony in each plate.
-
Calculate the percentage of mycelial growth inhibition and determine the EC50 value.
Cell Viability (MTT) Assay for Anticancer Screening[3][6][13][17][18]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]
-
Treat the cells with serial dilutions of the pyrazole-5-carboxamide compounds for a specified period (e.g., 48 or 72 hours).[15]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[12]
-
Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[5]
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cell viability assay.
Kinase Inhibition Assay[17][19]
-
Prepare a reaction mixture containing the target kinase, a specific substrate, ATP, and a suitable buffer.
-
Add the pyrazole-5-carboxamide inhibitor at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at a controlled temperature.
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™).[16]
-
The signal is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
CB1 Receptor Binding Assay (Radioligand Competition)[20][21]
-
Prepare cell membranes expressing the CB1 receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled pyrazole-5-carboxamide test compound.[17]
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.[17]
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the binding affinity of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[18]
Conclusion: A Scaffold with Enduring Potential
The pyrazole-5-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents and agrochemicals. The extensive body of research on its SAR has provided a clear roadmap for designing potent and selective modulators of various biological targets. By understanding the subtle interplay of substituents on the pyrazole core and the carboxamide moiety, researchers can rationally design novel compounds with improved efficacy and desirable pharmacokinetic profiles. The comparative analysis presented in this guide underscores the adaptability of this chemical framework and its enduring importance in the ongoing quest for innovative solutions to challenges in human health and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Ligands
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its capacity to engage in a wide array of biological interactions.[1] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] This guide provides an in-depth, comparative analysis of molecular docking studies involving pyrazole-based ligands, offering both a theoretical framework and practical, step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the nuances of ligand-protein interactions, the rationale behind methodological choices, and the critical importance of validating computational data with experimental results.
The Expertise Behind the Screen: Understanding Molecular Docking
At its core, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This method is instrumental in structure-based drug design, allowing for the rapid screening of large chemical libraries and the optimization of lead compounds. The process involves two key components: a search algorithm that generates a multitude of possible binding poses and a scoring function that ranks these poses based on their predicted binding affinity.[4]
The choice of scoring function is a critical determinant of a docking study's success. These functions can be broadly categorized into physics-based, empirical, knowledge-based, and machine learning-based approaches, each with its own set of strengths and limitations.[5][6] A lower docking score generally indicates a stronger predicted binding affinity.[7] However, it is crucial to remember that these scores are predictions and their correlation with experimental binding affinities (e.g., IC50 values) must be validated.[4][8]
Comparative Analysis of Pyrazole Ligands: Docking Performance and Experimental Validation
To illustrate the practical application of comparative docking studies, we have compiled data from recent research on pyrazole derivatives targeting two significant protein families: Cyclooxygenase-2 (COX-2) and various protein kinases. The following table summarizes the docking scores and, where available, the corresponding experimental IC50 values. This direct comparison highlights the utility of in silico methods in identifying potent inhibitors and underscores the necessity of experimental validation.
| Ligand/Compound | Target Protein | Docking Software | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Pyrazole Derivative 5f | COX-2 | MOE | Not explicitly stated, but showed respectable binding affinity | 1.50 | [9][10] |
| Pyrazole Derivative 6f | COX-2 | MOE | Not explicitly stated, but showed respectable binding affinity | 1.15 | [9][10] |
| Pyrazole Derivative 6e | COX-2 | MOE | Not explicitly stated, but showed respectable binding affinity | 2.51 | [9][10] |
| Celecoxib (Reference) | COX-2 | MOE | -10.19 (ΔG) | 2.16 | [10][11] |
| Pyrazole-Carboxamide 6a | Carbonic Anhydrase I (hCA I) | Not Specified | -9.3 | 0.063 (Ki) | [12] |
| Pyrazole-Carboxamide 6b | Carbonic Anhydrase I (hCA I) | Not Specified | -7.6 | Not Specified | [12] |
| Pyrazole-Carboxamide 6a | Carbonic Anhydrase II (hCA II) | Not Specified | -8.5 | 0.007 (Ki) | [12] |
| Pyrazole-Carboxamide 6b | Carbonic Anhydrase II (hCA II) | Not Specified | -7.9 | Not Specified | [12] |
| Pyrazolyl-thiazole Derivative | M. tuberculosis | Not Specified | -7.98 to -5.52 | Not Specified | [13] |
| Pyrazole-conjugated derivative 12c | VEGFR-2 Kinase | Not Specified | Not explicitly stated, but showed good binding modes | 0.828 | [14] |
| Pyrazole-conjugated derivative 7c | VEGFR-2 Kinase | Not Specified | Not explicitly stated, but showed good binding modes | 0.225 | [14] |
Experimental Protocol: A Step-by-Step Workflow for Comparative Docking
This section provides a detailed, self-validating protocol for conducting a comparative docking study of pyrazole ligands using AutoDock Vina, a widely used and freely available software.[15] The causality behind each step is explained to provide a deeper understanding of the process.
Part 1: Ligand Preparation
The initial step involves preparing the 2D structures of the pyrazole ligands and converting them into a 3D format suitable for docking.
-
2D Structure Acquisition: Obtain the 2D structures of your pyrazole ligands in SDF or MOL2 format. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
2D to 3D Conversion and Energy Minimization: Use a tool like OpenBabel to convert the 2D structures to 3D.[16] This step is crucial as it generates a plausible 3D conformation. Subsequently, perform energy minimization to obtain a low-energy, stable conformation of the ligand.
-
File Format Conversion to PDBQT: Convert the energy-minimized 3D structures into the PDBQT file format required by AutoDock Vina.[16][17] The PDBQT format includes atomic coordinates, partial charges, and atom type definitions.
Part 2: Protein Preparation
Proper preparation of the target protein structure is critical for a successful docking experiment.
-
Protein Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[3] Choose a high-resolution crystal structure, preferably with a co-crystallized ligand, which can be used for validating the docking protocol.
-
Cleaning the Protein Structure: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.[18] This is because they can interfere with the docking process.
-
Adding Hydrogens and Charges: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures but are essential for hydrogen bonding interactions.[3] Assign partial charges to the protein atoms using a force field like Gasteiger.
-
File Format Conversion to PDBQT: Save the prepared protein structure in the PDBQT format.[18]
Part 3: The Docking Simulation
With the prepared ligand and protein files, the docking simulation can now be performed.
-
Defining the Binding Site (Grid Box Generation): Define the search space for the docking algorithm by creating a grid box around the active site of the protein.[4] If a co-crystallized ligand is present, the grid box is typically centered on it.
-
Running AutoDock Vina: Execute the docking simulation using the prepared ligand and protein PDBQT files and the grid parameter file. AutoDock Vina will explore different conformations and orientations of the ligand within the defined binding site.
-
Analysis of Docking Results: The output of the docking simulation will be a set of predicted binding poses for each ligand, ranked by their docking scores (binding affinities).[19] Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole ligand and the protein's active site residues.[20][21] Visualization tools like PyMOL or Discovery Studio Visualizer are invaluable for this step.
Part 4: Validation of the Docking Protocol
Validation is a crucial step to ensure the reliability of the docking results.
-
Re-docking of a Co-crystallized Ligand: If a co-crystallized ligand was present in the original PDB structure, re-dock it into the protein's active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[8]
-
Correlation with Experimental Data: Compare the docking scores of your pyrazole ligands with their experimentally determined biological activities (e.g., IC50 values). A good correlation provides confidence in the predictive power of your docking model.[4]
Visualizing the Workflow
To provide a clear overview of the entire process, the following diagram illustrates the workflow of a comparative docking study.
Caption: Workflow for a comparative molecular docking study.
Conclusion and Future Directions
Comparative molecular docking is a powerful tool in the arsenal of drug discovery scientists. When applied with rigor and validated against experimental data, it can significantly accelerate the identification and optimization of novel therapeutic agents. The pyrazole scaffold, with its proven track record, continues to be a fertile ground for the design of potent and selective inhibitors for a multitude of disease targets. As computational methods and machine learning algorithms continue to evolve, we can anticipate even more accurate and predictive docking tools that will further revolutionize the drug discovery landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Scoring Functions Used for Protein-Ligand Interactions in Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive survey of scoring functions for protein docking models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. kapsid.com [kapsid.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Converting between molecule formats - how to work with pdb, sdf, smiles, pdbqt [biochemlabsolutions.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
A Senior Application Scientist's Guide to the Synthetic Validation of Substituted Pyrazoles
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster drugs. The selection of a synthetic route for these vital heterocycles is a critical decision, directly impacting yield, purity, scalability, and the ever-important bottom line. This guide provides an in-depth, objective comparison of validated synthetic routes to substituted pyrazoles, moving beyond theoretical discussions to present supporting experimental data and field-proven insights.
The Enduring Importance of the Pyrazole Ring
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a key component in a wide array of therapeutic agents, from the anti-inflammatory drug Celecoxib to the anti-obesity agent Rimonabant and the erectile dysfunction treatment Sildenafil. The demand for efficient, scalable, and sustainable methods for the synthesis of novel pyrazole derivatives remains a significant focus in modern organic and medicinal chemistry.
Comparative Analysis of Key Synthetic Strategies
This guide will focus on a comparative analysis of three principal strategies for the synthesis of substituted pyrazoles:
-
The Classical Knorr Pyrazole Synthesis: A venerable and widely used method.
-
Modern Multicomponent Reactions (MCRs): An approach prized for its efficiency and atom economy.
-
Microwave-Assisted Synthesis: A green chemistry technique aimed at accelerating reactions and improving yields.
We will evaluate these methods based on their reaction conditions, yields, advantages, and limitations, supported by experimental data from the literature.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield | Key Advantages | Key Limitations |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compounds, Hydrazines | Acid catalyst (e.g., acetic acid), reflux in a protic solvent (e.g., ethanol) for 1-4 hours. | 70-95% | Readily available starting materials, straightforward procedure. | Potential for regioisomer formation with unsymmetrical dicarbonyls, can require harsh conditions. |
| Three-Component Synthesis | Aldehydes, 1,3-Dicarbonyls, Tosyl Hydrazones | Tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization. Often uses molecular oxygen as a green oxidant. | 51-90% | High atom economy, operational simplicity, access to complex molecules in one pot, often avoids hazardous reagents. | Optimization of reaction conditions for multiple components can be challenging. |
| Microwave-Assisted Synthesis | Varies (can be applied to Knorr or MCRs) | Microwave irradiation (e.g., 120-140 °C for 15-20 minutes). | Often higher than conventional heating (e.g., >90%) | Drastic reduction in reaction time, often improved yields, potential for solvent-free reactions. | Requires specialized equipment, potential for uneven heating, and scalability for industrial applications can be a concern. |
In-Depth Analysis of Synthetic Routes
The Classical Knorr Pyrazole Synthesis
First reported in 1883, the Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. Its enduring popularity is a testament to its reliability and the ready availability of the starting materials.
Causality Behind Experimental Choices: The use of a protic solvent like ethanol or propanol facilitates the dissolution of the reactants, while an acid catalyst, such as acetic acid, protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. Heating under reflux provides the necessary activation energy for the cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.
Key Challenge: Regioselectivity
A significant drawback of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, which can lead to the formation of two regioisomers. The outcome is determined by a delicate balance of steric and electronic factors, as well as the reaction conditions. The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic and less sterically hindered carbonyl carbon.
Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazolone
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot
A Comparative Guide to the Insecticidal Activity of Novel Pyrazole Derivatives
In the relentless pursuit of effective and sustainable crop protection strategies, the chemical class of pyrazole derivatives has emerged as a cornerstone for the development of novel insecticides. Their remarkable efficacy against a wide spectrum of devastating agricultural pests, coupled with favorable safety profiles in some instances, has cemented their importance in integrated pest management (IPM) programs worldwide. This guide offers an in-depth comparison of the insecticidal activity of novel pyrazole derivatives, juxtaposing their performance with established market leaders. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of insecticide discovery and development.
The Ascendancy of Pyrazole Insecticides: A Mechanistic Overview
The versatility of the pyrazole scaffold has given rise to insecticides with distinct modes of action, primarily targeting the insect nervous and muscular systems. Understanding these mechanisms is paramount to appreciating their selective toxicity and to the rational design of new, improved analogues.
Ryanodine Receptor (RyR) Modulators: The Diamide Class
A significant breakthrough in insecticide chemistry was the discovery of pyrazole-containing diamides that act as potent activators of insect ryanodine receptors (RyRs).[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, playing a crucial role in muscle contraction.
The binding of diamide insecticides to insect RyRs locks the channel in an open state, leading to an uncontrolled release of calcium from intracellular stores.[2][3] This depletion of calcium reserves results in impaired muscle regulation, paralysis, and ultimately, the death of the insect.[4] A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable toxicological profile.[3]
Diagram: Mechanism of Action of Pyrazole Diamide Insecticides on Ryanodine Receptors
Caption: Pyrazole diamides bind to and activate insect ryanodine receptors, causing uncontrolled calcium release and leading to paralysis.
GABA-gated Chloride Channel Antagonists: The Phenylpyrazole Class
Another major class of pyrazole insecticides, the phenylpyrazoles, targets the central nervous system by acting as non-competitive antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel.[4][5] GABA is the primary inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in neuronal firing.
Phenylpyrazole insecticides bind to a site within the chloride channel, distinct from the GABA binding site, and block the influx of chloride ions.[6] This disruption of inhibitory neurotransmission leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.[5] The selectivity of these insecticides is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors.[7]
Diagram: Mechanism of Action of Phenylpyrazole Insecticides on GABA-gated Chloride Channels
Caption: Phenylpyrazoles block GABA-gated chloride channels, leading to hyperexcitation of the insect's nervous system.
Comparative Insecticidal Activity: Novel vs. Established Pyrazoles
The efficacy of novel pyrazole derivatives is critically assessed by comparing their insecticidal activity against key agricultural pests with that of established commercial insecticides. The following tables summarize the lethal concentration (LC50) values for a selection of novel pyrazole compounds against the highly destructive diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda).
Table 1: Comparative Insecticidal Activity (LC50) against Plutella xylostella
| Compound Class | Specific Derivative/Compound | LC50 (mg/L or ppm) | Reference Insecticide | LC50 (mg/L or ppm) | Reference |
| Novel Pyrazole Carboxamides | Compound 6l | 0.1 (86% mortality) | Chlorantraniliprole | - | [8] |
| Compound 6o | 0.1 (86% mortality) | Chlorantraniliprole | - | [8] | |
| Established Insecticides | Chlorantraniliprole | 0.000275 - 0.00037 (%) | - | - | [9] |
| Fipronil | 0.0172 (%) | - | - | [10] | |
| Emamectin Benzoate | 0.0028 (%) | - | - | [10] |
Table 2: Comparative Insecticidal Activity (LC50) against Spodoptera frugiperda
| Compound Class | Specific Derivative/Compound | LC50 (mg/L or ppm) | Reference Insecticide | LC50 (mg/L or ppm) | Reference |
| Novel Pyrazole Matrine Derivatives | PMD-1 | 22.76 | Matrine | >100 | [11] |
| Established Insecticides | Chlorantraniliprole | 1.5 - 2.14 | - | - | |
| Emamectin Benzoate | 0.99 - 1.02 | - | - | ||
| Fipronil | - | - | - |
Note: Direct comparison of LC50 values across different studies should be done with caution due to variations in experimental conditions, insect strains, and bioassay methodologies.
Structure-Activity Relationships (SAR): The Key to Rational Design
The exploration of structure-activity relationships is a critical component of insecticide discovery, providing insights into the structural features that govern biological activity. For pyrazole insecticides, several key structural motifs have been identified as crucial for their insecticidal potency.
For phenylpyrazole derivatives targeting the GABA receptor, the following observations have been made:
-
N-phenyl ring substituents: The presence of electron-withdrawing groups, such as trifluoromethyl and halogens, at the 2, 4, and 6 positions of the N-phenyl ring is often essential for high insecticidal activity.[4]
-
Pyrazole ring substituents: The nature of the substituent at the 4-position of the pyrazole ring significantly influences potency. For instance, replacing the trifluoromethylsulfinyl group of fipronil with a tert-butyl or isopropyl group can maintain high binding potency to the GABA receptor.[4]
-
5-amino group: The 5-amino group on the pyrazole ring is generally considered important for activity.
For pyrazole diamide insecticides targeting the ryanodine receptor, SAR studies have highlighted:
-
N-pyridylpyrazole moiety: This core structure is a common feature in many potent diamide insecticides.
-
Amide bridge: Modifications to the amide linker connecting the pyrazole and the anthraniloyl moieties can significantly impact insecticidal activity.
-
Substituents on the anthraniloyl ring: The nature and position of substituents on the anthraniloyl ring play a crucial role in determining the spectrum of activity and potency.
Experimental Protocols for Assessing Insecticidal Activity
To ensure the generation of reliable and reproducible data, standardized bioassay protocols are essential. Below are detailed, step-by-step methodologies for two common bioassays used to evaluate the insecticidal activity of novel compounds.
Larval Leaf Dip Bioassay
This method is widely used to assess the efficacy of insecticides against leaf-feeding insects.
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO).
-
Perform serial dilutions of the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to obtain a range of test concentrations.
-
Prepare a control solution containing only the solvent and surfactant in distilled water.
-
-
Treatment of Leaf Discs:
-
Excise uniform leaf discs from untreated host plants (e.g., cabbage for P. xylostella) using a cork borer.
-
Individually dip each leaf disc into a test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation.
-
Place the treated leaf discs on a wire rack and allow them to air-dry completely in a fume hood.
-
-
Insect Exposure:
-
Place one treated leaf disc into a Petri dish lined with moistened filter paper.
-
Introduce a known number of third-instar larvae (e.g., 10-15) into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
-
Incubation and Mortality Assessment:
-
Incubate the Petri dishes at a controlled temperature (e.g., 25 ± 1°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 16:8 h L:D).
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values.
-
Diagram: Larval Leaf Dip Bioassay Workflow
Caption: A streamlined workflow for conducting a larval leaf dip bioassay to determine insecticide efficacy.
Topical Application Bioassay
This method allows for the precise application of a known dose of insecticide directly onto the insect's cuticle.
Protocol:
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of the test compound in a volatile solvent (e.g., acetone).
-
Make serial dilutions of the stock solution to obtain a range of concentrations that will deliver the desired doses.
-
-
Insect Immobilization:
-
Anesthetize third-instar larvae by brief exposure to carbon dioxide or by chilling them on a cold plate.
-
-
Insecticide Application:
-
Using a micro-applicator fitted with a syringe, apply a small, precise volume (e.g., 0.5-1.0 µL) of the dosing solution to the dorsal thoracic region of each immobilized larva.
-
Treat a control group of larvae with the solvent only.
-
-
Post-Treatment Care and Observation:
-
Place the treated larvae individually into the wells of a multi-well plate containing a small piece of artificial diet.
-
Maintain the plates under controlled environmental conditions as described for the leaf dip bioassay.
-
Record mortality at 24, 48, and 72 hours after application.
-
-
Data Analysis:
-
Correct for any control mortality.
-
Perform probit analysis on the dose-response data to calculate the LD50 and LD90 values.
-
Diagram: Topical Application Bioassay Workflow
Caption: A step-by-step workflow for the topical application bioassay, ensuring precise insecticide dosing.
Synthesis of Novel Pyrazole Derivatives: A Representative Scheme
The synthesis of novel pyrazole insecticides often involves multi-step reaction sequences. A common strategy for the synthesis of pyrazole-5-carboxamides is depicted below.
Diagram: General Synthesis Scheme for Pyrazole-5-Carboxamides
Caption: A representative synthetic route for the preparation of novel pyrazole-5-carboxamide insecticides.
Conclusion and Future Perspectives
Novel pyrazole derivatives continue to be a rich source of inspiration for the development of next-generation insecticides. Their diverse mechanisms of action, coupled with the potential for high potency and selectivity, make them invaluable tools for combating insecticide resistance and ensuring global food security. The ongoing exploration of structure-activity relationships, facilitated by robust bioassay protocols, will undoubtedly lead to the discovery of even more effective and environmentally compatible pyrazole-based crop protection solutions. This guide serves as a foundational resource for researchers dedicated to this critical endeavor, providing the necessary technical insights and experimental frameworks to accelerate innovation in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for diamide modulation of ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. entomoljournal.com [entomoljournal.com]
- 10. "Insecticide resistance in Australian Spodoptera frugiperda (J.E. Smith" by Lisa Bird, Melina M. Miles et al. [library.dpird.wa.gov.au]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Pyrazole Synthesis: From Classic Reactions to Modern Methods
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1] Its versatile structure serves as a key pharmacophore in a wide array of therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant.[2] The continued interest in pyrazole derivatives stems from their diverse biological activities, which encompass antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[3] This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering researchers and drug development professionals the insights needed to select the optimal synthetic strategy for their specific applications. We will delve into the mechanisms, protocols, advantages, and limitations of both classical and contemporary approaches, supported by experimental data and visual aids to facilitate a comprehensive understanding.
Classical Pyrazole Synthesis Methods: The Foundations of a Versatile Heterocycle
The traditional routes to pyrazole synthesis have been instrumental in the development of this field and continue to be widely used due to their simplicity and reliability.
Knorr Pyrazole Synthesis: The Workhorse Reaction
First reported by Ludwig Knorr in 1883, this method remains one of the most straightforward and frequently employed routes for preparing polysubstituted pyrazoles.[2][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[5][6]
Mechanism: The reaction is generally acid-catalyzed and proceeds through the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[7] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[7] A significant challenge in the Knorr synthesis is the potential for the formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used, as the initial condensation can occur at either carbonyl group.[2][4]
Experimental Protocol: Synthesis of 1,3,5-Substituted Pyrazoles [4]
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in a suitable solvent such as ethanol or ethylene glycol.
-
Addition of Hydrazine: Add the substituted hydrazine (1 equivalent) to the solution.
-
Catalysis (if necessary): For less reactive substrates, a catalytic amount of acid (e.g., acetic acid, sulfuric acid) can be added.[8]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, with reaction times ranging from a few hours to overnight.[4]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.
Advantages:
-
Simple and rapid method.[2]
-
Readily available starting materials.
-
Generally good to excellent yields (70-95%).[4]
Limitations:
-
Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls can lead to isomeric mixtures that are difficult to separate.[9]
-
The use of hydrazine and its derivatives, which can be carcinogenic, is a safety concern.[10]
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another classical and versatile approach involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[4] This method typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole.
Mechanism: The reaction initiates with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the carbonyl carbon. The pyrazoline intermediate formed can then be oxidized to the corresponding pyrazole.[11][12]
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Chalcones [13]
-
Hydrazone Formation: A mixture of the chalcone (1 equivalent) and the corresponding N-substituted hydrazine (1 equivalent) is heated in methanol with a catalytic amount of concentrated sulfuric acid at 50–60 °C for 10 minutes.
-
Oxidative Cyclization: The resulting N-arylhydrazone is then subjected to oxidative cyclization using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent such as dichloromethane at room temperature for 2 hours.
-
Purification: The reaction mixture is worked up and the crude product is purified by chromatography to give the desired 1,3,5-trisubstituted pyrazole in good to excellent yields (55-97%).[13]
Advantages:
-
Provides access to a wide range of substituted pyrazoles.
-
The regioselectivity can often be controlled by the choice of reaction conditions and substrates.[14]
Limitations:
-
May require an additional oxidation step to form the aromatic pyrazole.
-
Longer reaction times and harsher conditions may be necessary in some cases.[13]
Pechmann Pyrazole Synthesis
Discovered by Hans von Pechmann in 1898, this method involves the reaction of diazomethane with acetylenic compounds.[1][15] It represents a [3+2] cycloaddition reaction.
Mechanism: The reaction proceeds via a 1,3-dipolar cycloaddition of diazomethane to the alkyne, forming a 3H-pyrazole intermediate.[10] This intermediate then tautomerizes to the more stable aromatic pyrazole.[10]
Advantages:
-
Direct formation of the pyrazole ring.
Limitations:
-
The use of diazomethane, which is explosive and toxic, is a significant drawback.
-
Issues with regioselectivity can arise with unsymmetrical alkynes.[10]
Modern Synthetic Strategies: Enhancing Efficiency and Sustainability
Contemporary research in pyrazole synthesis focuses on developing more efficient, selective, and environmentally friendly methods. These modern approaches often offer significant advantages over classical techniques.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs have gained prominence in recent years for their ability to synthesize complex molecules, including pyrazoles, in a single step from three or more starting materials.[16] This approach aligns with the principles of green chemistry by maximizing atom economy and reducing waste.[17][18]
Mechanism: The mechanisms of MCRs for pyrazole synthesis are diverse and depend on the specific components used. A common strategy involves the in situ formation of a key intermediate, such as a 1,3-dicarbonyl compound or an α,β-unsaturated system, which then reacts with a hydrazine derivative.[11] For example, a four-component reaction can involve an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate to form highly substituted pyranopyrazoles.[19]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [16]
-
Reaction Setup: A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), a β-ketoester (1 mmol), and hydrazine hydrate (1.2 mmol) is prepared.
-
Catalysis and Solvent: The reaction can be catalyzed by an organic catalyst like sodium gluconate in a green solvent such as water.[19]
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for a specific duration.
-
Work-up: The solid product that precipitates is collected by filtration, washed with water and ethanol, and dried.
Advantages:
-
High atom and step economy.[16]
-
Operational simplicity and reduced reaction times.[17]
-
Access to a wide diversity of complex pyrazole derivatives.[20]
Limitations:
-
Optimization of reaction conditions for multiple components can be challenging.
-
The mechanism can sometimes be complex and difficult to elucidate.
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[21][22]
Mechanism: Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating. The underlying chemical mechanisms of the reactions themselves, such as the Knorr synthesis, remain the same.
Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines [23]
-
Reactant Mixture: 3-Aminocrotononitrile or an appropriate α-cyanoketone is combined with an aryl hydrazine in 1 M HCl.
-
Microwave Irradiation: The mixture is heated in a microwave reactor at 150 °C for 10-15 minutes.
-
Product Isolation: The solution is basified with 10% NaOH, and the desired product is isolated by simple vacuum filtration. Typical yields range from 70-90%.[23]
Advantages:
-
Significant reduction in reaction times (minutes instead of hours).[21][22]
-
Improved yields and cleaner reactions.[21]
-
Potential for solvent-free reactions.[24]
Limitations:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a concern for industrial applications.
Green Synthesis Approaches: A Sustainable Future
In line with the growing emphasis on sustainable chemistry, several green methods for pyrazole synthesis have been developed. These methods focus on using environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions.[17][18][24]
Key Green Strategies:
-
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and environmental impact.[24]
-
Aqueous media: Using water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.[3][25]
-
Ultrasound irradiation: Sonication can enhance reaction rates and yields under milder conditions.[16][24]
-
Recyclable catalysts: The use of catalysts that can be easily recovered and reused improves the overall sustainability of the process.[17]
Comparative Analysis of Pyrazole Synthesis Methods
To facilitate the selection of an appropriate synthetic method, the following table summarizes the key performance characteristics of the discussed approaches.
| Synthesis Method | Typical Yield | Regioselectivity | Substrate Scope | Reaction Conditions | Key Advantages | Key Disadvantages |
| Knorr Synthesis | Good to Excellent (70-95%)[4] | Can be poor with unsymmetrical diketones[9] | Broad for 1,3-dicarbonyls and hydrazines | Mild to moderate (RT to reflux) | Simple, rapid, reliable[2] | Regioselectivity issues, use of hazardous hydrazines[9][10] |
| From α,β-Unsaturated Carbonyls | Good to Excellent (55-97%)[13] | Generally good, can be controlled[14] | Wide range of α,β-unsaturated systems | Often requires an oxidation step | Versatile, good control of substitution patterns | May require multiple steps, harsher conditions[13] |
| Pechmann Synthesis | Moderate to Good | Can be poor with unsymmetrical alkynes[10] | Limited by alkyne availability | Typically mild | Direct formation of pyrazole ring | Use of explosive and toxic diazomethane[10] |
| Multicomponent Reactions (MCRs) | Good to Excellent | Can be highly selective | Very broad, allows for high diversity | Often mild, one-pot | High efficiency, atom economy, diversity[16] | Complex optimization, mechanism elucidation |
| Microwave-Assisted Synthesis | Good to Excellent (70-90%)[23] | Dependent on the core reaction | Broad | Rapid (minutes), elevated temperatures | Drastically reduced reaction times, higher yields[21] | Requires specialized equipment, scalability concerns |
| Green Synthesis Approaches | Variable, often good to excellent | Dependent on the specific method | Broad | Mild, often at room temperature | Environmentally friendly, sustainable[17][18] | May require optimization to match yields of traditional methods |
Visualizing the Mechanisms: Reaction Pathways
To provide a clearer understanding of the transformations involved, the following diagrams illustrate the mechanisms of key pyrazole synthesis methods.
References
- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Pechmann-Pyrazol-Synthese – Wikipedia [de.wikipedia.org]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Pechmann Pyrazole Synthesis [drugfuture.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benthamdirect.com [benthamdirect.com]
- 25. “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-cyano-1H-pyrazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-cyano-1H-pyrazole-5-carboxylic acid (CAS No. 1187361-13-2), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic organic compound presenting multiple health and environmental risks.
Health Hazards
Based on available Safety Data Sheets (SDS), this compound is classified with multiple hazard statements, indicating significant potential for adverse health effects.[1]
-
Toxicity: It is harmful if swallowed, in contact with skin, and toxic if inhaled.
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
These hazards necessitate stringent handling procedures, including the use of appropriate Personal Protective Equipment (PPE) at all times.
Environmental Hazards
Pyrazole derivatives can be persistent in the environment and exhibit toxicity to aquatic life.[4] Improper disposal can lead to the contamination of soil and groundwater.[4] Therefore, under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste.[1]
Regulatory Framework
The disposal of this compound is governed by federal, state, and local regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5][6] Additionally, the Occupational Safety and Health Administration (OSHA) mandates workplace safety practices, including the safe handling of hazardous waste.[7][8][9]
| Hazard Classification | GHS Hazard Statements | Signal Word |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Danger |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Danger |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled | Danger |
| Skin Irritation | H315: Causes skin irritation | Danger |
| Eye Irritation | H319: Causes serious eye irritation | Danger |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Danger |
| Table 1: Summary of GHS Hazard Classifications for this compound. |
On-Site Waste Management and Segregation
Proper management begins at the point of generation within the laboratory. The "cradle-to-grave" principle of hazardous waste management holds the generator responsible for the waste until its final, safe disposal.[10]
Waste Minimization
The most effective disposal strategy is to first minimize waste generation. This can be achieved by:
-
Ordering only the necessary quantities of the chemical for your research.[11]
-
Maintaining a clear inventory to prevent the purchase of duplicates.[11]
-
Designing experiments to use the smallest scale feasible.[12]
Waste Collection and Container Requirements
All waste containing this compound, including contaminated labware, spill cleanup materials, and personal protective equipment, must be collected as hazardous waste.[13]
-
Container Compatibility: Use only chemically compatible containers, preferably the original container or a designated, clean container made of glass or high-density polyethylene (HDPE).[1] Ensure the container is in good condition with a secure, leak-proof closure.[4]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Toxic," "Irritant").[1][9] The date of waste accumulation must also be clearly marked.
-
Segregation: This waste must be segregated from incompatible materials. Do not mix with strong oxidizers, bases, or other reactive chemicals to prevent dangerous reactions.[9][14] Store solid and liquid waste separately.[15]
Satellite Accumulation Areas (SAAs)
Waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[1]
-
The SAA must have secondary containment to capture any potential leaks or spills.[9]
-
Keep waste containers closed at all times, except when adding waste.[1]
Caption: Workflow for waste segregation and disposal.
Disposal Procedures: The Recommended Pathway
Due to the multiple hazards associated with this compound, on-site chemical treatment by laboratory personnel is not recommended . Simple neutralization of the carboxylic acid functional group does not mitigate the toxicity or other hazards of the molecule.[5][16]
Primary Disposal Method: Incineration
The standard and recommended method for the final disposal of this compound is high-temperature incineration at a licensed and permitted Treatment, Storage, and Disposal Facility (TSDF).[6][7][15]
Procedural Steps:
-
Waste Accumulation: Collect all waste streams (solid, liquid, contaminated materials) containing the compound in separate, appropriately labeled containers as described in Section 2.
-
Request Pickup: Once a waste container is full or has been in accumulation for the maximum allowed time (typically 90 days, but check institutional and local rules), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][14]
-
Documentation: Complete all necessary waste manifests or pickup request forms provided by your EHS office. Accurate characterization of the waste is crucial for regulatory compliance.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport the waste to a permitted TSDF for incineration.[15] This process ensures the complete destruction of the hazardous compound in a controlled environment equipped with scrubbers and afterburners to treat harmful combustion byproducts.[1]
RCRA Waste Characterization
For documentation purposes, the waste must be properly characterized. While a specific listing for this compound may not exist, it would be classified based on its characteristics:
-
Toxicity: Due to its health hazards, it would be considered a toxic waste.
-
Corrosivity (D002): If the waste is in an aqueous solution with a pH less than or equal to 2 or greater than or equal to 12.5, it must also be classified as corrosive.[17]
-
Solvent Codes (F001-F005): If the compound is dissolved in a listed solvent (e.g., methylene chloride, toluene), the waste mixture must carry the corresponding F-code for that solvent.[18]
Your institution's EHS professionals will make the final determination for waste coding.[11]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required. For larger quantities, a chemically resistant apron may be necessary.
-
Respiratory Protection: All handling of the solid material should be done in a certified chemical fume hood to avoid inhalation of dust.[2][19]
Spill Cleanup
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[2] Clean the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's emergency response or EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.[13]
All materials used for spill cleanup must be disposed of as hazardous waste.[13]
By adhering to these systematic procedures, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity and stewardship.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. esd.uga.edu [esd.uga.edu]
- 6. Methods for Treating Hazardous Waste [greenflow.com]
- 7. How Chemical Waste Is Treated | Enva [enva.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nswai.org [nswai.org]
- 10. youtube.com [youtube.com]
- 11. Convenient treatment of acetonitrile-containing wastes using the tandem combination of nitrile hydratase and amidase-producing microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. nipissingu.ca [nipissingu.ca]
- 15. capotchem.com [capotchem.com]
- 16. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 17. my.alfred.edu [my.alfred.edu]
- 18. epa.gov [epa.gov]
- 19. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 3-Cyano-1H-Pyrazole-5-Carboxylic Acid: From Hazard Assessment to Disposal
As researchers dedicated to advancing drug development, we handle novel chemical entities daily. Among these, heterocyclic compounds like 3-cyano-1H-pyrazole-5-carboxylic acid are invaluable building blocks. However, their synthetic utility is matched by the absolute necessity for rigorous safety protocols. The presence of a cyano (-CN) functional group classifies this compound and its relatives as particularly hazardous substances.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of the "why" behind each safety recommendation. By internalizing these principles, we transform safety from a set of rules into an instinct, ensuring that both our research and our well-being are protected. This protocol is grounded in the framework of OSHA's Laboratory Standard (29 CFR 1910.1450), which mandates the establishment of a written Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2][3][4]
Pillar 1: A Dual-Threat Hazard Assessment
The molecular structure of this compound presents two distinct chemical hazards that dictate our handling procedures: the acute toxicity of the cyanide group and the reactivity of the carboxylic acid.
-
The Cyanide Moiety : The cyano group is the primary driver of this compound's high acute toxicity.[5] Cyanides are potent metabolic poisons that, if absorbed, can inhibit cellular respiration, leading to severe and rapid systemic effects.[6] Exposure can occur via inhalation of dust, accidental ingestion, or absorption through the skin.[5][6]
-
The Carboxylic Acid Moiety : While less acutely toxic, the acidic nature of this molecule is a critical safety consideration. Most significantly, cyanide salts can react with acids to generate highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7][8] Therefore, storing and handling this compound away from other acids and potential reactants is paramount.
The Globally Harmonized System (GHS) classifications for this compound underscore the multifaceted risk.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Danger |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | |
| Data synthesized from supplier safety information. |
Pillar 2: The Hierarchy of Controls - Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense. A robust safety posture begins with engineering and administrative controls designed to minimize exposure potential from the outset.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.
-
Engineering Controls (The Most Effective):
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified laboratory chemical fume hood.[6][7][8][9] This is your primary defense against inhaling hazardous dust or potential off-gassing.
-
Designated Area: Establish a clearly marked designated area within the fume hood for working with this compound to prevent cross-contamination of other experiments.[7]
-
Emergency Equipment: Ensure the laboratory is equipped with an accessible and recently tested emergency safety shower and eyewash station.[7][10]
-
-
Administrative Controls (How You Work):
-
Standard Operating Procedure (SOP): Your laboratory's Chemical Hygiene Plan must include a detailed, written SOP for this specific compound.[4][5]
-
Minimize Quantity: Purchase and use the smallest amount of the chemical necessary for your experiment to minimize the potential scale of an exposure or spill.[8][9]
-
Never Work Alone: Always ensure another trained individual is aware of your work and is present in the laboratory when handling this compound.[5][6][8]
-
Pillar 3: Personal Protective Equipment (PPE) - A Self-Validating System
When engineering and administrative controls are in place, PPE provides the essential final barrier. The selection and use of PPE must be deliberate and systematic.
| Task | Minimum Required PPE |
| Storage & Transport | Lab coat, Safety glasses, Single pair of nitrile gloves. |
| Weighing Solid | Lab coat, Safety goggles, Face shield, Double-gloved nitrile gloves. |
| Preparing Solutions | Lab coat, Safety goggles, Double-gloved nitrile gloves. |
| Handling Spills | Lab coat, Safety goggles, Face shield, Double-gloved nitrile or thicker PVC gloves. |
-
Eye and Face Protection: Standard safety glasses are insufficient. The risk of dust particulates requires the use of safety goggles that form a seal around the eyes. When weighing the solid powder, a face shield worn over the goggles is mandatory to protect the entire face.[5][7][9]
-
Hand Protection: Use chemical-resistant nitrile gloves. The practice of double-gloving is critical when handling highly toxic compounds.[5][6][7] The outer glove bears the primary contamination, leaving the inner glove clean. This is crucial for safely doffing PPE and preventing contamination of your skin, notebooks, and equipment. If a glove is contaminated, remove it immediately, wash your hands, and re-glove.[6]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. It should be worn over proper street clothing, which includes long pants and closed-toe shoes.[5][7]
Pillar 4: Operational Protocol - A Step-by-Step Workflow
Meticulous procedure is key to safety. The following workflow for donning and doffing PPE is designed to eliminate cross-contamination.
Caption: Follow a strict "dirty to clean" sequence when removing PPE.
Standard Handling Procedure (Inside a Fume Hood):
-
Prepare: Don all required PPE according to the donning sequence. Place a plastic-backed absorbent liner on the fume hood surface to contain any minor spills.
-
Weigh: When weighing the solid, use a tared, sealed container. Add the chemical to the container inside the fume hood, close it, and then move it to the balance for weighing.[6] This minimizes the chance of releasing dust outside the hood.
-
Solubilize: Add solvent to the container while it remains inside the fume hood.
-
Work: Perform all subsequent experimental steps within the fume hood.
-
Clean-up: Decontaminate any surfaces with a pH 10 buffer solution, followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.
-
Doff: Remove PPE according to the doffing sequence, ensuring contaminated items do not touch your skin or clean surfaces. Wash hands thoroughly with soap and water as the final step.[6][9]
Pillar 5: Emergency Procedures
In the event of an exposure or spill, a swift and correct response is critical.
-
Skin or Hair Contact: Immediately remove all contaminated clothing. Rinse the affected area in an emergency safety shower with copious amounts of water for at least 15 minutes.[6][7] Call 911 and inform them of a cyanide exposure.[7]
-
Eye Contact: Flush the eyes using an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[6][9] Call 911. Do not perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[7]
-
Small Spill (Inside Fume Hood): Wearing appropriate PPE, cover the spill with a chemical absorbent.[6] Carefully sweep up the material, avoiding dust creation, and place it into a sealed, labeled hazardous waste container.[6][9]
-
Large Spill (or any spill outside a fume hood): Evacuate the area immediately, alerting others. Close the laboratory door and call 911 and your institution's EH&S office.[6]
Pillar 6: Waste Disposal - A Lifecycle Approach
Cyanide-containing compounds are classified by the Environmental Protection Agency (EPA) as P-listed, acutely hazardous wastes.[5][8] This designation carries stringent disposal requirements.
-
Segregation is Key: All waste streams must be kept separate. Do not mix cyanide waste with other chemical waste, especially acids.[7][8]
-
Dedicated Containers: Use separate, dedicated, and clearly labeled containers for solid and liquid cyanide waste.[5][7] Containers must be compatible with the waste, kept closed at all times except when adding waste, and stored in a secondary containment bin.[11][12]
-
Labeling: All waste containers must have a hazardous waste tag affixed as soon as the first drop of waste is added.[12] The label must include the words "Hazardous Waste," the full chemical name(s), the accumulation start date, and the specific hazards (e.g., "Toxic," "Cyanide").[11][13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical—including gloves, absorbent pads, pipette tips, and weighing papers—must be disposed of as solid hazardous cyanide waste.[7][8]
-
Empty Containers: The original chemical container, even when "empty," is considered hazardous waste and must be disposed of through your institution's EH&S program.[8] It cannot be placed in the regular trash unless it has been triple-rinsed, with the rinsate collected as liquid hazardous waste.[12]
Caption: A systematic workflow for the safe disposal of all cyanide-contaminated waste.
By adhering to these comprehensive safety measures, we can confidently utilize powerful chemical tools like this compound to drive our research forward while upholding our primary responsibility: the safety of ourselves and our colleagues.
References
- 1. osha.gov [osha.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. compliancy-group.com [compliancy-group.com]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. uthsc.edu [uthsc.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 12. vumc.org [vumc.org]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
